Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCAVYBAKBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618161 | |
| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-98-7 | |
| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. As specific literature on this exact molecule is scarce, this document synthesizes information on its constituent parts and analogous structures to present a detailed profile. The guide covers its molecular structure, predictable physicochemical properties, a robust two-step synthetic pathway with detailed experimental protocols, and predicted spectroscopic data for structural confirmation. Furthermore, it explores the potential applications of this molecule, drawing from the well-established roles of picolinate derivatives as "privileged" scaffolds in drug discovery, particularly as enzyme inhibitors and metal chelating agents.[1] This guide is intended to be a foundational resource for researchers considering the synthesis and utilization of this and similar compounds in their work.
Introduction and Molecular Structure
This compound is a pyridine-2-carboxylic acid derivative featuring two distinct ester functionalities and an ether linkage. The core structure is a picolinate moiety, which is known to be a versatile scaffold in the development of biologically active molecules.[1][2][3][4][5] The substituent at the 3-position, an ethoxycarbonylmethoxy group, introduces additional points for hydrogen bonding and potential coordination sites, making it an intriguing candidate for applications in coordination chemistry and as a building block for more complex molecules.
IUPAC Name: Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol Canonical SMILES: CCOC(=O)C1=NC=CC=C1OCC(=O)OCC
The structural features—a pyridine ring, an ethyl ester at the 2-position, an ether linkage at the 3-position, and a terminal ethyl ester on the substituent—dictate its chemical reactivity, potential for forming intermolecular interactions, and overall physicochemical properties.
Physicochemical Properties
| Property | Value (Predicted/Analog Data) | Source/Basis |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Analogy to Ethyl Picolinate and other substituted esters. |
| Boiling Point | > 250 °C | Extrapolated from Ethyl Picolinate (240-241 °C) with increased molecular weight.[6] |
| Melting Point | Not available | Likely low, given the liquid nature of similar esters. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Ethanol). Sparingly soluble in water. | Based on the presence of ester and ether groups and the aromatic ring. |
| pKa (of conjugate acid) | ~1-2 | The pyridine nitrogen is weakly basic due to the electron-withdrawing ester group. |
| LogP | ~1.5 - 2.5 | Calculated estimate based on structural fragments. |
Synthesis and Mechanism
The most logical and efficient synthetic route to this compound is a two-step process starting from 3-hydroxypicolinic acid. This pathway involves an initial Fischer-Speier esterification followed by a Williamson ether synthesis.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Intermediate)
This step involves the acid-catalyzed esterification of the carboxylic acid group of 3-hydroxypicolinic acid.
Reaction: 3-Hydroxypicolinic Acid + Ethanol --(H₂SO₄)--> Ethyl 3-hydroxypicolinate + H₂O
Causality and Experimental Choices:
-
Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Solvent/Reagent: Absolute ethanol is used in excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Reaction Condition: Refluxing is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: The reaction mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted starting material. An aqueous workup followed by extraction isolates the ester product.
Detailed Experimental Protocol:
-
To a 250 mL round-bottom flask, add 3-hydroxypicolinic acid (10.0 g, 71.9 mmol) and absolute ethanol (100 mL).
-
Stir the suspension and cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.0 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Ethyl 3-hydroxypicolinate.
| Property | Value (Experimental/Predicted) | Source |
| CAS Number | 73406-50-5 | [6] |
| Molecular Formula | C₈H₉NO₃ | [7] |
| Molecular Weight | 167.16 g/mol | [6] |
| Boiling Point | 345.9 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.234 g/cm³ (Predicted) | [6] |
| LogP | 0.96 (Predicted) | [6] |
Step 2: Synthesis of this compound
This step is a classic Williamson ether synthesis, where the hydroxyl group of the precursor is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl haloacetate.[8][9][10]
Reaction: Ethyl 3-hydroxypicolinate + Ethyl Chloroacetate --(Base)--> this compound + Salt
Causality and Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common, cost-effective choice that is strong enough for phenols but avoids hydrolysis of the ester groups.[8] For faster reactions, a stronger base like sodium hydride (NaH) can be used in an anhydrous aprotic solvent.
-
Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate can be used. Ethyl bromoacetate is more reactive but also more expensive and lachrymatory.[11][12] Ethyl chloroacetate is a suitable and commonly used alternative.[13][14][15][16][17]
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic alkoxide intermediate and do not participate in the reaction.[9] Acetone is often preferred for its lower boiling point, making removal easier.
-
Reaction Condition: Heating the reaction mixture accelerates the Sₙ2 reaction. Refluxing in acetone (approx. 56 °C) is a common condition.
Detailed Experimental Protocol:
-
To a 250 mL round-bottom flask, add Ethyl 3-hydroxypicolinate (10.0 g, 59.8 mmol) and anhydrous acetone (100 mL).
-
Add finely pulverized anhydrous potassium carbonate (12.4 g, 89.7 mmol, 1.5 equivalents).
-
Stir the suspension vigorously and add ethyl chloroacetate (7.3 mL, 65.8 mmol, 1.1 equivalents) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 40 mL) and brine (40 mL) to remove any remaining salts and DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purify via flash column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
Confirmation of the structures of the intermediate and final product would rely on standard spectroscopic techniques. The following are predicted data based on the known effects of the functional groups.
Predicted Data for Ethyl 3-hydroxypicolinate
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.0-11.0 (br s, 1H, -OH), 8.2-8.3 (dd, 1H, H6), 7.3-7.5 (m, 2H, H4, H5), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O, ester), 158.0 (C3-OH), 145.0 (C6), 140.0 (C2), 125.0 (C4), 120.0 (C5), 62.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃). |
| IR (ATR, cm⁻¹) | 3200-2800 (broad, O-H), 3100-3000 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O, ester), 1600, 1580 (C=C, Ar), 1250 (C-O, ester). |
| MS (ESI+) | m/z 168.06 [M+H]⁺, 190.04 [M+Na]⁺.[7] |
Predicted Data for this compound
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (dd, 1H, H6), 7.45 (dd, 1H, H4), 7.35 (dd, 1H, H5), 4.80 (s, 2H, -OCH₂CO-), 4.45 (q, 2H, C(2)-COOCH₂CH₃), 4.25 (q, 2H, -OCH₂COOCH₂CH₃), 1.40 (t, 3H, C(2)-COOCH₂CH₃), 1.30 (t, 3H, -OCH₂COOCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5 (-OCH₂C=O), 164.5 (C(2)-C=O), 155.0 (C3-O), 148.0 (C6), 145.0 (C2), 126.0 (C4), 121.0 (C5), 68.0 (-OCH₂CO-), 62.0 (C(2)-COOCH₂), 61.5 (-OCH₂COOCH₂), 14.2 (C(2)-COOCH₂CH₃), 14.1 (-OCH₂COOCH₂CH₃). |
| IR (ATR, cm⁻¹) | 3100-3000 (Ar C-H), 2980 (Alkyl C-H), 1760 (C=O, ether-ester), 1730 (C=O, picolinate ester), 1600, 1580 (C=C, Ar), 1280, 1200 (C-O). |
| MS (ESI+) | m/z 254.10 [M+H]⁺, 276.08 [M+Na]⁺. |
Potential Applications in Research and Drug Development
While direct applications of this compound are not documented, its structural motifs suggest significant potential, primarily in medicinal chemistry.
Workflow for Application Screening
Caption: Potential research pathways for the title compound.
-
Enzyme Inhibition: The picolinate scaffold is a "privileged" structure found in numerous enzyme inhibitors that have advanced to clinical trials.[1][4] The presence of multiple oxygen atoms and ester groups provides hydrogen bond acceptors that can interact with active sites of enzymes like kinases, proteases, or phosphodiesterases. This compound could serve as a starting point for library synthesis to explore structure-activity relationships (SAR).
-
Chelating Agent: Picolinic acid and its derivatives are well-known chelating agents for various metal ions.[1][18][19][20] this compound possesses multiple potential coordination sites: the pyridine nitrogen, the ether oxygen, and the two carbonyl oxygens. This makes it a potential multidentate ligand for creating stable metal complexes. Such complexes could be investigated for applications as MRI contrast agents, radiopharmaceutical carriers, or catalysts.
-
Synthetic Building Block: The two distinct ester groups may exhibit differential reactivity, allowing for selective hydrolysis or amidation. This could enable its use as a versatile intermediate for the synthesis of more complex, biologically active molecules, including potential anticonvulsant or antitumor agents.[2][3]
Safety and Handling
-
This compound: As a novel compound, specific toxicity data is unavailable. It should be handled with standard laboratory precautions, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Ethyl Chloroacetate (Reagent): This reagent is flammable, toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is also a lachrymator (causes tearing).[13][14][15][16][17] It is crucial to handle this chemical with extreme care in a chemical fume hood, using appropriate PPE, and avoiding ignition sources.[13][14][15][16][17]
-
Strong Acids and Bases: Reagents like concentrated sulfuric acid and sodium hydride require careful handling due to their corrosive and reactive nature, respectively.
Conclusion
This compound represents an accessible yet underexplored molecule with significant potential as a scaffold in drug discovery and a ligand in coordination chemistry. This guide provides a robust, logical synthetic pathway, predicted physicochemical and spectroscopic properties, and a clear rationale for its potential applications. The detailed protocols and mechanistic insights serve as a valuable, self-validating resource for researchers aiming to synthesize and explore the utility of this and related functionalized picolinates. Future research should focus on the experimental validation of the properties and biological activities outlined in this guide.
References
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BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem. 1
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Thermo Fisher Scientific. (2007, September 18). Safety Data Sheet: Ethyl chloroacetate. Link
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Link
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Chemos GmbH & Co.KG. (2020, October 7). Safety Data Sheet: ethyl chloroacetate. Link
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Apollo Scientific. (2023, May 18). Safety Data Sheet: Ethyl chloroacetate. Link
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Chemsrc. (2025, August 24). Ethyl 3-hydroxypicolinate(CAS#:73406-50-5). Link
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Eissa, A. A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 643-653. Link
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Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. Link
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Yaqoob, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Link
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ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Link
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Benchchem. (n.d.). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers. Link
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Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Link
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Edubirdie. (n.d.). Williamson Ether Synthesis. Link
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Mann, G., et al. (n.d.). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: Syntheses and preclinical evaluation. Link
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Mann, G., et al. (2024, December 29). Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. INIS-IAEA. Link
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Fernandez-Pol, J. A., et al. (1986). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. FEBS Letters, 203(2), 147-151. Link
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Wikipedia. (n.d.). Williamson ether synthesis. Link
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Srinivasan, C., et al. (n.d.). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link
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ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature, 11 h;.... Link
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Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. Link
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physicochemical properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Introduction
This compound is a novel pyridine derivative that merges the well-established picolinate scaffold with a diethyl malonate-like side chain. The picolinate core is a recognized "privileged" structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique electronic and chelating properties.[1][2] Pyridine-containing compounds are integral to a significant number of FDA-approved drugs.[1][3] This guide provides a comprehensive analysis of the predicted physicochemical properties of this target compound, outlines a robust synthetic strategy, details protocols for its analytical characterization, and discusses its potential applications in research and drug development. As this is a novel chemical entity, the data presented herein is predictive, based on the known properties of its constituent chemical motifs: ethyl picolinate and malonic esters.
Predicted Physicochemical & Molecular Properties
The physicochemical properties of a molecule are critical for predicting its behavior in both chemical and biological systems. The following table summarizes the calculated and predicted properties for this compound. These values are derived from computational models and comparison with its structural analogs, namely Ethyl Picolinate[4] and Diethyl Malonate.[5][6]
| Property | Predicted Value | Rationale & Cited Analogs |
| Molecular Formula | C₁₂H₁₅NO₅ | Calculated from structure |
| Molecular Weight | 253.25 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Based on analogs like Ethyl Picolinate[7] and Diethyl Malonate[8] |
| Boiling Point | > 250 °C | Expected to be higher than Ethyl Picolinate (240-241 °C) due to increased molecular weight and polarity[7] |
| Melting Point | < 0 °C | Likely a low melting point, similar to Ethyl Picolinate (2 °C)[9] |
| Density | ~1.15 - 1.20 g/mL | Predicted to be slightly higher than Ethyl Picolinate (~1.12 g/mL) |
| Solubility | Soluble in common organic solvents (Ethanol, Chloroform, Ethyl Acetate); Sparingly soluble in water | The ester functionalities suggest good organic solvent solubility, while the pyridine nitrogen may allow for limited aqueous solubility[5][7] |
| LogP (o/w) | ~1.5 - 2.0 | Estimated based on the increased hydrophobicity compared to Ethyl Picolinate (LogP ~1.03)[9] |
| Polar Surface Area | ~74.9 Ų | Calculated; indicates moderate cell permeability |
Proposed Synthesis Pathway
The synthesis of this compound can be approached via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This strategy involves the reaction of an ethyl 3-hydroxypicolinate intermediate with an ethyl haloacetate. The starting material, 3-hydroxypicolinic acid, can be esterified to provide the necessary precursor.
Diagram of Proposed Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Esterification of 3-Hydroxypicolinic Acid:
-
To a solution of 3-hydroxypicolinic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3-Hydroxypicolinate.
-
-
Williamson Ether Synthesis:
-
To a solution of Ethyl 3-Hydroxypicolinate (1 equivalent) in anhydrous acetone (10 volumes), add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 8-12 hours, again monitoring by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude target product.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Analytical Characterization & Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[10]
Diagram of Analytical Workflow
Caption: Logical workflow for the analytical characterization of the target compound.
Experimental Protocols: Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (based on the pyridine chromophore).
-
Procedure: Dissolve a small sample in the mobile phase, inject onto the column, and integrate the peak area to calculate purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure by analyzing the magnetic environments of the protons (¹H) and carbons (¹³C).
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve 5-10 mg of the purified compound in ~0.6 mL of CDCl₃. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Procedure: Infuse a dilute solution of the compound in methanol into the mass spectrometer. Look for the protonated molecular ion [M+H]⁺ at m/z 254.10.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
-
Procedure: Acquire the spectrum and identify characteristic absorption bands.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on known data for ethyl picolinate and related ester compounds.[11]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.40 | d | 1H | H-6 (Picolinate) |
| ~7.40 | m | 2H | H-4, H-5 (Picolinate) |
| ~4.80 | s | 2H | O-CH₂-C=O |
| ~4.45 | q | 2H | Picolinate -O-CH₂-CH₃ |
| ~4.25 | q | 2H | Side chain -O-CH₂-CH₃ |
| ~1.40 | t | 3H | Picolinate -O-CH₂-CH₃ |
| ~1.30 | t | 3H | Side chain -O-CH₂-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168.5 | Side chain C=O |
| ~164.0 | Picolinate C=O |
| ~155.0 | C-3 (Picolinate, ether-linked) |
| ~148.0 | C-6 (Picolinate) |
| ~145.0 | C-2 (Picolinate) |
| ~138.0 | C-4 (Picolinate) |
| ~125.0 | C-5 (Picolinate) |
| ~68.0 | O-CH₂-C=O |
| ~62.0 | Picolinate -O-CH₂ |
| ~61.5 | Side chain -O-CH₂ |
| ~14.2 | Picolinate -CH₃ |
| ~14.1 | Side chain -CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1760 | C=O stretch (Side chain ester) |
| ~1730 | C=O stretch (Picolinate ester) |
| ~1590 | C=N, C=C stretch (Pyridine ring) |
| ~1250 | C-O stretch (Ether and Ester) |
Potential Applications in Research and Drug Development
The picolinate scaffold is a cornerstone in the development of enzyme inhibitors and other therapeutic agents.[1][12] The introduction of the (2-ethoxy-2-oxoethoxy) side chain offers several avenues for exploration:
-
Enzyme Inhibition: The dual ester functionalities and the ether linkage provide multiple points for hydrogen bonding and electrostatic interactions within an enzyme's active site. This compound could serve as a starting point for developing inhibitors for hydrolases, kinases, or other enzyme classes.[3][12]
-
Coordination Chemistry: Picolinic acid is a well-known chelating agent.[1] The ether oxygen and ester carbonyls on the side chain could modulate the coordination properties of the picolinate core, potentially leading to novel metal complexes with applications as catalysts or diagnostic agents.
-
Prodrug Design: The ester groups could be designed to undergo hydrolysis in vivo, releasing a more active carboxylic acid metabolite. This makes the compound an interesting candidate for prodrug strategies to improve bioavailability or target drug delivery.
-
Fragment-Based Drug Discovery: This molecule can be considered a decorated fragment. The picolinate core provides a robust anchor for binding to protein targets, while the side chain can be further elaborated to enhance potency and selectivity.
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Mohammadi Rasooll, M., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
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ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
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Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Abstract
This technical guide provides a detailed, in-depth exploration of a robust and reliable synthetic pathway for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a picolinate derivative of interest for pharmaceutical and chemical research. The synthesis is strategically designed as a two-step process, commencing with the Fischer esterification of 3-hydroxypicolinic acid to yield the key intermediate, Ethyl 3-hydroxypicolinate. This is followed by a Williamson ether synthesis, a classic and efficient O-alkylation method, to introduce the ethoxycarbonylmethyl group and furnish the final product. This document offers a comprehensive narrative that explains the causality behind experimental choices, provides detailed step-by-step protocols, discusses the underlying reaction mechanisms, and addresses critical safety considerations. It is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals in drug development and process chemistry.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of this compound is most logically approached via a convergent two-step strategy. This pathway is selected for its high efficiency, use of readily available starting materials, and reliance on well-understood, scalable chemical transformations.[1]
-
Step 1: Esterification. The synthesis begins with the protection of the carboxylic acid functionality of 3-hydroxypicolinic acid as its ethyl ester. This prevents the acidic proton from interfering with the subsequent base-mediated reaction.
-
Step 2: Williamson Ether Synthesis. The hydroxyl group of the resulting Ethyl 3-hydroxypicolinate is then deprotonated to form a potent nucleophile, which subsequently undergoes an SN2 reaction with ethyl bromoacetate to form the target ether linkage.[2][3]
This strategic design is visualized in the overall reaction workflow below.
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocols
This section provides self-validating, step-by-step methodologies for the synthesis of the intermediate and the final product.
Part A: Synthesis of Intermediate: Ethyl 3-hydroxypicolinate
Reaction Principle: This reaction is a classic Fischer esterification. The carboxylic acid is activated by a strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol and refluxing to remove water as it is formed.
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Hydroxypicolinic Acid | 139.11 | 10.0 g | 71.8 | Starting Material |
| Absolute Ethanol (200 Proof) | 46.07 | 100 mL | - | Reagent & Solvent |
| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | - | Catalyst |
| Ethyl Acetate | - | 150 mL | - | Extraction Solvent |
| Saturated NaHCO₃ Solution | - | 100 mL | - | Neutralizing Agent |
| Brine | - | 50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | - | - | - | Drying Agent |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid (10.0 g, 71.8 mmol) and absolute ethanol (100 mL).[1]
-
Stir the resulting suspension and, with caution, slowly add concentrated sulfuric acid (1.0 mL) dropwise.
-
Heat the mixture to a gentle reflux and maintain this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford Ethyl 3-hydroxypicolinate as a solid.[1]
Part B: Synthesis of this compound
Reaction Principle: This step is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[3] Sodium hydride (NaH), a strong non-nucleophilic base, deprotonates the phenolic hydroxyl group of Ethyl 3-hydroxypicolinate to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired ether linkage.[2][3]
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 3-hydroxypicolinate | 167.16 | 8.0 g | 47.9 | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.3 g | 57.5 | Base |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Solvent |
| Ethyl Bromoacetate | 167.00 | 8.8 g (6.0 mL) | 52.7 | Alkylating Agent |
| Saturated NH₄Cl Solution | - | 50 mL | - | Quenching Agent |
| Ethyl Acetate | - | 100 mL | - | Extraction Solvent |
| Brine | - | 50 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | - | - | - | Drying Agent |
Experimental Procedure:
-
To a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion, 2.3 g, 57.5 mmol) in anhydrous THF (50 mL).[1]
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve Ethyl 3-hydroxypicolinate (8.0 g, 47.9 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. (Note: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (6.0 mL, 52.7 mmol) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Upon reaction completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (100 mL).
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, this compound.
Mechanistic Rationale and Causality
A deep understanding of the reaction mechanisms is critical for troubleshooting, optimization, and safe execution.
Mechanism of the Williamson Ether Synthesis
The core of this synthesis lies in the SN2 reaction. The choice of reagents and conditions is deliberately made to favor this pathway.
-
Nucleophile Formation: The hydroxyl group of the picolinate is weakly acidic. A strong base like sodium hydride (NaH) is required for complete and irreversible deprotonation, creating the sodium pyridinoxide intermediate. Weaker bases, such as carbonates or hydroxides, would result in an unfavorable equilibrium.
-
SN2 Reaction: Ethyl bromoacetate is an ideal electrophile for this reaction. It is a primary alkyl halide, which minimizes steric hindrance and strongly disfavors the competing E2 elimination side reaction.[3] The alkoxide performs a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (though not relevant here) and displacement of the bromide ion.
Caption: Mechanism of the Williamson ether synthesis step.
Safety Considerations: A Mandate for Trustworthiness
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). The mineral oil dispersion helps to passivate it, but care must be taken. Quenching must be performed slowly and at low temperatures.[1]
-
Ethyl Bromoacetate: This compound is a potent lachrymator (tear-producing agent) and a toxic alkylating agent.[4] It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Concentrated Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns. It should be handled with extreme care.
Summary and Outlook
This guide has detailed a logical and efficient two-step synthesis for this compound. The pathway, which employs a Fischer esterification followed by a Williamson ether synthesis, is built upon reliable and well-documented chemical principles. The provided protocols are designed to be reproducible and include critical insights into the mechanistic and safety considerations necessary for successful execution in a research setting. For professionals in drug development, this synthetic route represents a solid foundation for producing this valuable building block, with clear potential for future process optimization and scale-up.[1]
References
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- Williamson ether synthesis. Wikipedia.
- ETHYL 5-BROMO-3-HYDROXYPICOLIN
- Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...
- Ethyl bromoacet
- Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
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Spectroscopic Profile of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: A Predictive Technical Guide
Introduction
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a pyridine derivative incorporating a dual ester functionality and an ether linkage. As a molecule with multiple reactive sites, it holds potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
This guide presents a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific compound, this document leverages a first-principles approach. By dissecting the molecule into its constituent functional moieties—the ethyl picolinate core and the ethoxycarbonylmethyl ether side chain—and drawing upon established spectroscopic data for analogous structures, we can construct a highly accurate and reliable predicted spectral profile. This predictive framework is an indispensable tool for any researcher engaged in the synthesis, isolation, or characterization of this molecule, providing a robust benchmark for experimental data validation.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are systematically labeled as shown in the structure below. This nomenclature will be used consistently throughout the guide.
Caption: Recommended workflow for the complete spectroscopic characterization and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR for Validation: To unambiguously confirm the structure, acquire 2D NMR spectra, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are critical for validating the proton and carbon assignments predicted above.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the compound is a liquid or oil, a thin film can be prepared by applying a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI): For soft ionization, infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.
-
Acquisition (EI): For fragmentation analysis, introduce the sample (if sufficiently volatile) into an Electron Ionization (EI) source. Acquire the spectrum using a standard electron energy of 70 eV.
Data Validation Logic
The initial 1D spectroscopic data provides a foundational dataset. However, for a novel structure, validation through multi-dimensional techniques is a hallmark of rigorous scientific practice. The logic of this validation process is to build a self-consistent network of correlations that confirms the predicted molecular framework.
Caption: Logical workflow for structural validation using 2D NMR techniques.
-
COSY will confirm the coupling between the aromatic protons (H-4, H-5, H-6) and the ethyl groups (CH₂ -CH₃ ).
-
HSQC will directly link each proton signal to its corresponding carbon signal, for instance, confirming that the quartet at ~4.4-4.6 ppm is attached to the carbon at ~61-63 ppm.
-
HMBC is the most powerful tool for assembling the molecular puzzle. It will show long-range (2-3 bond) correlations, such as from the H-6 proton to the picolinate carbonyl carbon (C-8), and from the O-CH₂ -C=O (C-13) protons to the aromatic C-3 and the side-chain carbonyl carbon (C-14), thereby unequivocally establishing the connectivity of the entire molecule.
Conclusion
This guide provides a detailed, predictive spectroscopic framework for this compound based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a robust reference for researchers. By following the outlined experimental protocols and data validation logic, scientists can confidently characterize this molecule, ensuring the integrity of their results and facilitating its use in future scientific endeavors.
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OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax. [Link]
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Foreword: The Picolinate Scaffold - From Tryptophan Metabolite to Therapeutic Versatility
An In-depth Technical Guide to the Biological Activities of Picolinate Derivatives
Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple structural isomer of niacin. As an endogenous catabolite of L-tryptophan, it emerges from the complex kynurenine pathway, a metabolic route increasingly implicated in a spectrum of physiological and pathological states.[1][2][3] Its inherent ability to act as a bidentate chelating agent for di- and trivalent metal ions has historically defined its primary biological role, particularly in facilitating the intestinal absorption of essential minerals like zinc and chromium.[3][4] However, this simplistic view belies the profound and diverse biological activities exhibited by picolinic acid and its synthetic derivatives.
This guide moves beyond the nutritional supplement aisle to provide researchers, scientists, and drug development professionals with a detailed exploration of the therapeutic potential encoded within the picolinate scaffold. We will dissect its multifaceted roles in neuroprotection, immunomodulation, and oncology, grounded in mechanistic insights and validated by robust experimental methodologies. The narrative is structured not as a rigid review, but as a logical progression from foundational biochemistry to therapeutic application, emphasizing the causal links between chemical structure, biological interaction, and functional outcome.
Section 1: The Biochemical Foundation of Picolinate Activity
The Kynurenine Pathway: A Double-Edged Sword
Picolinic acid does not exist in a vacuum. It is synthesized from the L-tryptophan metabolite 2-amino-3-carboxymuconate semialdehyde (ACMS).[2] This pathway also produces several other neuroactive molecules, most notably the NMDA receptor agonist and neurotoxin, quinolinic acid.[2] The balance between the synthesis of picolinic acid and quinolinic acid is a critical determinant of neuronal health. This endogenous relationship provides the first clue to picolinic acid's therapeutic potential: its ability to counteract the neurotoxic effects of its metabolic cousin, quinolinic acid.[2][5]
Caption: Simplified Kynurenine Pathway highlighting the synthesis of Picolinic and Quinolinic Acid.
The Power of Chelation: Enhancing Mineral Bioavailability
The defining chemical feature of picolinic acid is its ability to form stable complexes with metal ions.[6][7] This chelation is not merely a chemical curiosity; it is the mechanism that underpins the superior bioavailability of mineral supplements like zinc picolinate and chromium picolinate compared to their inorganic salt forms.[4][8][9] By forming a neutral, lipid-soluble complex, picolinic acid effectively chaperones the metal ion across the intestinal brush border, delivering it into circulation.[4] This principle is fundamental to its application in nutrition and metabolism.
-
Zinc Picolinate: Used to treat and prevent zinc deficiency, which is crucial for immune function, wound healing, and DNA synthesis.[8][9][10] The picolinate form enhances absorption, making it a preferred choice for supplementation.[11]
-
Chromium Picolinate: Widely studied for its role in glucose and lipid metabolism.[2][12] It is thought to improve insulin sensitivity by enhancing the action of insulin on its receptor, although the precise mechanism remains a subject of investigation.[13][14]
Caption: Chelation mechanism enhancing metal ion absorption across the intestinal membrane.
Section 2: Therapeutic Frontiers of Picolinate Derivatives
Beyond its role in nutrition, the picolinate scaffold serves as a privileged structure in medicinal chemistry, with derivatives showing promise in neurodegenerative disease, immunology, and oncology.[6]
Neuroprotection
As a product of the kynurenine pathway, picolinic acid is endogenously positioned to modulate neuronal function. Its primary neuroprotective mechanism appears to be the antagonism of quinolinic acid-induced neurotoxicity.[2][5] Studies have shown that picolinic acid can protect neurons from the excitotoxic damage caused by quinolinic acid, a key pathological process in diseases like Huntington's disease.[5][15] While the exact mechanism is not fully elucidated, it is distinct from direct NMDA receptor antagonism, suggesting a more complex modulatory role.[2][15]
Immunomodulation and Antiviral Activity
Picolinic acid is a potent modulator of macrophage activity.[1][16] It can induce the production of macrophage inflammatory proteins (MIP-1α and MIP-1β), which are crucial for recruiting immune cells to sites of inflammation.[2][17] This activity is thought to be dependent on its iron chelation properties.[2] Interestingly, this pro-inflammatory signaling can be downregulated by interferon-gamma (IFN-γ), suggesting a tightly regulated role in the immune response.[17]
More recently, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[18] The proposed mechanism involves the inhibition of membrane fusion events during viral entry.[18] This discovery opens a new avenue for the development of picolinate-based antiviral therapeutics.
Anti-Proliferative and Anti-Cancer Activity
The picolinate scaffold has been successfully integrated into novel anti-cancer agents.[19][20] The rationale stems from the ability of these derivatives to inhibit key enzymes or disrupt cellular processes essential for cancer cell survival.
-
Enzyme Inhibition: Picolinate derivatives have been developed as potent inhibitors of enzymes like Aurora-B kinase, a protein critical for cell division.[19][20] Inhibition of this kinase leads to mitotic arrest and apoptosis in cancer cells.
-
Induction of ER Stress: Certain novel picolinic acid derivatives have been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis specifically in cancer cells, such as non-small cell lung cancer.[21]
-
Disruption of Zinc-Finger Proteins: The metal-chelating properties of picolinates can be exploited to disrupt the structure of zinc-finger proteins, which are often transcription factors critical for tumor growth and replication.[22]
Section 3: Methodologies for Evaluating Biological Activity
A cornerstone of drug development is the use of validated assays to quantify biological activity and elucidate the mechanism of action. This section provides protocols for key experiments in the evaluation of picolinate derivatives.
General Synthesis of Picolinate Derivatives
The versatility of the picolinate scaffold allows for extensive chemical modification to create libraries of compounds for biological screening.[6] A common strategy involves the activation of the carboxylic acid for subsequent amidation or esterification.
Protocol 1: General Synthesis of an N-substituted Picolinamide
-
Causality: This protocol converts the relatively unreactive carboxylic acid of a picolinic acid starting material into a highly reactive acid chloride. This intermediate readily reacts with an amine to form a stable amide bond, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Self-Validation: The success of each step is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the biological data generated is from the correct, pure compound.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a stirred solution of the desired picolinic acid derivative (1 equivalent) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude picolinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted picolinamide.[19]
In Vitro Anti-Proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for cytotoxicity.[23]
Protocol 2: MTT Cytotoxicity Assay
-
Causality: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
-
Self-Validation: The protocol includes vehicle-only controls (to establish baseline viability), positive controls (a known cytotoxic agent like doxorubicin, to confirm assay sensitivity), and blank wells (media only, for background subtraction).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well.[21] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the picolinate derivatives in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value using non-linear regression analysis.[19][21]
Table 1: Example Anti-Proliferative Activity of Picolinate Derivatives (Data presented is illustrative, based on published findings for novel N-methyl-picolinamide-4-thiol derivatives)[19][20]
| Compound | Target Cell Line | IC₅₀ (µM) | Positive Control (Sorafenib) IC₅₀ (µM) |
| Derivative 6a | HepG2 (Liver) | 16.54 | 12.86 |
| Derivative 6p | HepG2 (Liver) | 8.52 | 12.86 |
| Derivative 6p | HCT-116 (Colon) | <10 | >10 |
| Derivative 6p | A375 (Melanoma) | <10 | >10 |
In Vivo Neuroprotection Model
To assess the neuroprotective effects of picolinate derivatives against quinolinic acid (QUIN)-induced toxicity, a rodent model is often employed.[5][15]
Protocol 3: Stereotaxic Infusion for Neuroprotection Assessment
-
Causality: This protocol directly tests the hypothesis that a picolinate derivative can protect neurons from a specific neurotoxin in vivo. By co-infusing the test compound with the toxin, it allows for the assessment of direct antagonistic effects within the complex environment of the brain.
-
Self-Validation: The experimental design is critical. It must include a sham group (surgery, no infusion), a vehicle group, a QUIN-only group (to establish the lesion), and a picolinate-only group (to test for inherent toxicity of the protective agent). The neuroprotective effect is only validated if the co-infusion group shows significantly less neuronal loss than the QUIN-only group, and the picolinate-only group shows no neuronal loss compared to the vehicle.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole above the target brain region (e.g., the striatum or nucleus basalis magnocellularis).
-
Infusion: Using a microinfusion pump connected to an osmotic minipump, slowly infuse the solutions. Experimental groups should include:
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics. Allow the animals to recover for a set period (e.g., 7 days).
-
Histological Analysis: Perfuse the animals, extract the brains, and prepare tissue sections for staining. Use neuronal markers (e.g., NADPH diaphorase or ChAT for cholinergic neurons) to quantify neuronal survival in the target region.[5][15]
-
Quantification: Count the number of surviving neurons in a blinded manner and perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the groups.
Caption: A typical workflow for the discovery and development of picolinate-based therapeutics.
Conclusion
Picolinate derivatives represent a class of compounds with remarkable biological versatility. Originating as a simple tryptophan metabolite, picolinic acid's fundamental role as a metal chelator has paved the way for its use in enhancing nutrient bioavailability. This same chemical property, however, combined with the structural modularity of the pyridine ring, has enabled medicinal chemists to design novel derivatives with potent and specific activities. From protecting neurons against excitotoxicity to modulating complex immune responses and inducing apoptosis in cancer cells, the therapeutic potential of the picolinate scaffold is both broad and profound. The continued integration of rational design, robust synthesis, and validated biological evaluation will undoubtedly unlock new and effective therapies grounded in this privileged structure.
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The Advent of Picolinate Esters: A Technical Guide to Their Discovery, Synthesis, and Application
Introduction: The Picolinate Scaffold - A Privileged Motif in Chemical Innovation
Picolinic acid, or pyridine-2-carboxylic acid, is a deceptively simple heterocyclic compound, an isomer of nicotinic acid (niacin) and isonicotinic acid.[1] First noted in the scientific literature of the 1880s, this pyridine derivative has become a cornerstone in the development of a vast array of functional molecules.[2] Its intrinsic properties, particularly its capacity as a bidentate chelating agent for a multitude of metal ions including chromium, zinc, and iron, have long been recognized.[3] This chelating ability, forming stable complexes, laid the groundwork for early applications in nutrition and coordination chemistry.[4] However, the true versatility of the picolinate scaffold was unlocked through the exploration of its ester derivatives. These esters have proven to be pivotal intermediates and active molecules in fields as diverse as pharmaceuticals, agrochemicals, and material science, solidifying the picolinate structure as a "privileged" motif in drug discovery and beyond.[5]
This technical guide provides an in-depth exploration of the discovery and history of novel picolinate esters. It is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices in their design and synthesis. We will delve into the historical context, synthetic methodologies, and the diverse applications of these remarkable compounds, supported by detailed protocols and mechanistic insights.
A Historical Trajectory: From Simple Esters to Complex Bioactive Molecules
The journey of picolinate esters began with the early investigations into pyridine chemistry. While the term "pyridinecarboxylic acid" emerged in the 1880s, the first report of a well-characterized picolinate complex, chromium(III) picolinate, dates to 1917.[2][4] The synthesis of the parent picolinic acid was a crucial first step, with early methods relying on the oxidation of α-picoline using strong oxidizing agents like potassium permanganate.[3][6]
The initial synthesis of simple picolinate esters, such as ethyl picolinate, was a logical progression, often achieved through Fischer esterification, refluxing picolinic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.[7] These early esters were primarily of academic interest, serving as building blocks for more complex pyridine derivatives.
A significant leap in the utility of picolinate esters came with the development of "active esters." Researchers sought more efficient ways to form amide bonds and other linkages using the picolinoyl group. This led to the synthesis of esters with good leaving groups, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters.[8] These active esters proved to be highly effective acylating agents, overcoming challenges associated with using the corresponding acid chlorides, which are often sparingly soluble and prone to side reactions.[8] This development was a turning point, paving the way for the efficient incorporation of the picolinate scaffold into a wide range of molecules, including peptides and complex drug candidates.
The latter half of the 20th century and the early 21st century have witnessed an explosion in the discovery of novel picolinate esters with potent biological activities. This progress has been driven by a deeper understanding of structure-activity relationships (SAR) and the application of modern drug design principles.
The Synthesis of Novel Picolinate Esters: A Methodological Deep Dive
The synthesis of novel picolinate esters is a testament to the ingenuity of synthetic organic chemists. The methodologies can be broadly categorized into two main approaches: direct esterification of a functionalized picolinic acid and modification of a pre-existing picolinate ester.
Activation and Esterification: The Cornerstone of Picolinate Ester Synthesis
A robust and widely employed method for the synthesis of picolinate esters, particularly "active esters," involves the initial conversion of picolinic acid to its more reactive acid chloride, followed by reaction with the desired alcohol or phenol.[8] The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective way to generate the picolinoyl chloride hydrochloride in high yield.[8] This intermediate can then be reacted with a variety of nucleophiles to afford the corresponding esters.
Experimental Protocol: Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate
This protocol details the synthesis of a novel picolinate ester that serves as a key intermediate in the development of c-Met kinase inhibitors for cancer therapy.[9]
Step 1: Synthesis of 4-chloropicolinoyl chloride
-
To a round-bottom flask containing 4-chloropicolinic acid (1 equivalent), add thionyl chloride (SOCl₂) as the solvent.
-
Heat the reaction mixture to 80°C in an oil bath.
-
After 30 minutes, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture.
-
Remove the excess SOCl₂ by rotary evaporation to yield 4-chloropicolinoyl chloride as a yellow oily liquid.
Step 2: Synthesis of ethyl 4-chloropicolinate
-
In a separate beaker, dissolve triethylamine (1.2 equivalents) and ethanol (4 equivalents) in dichloromethane (CH₂Cl₂).
-
Dissolve the 4-chloropicolinoyl chloride from Step 1 in CH₂Cl₂.
-
Slowly add the acid chloride solution to the ethanol/triethylamine solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with CH₂Cl₂.
-
Concentrate the organic layer to obtain ethyl 4-chloropicolinate as a yellow oily liquid.
Step 3: Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate
-
To a reaction vessel, add ethyl 4-chloropicolinate (1 equivalent), 2-fluoro-4-nitrophenol (1.7 equivalents), and potassium iodide (0.1 equivalents) in chlorobenzene as the solvent.
-
Heat the reaction mixture in a 120°C oil bath for 5 hours.
-
After cooling, pour the reaction solution into petroleum ether to precipitate the crude product and remove the chlorobenzene. Repeat this process three times.
-
Dissolve the crude product in a sodium hydroxide solution and extract with dichloromethane.
-
Concentrate the organic layer to yield the final product, ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate.
Characterization Data for a Representative Picolinate Ester (Picolinic acid N-hydroxysuccinimidyl ester) [8]
-
Yield: 67%
-
Melting Point: 172-174°C
-
¹H-NMR (300 MHz; CDCl₃) δ: 8.84 (m; 1 H); 8.23 (m; 1 H); 8.12 (m; 1 H); 7.82 (m; 1 H); 2.91 (s; 4 H)
-
¹³C-NMR (63 MHz; CDCl₃) δ: 169.04; 150.06; 143.5; 137.4; 128.5; 126.2; 25.4
-
MS (EI): M/Z: 220 (M⁺); 106; 78
-
IR (KBr pellet): 3493, 3093, 2955, 1799, 1776, 1742, 1587, 1471, 1440, 1419, 1359, 1265, 1236, 1200, 1066, 1009, 851, 814, 744, 698, 642, 620, 598 cm⁻¹
Applications of Novel Picolinate Esters: From the Field to the Clinic
The versatility of the picolinate ester scaffold has led to its application in a multitude of scientific and industrial domains. The following sections highlight some of the most significant areas of discovery.
Picolinate Esters in Agrochemicals: A New Generation of Herbicides
Picolinic acid derivatives have long been a cornerstone of synthetic auxin herbicides.[10] Recently, novel 6-aryl-substituted picolinate compounds, such as halauxifen-methyl and florpyrauxifen-benzyl, have been developed.[10] These compounds exhibit potent herbicidal activity by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible weeds.
The design of these novel herbicides is a prime example of rational drug design based on structure-activity relationships. For instance, in a study of 33 novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, it was found that the nature and position of substituents on the aryl ring significantly impacted herbicidal efficacy.[10] Molecular docking studies revealed that these compounds bind to the auxin-signaling F-box protein 5 (AFB5), and the binding affinity correlated with their in-vitro activity against the root growth of Arabidopsis thaliana.[10]
| Compound | Substitution Pattern | IC₅₀ (µM) for A. thaliana root growth inhibition[10] |
| Picloram | Commercial Herbicide | 0.098 |
| Halauxifen-methyl | Commercial Herbicide | 0.023 |
| V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1-pyrazolyl)-2-picolinic acid | 0.00051 |
| V-8 | 4-amino-3,5-dichloro-6-(5-(2,4-dichlorophenyl)-1-pyrazolyl)-2-picolinic acid | 0.0012 |
The exceptionally low IC₅₀ value of compound V-7, which was 45 times lower than the commercial herbicide halauxifen-methyl, underscores the power of targeted structural modification in the discovery of highly active novel picolinate esters.[10]
Therapeutic Innovations: Picolinate Esters in Drug Discovery
The picolinate scaffold is a recurring theme in modern medicinal chemistry, with numerous derivatives advancing through clinical trials for a range of diseases.[5]
1. Anticancer Agents: Targeting the c-Met Kinase Pathway
The c-Met receptor tyrosine kinase is a well-validated target in oncology, as its aberrant activation drives the growth and metastasis of various cancers.[11] Novel picolinamide derivatives have been designed as potent c-Met inhibitors.[12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the c-Met receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like Ras/Raf/MEK/MAPK and PI3K/Akt/mTOR.[13] A recently developed 4-(4-aminophenoxy) picolinamide derivative demonstrated an IC₅₀ value of 46.5 nM against c-Met kinase and showed significant antitumor activity in cellular assays, with an IC₅₀ of 0.26 µM against the A549 lung tumor cell line.[12]
2. Novel Antibacterials: Combating Clostridioides difficile
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Novel picolinamide antibacterials have emerged as a promising class of compounds that selectively target the pathogenic bacterium Clostridioides difficile, a leading cause of hospital-acquired infections.[7] The mechanism of action of these compounds involves the inhibition of cell wall biosynthesis.[14] This targeted approach is particularly advantageous as it minimizes disruption to the natural gut microbiota, a common side effect of broad-spectrum antibiotics that can lead to recurrent C. difficile infections.[14]
Structure-activity relationship studies have been instrumental in optimizing the potency and selectivity of these picolinamides. For example, the introduction of a picolinamide core in place of an isonicotinamide scaffold resulted in a dramatic increase in selectivity for C. difficile over other bacteria like MRSA.[7] One lead compound, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, exhibited impressive potency with MIC₅₀ and MIC₉₀ values of 0.12 and 0.25 µg/mL, respectively, across a panel of 101 C. difficile strains.[14]
| Compound Type | Target Organism | Representative MIC (µg/mL) | Selectivity |
| Isonicotinamide | C. difficile & MRSA | ~1 | Low |
| Picolinamide | C. difficile | 0.125 | High (>1000-fold vs. MRSA) [7] |
Conclusion and Future Perspectives
The journey of picolinate esters, from their early beginnings as simple chemical curiosities to their current status as highly valuable components in agrochemicals and pharmaceuticals, is a compelling narrative of scientific progress. The inherent versatility of the picolinate scaffold, combined with a growing understanding of structure-activity relationships and the power of rational design, has enabled the creation of novel esters with remarkable potency and selectivity for their biological targets.
The future of picolinate ester research is bright. The continued exploration of novel substitution patterns on the pyridine ring and the ester moiety will undoubtedly lead to the discovery of new bioactive molecules with improved efficacy and safety profiles. Furthermore, the application of picolinate esters is expanding into new areas, such as the development of luminescent materials and catalysts. As our understanding of complex biological pathways deepens, so too will our ability to design and synthesize novel picolinate esters that can modulate these pathways with precision, offering innovative solutions to challenges in medicine, agriculture, and beyond.
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Synthesis of Some Aminopicolinic Acids. (2012). International Journal of Scientific & Engineering Research. [Link]
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Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. (2018). Journal of Coordination Chemistry. [Link]
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Chromium(III) picolinate. Wikipedia. [Link]
-
Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013). 44th Lunar and Planetary Science Conference. [Link]
-
Synthesis of picolinic acid. PrepChem.com. [Link]
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Picolylamine-methylphosphonic acid esters as tridentate ligands for the labeling of alcohols with the fac-[M(CO)3]+ core (M = 99mTc, Re). (2007). Bioconjugate Chemistry. [Link]
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Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2022). International Journal of Molecular Sciences. [Link]
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A Comprehensive Technical Guide to the Theoretical Modeling of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Executive Summary
The confluence of computational chemistry and drug discovery has created an unprecedented opportunity to predict molecular behavior, optimize properties, and accelerate the development of novel therapeutics. Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a molecule possessing a unique combination of a picolinate scaffold and a flexible ester-ether side chain, presents an intriguing candidate for investigation as a potential chelating agent, a linker in coordination chemistry, or a core fragment in medicinal chemistry. This guide provides a comprehensive, in-depth framework for the theoretical modeling of this molecule, designed for researchers, computational chemists, and drug development professionals. We eschew a rigid template, instead presenting a logical, causality-driven narrative that moves from fundamental electronic structure characterization via Density Functional Theory (DFT) to the exploration of conformational dynamics using Molecular Dynamics (MD) simulations. Each protocol is presented as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.
The Subject Molecule: this compound
Molecular Architecture
This compound is characterized by a pyridine ring functionalized with an ethyl carboxylate at the 2-position and an ethoxycarbonylmethoxy group at the 3-position. This structure imparts a combination of rigidity from the aromatic ring and significant flexibility from the ether and ester linkages in the side chain. The presence of multiple heteroatoms (nitrogen and oxygen) suggests potential for metal coordination and hydrogen bonding, which are critical interactions in biological systems.
-
IUPAC Name: ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
-
Molecular Formula: C₁₂H₁₅NO₅
-
Molecular Weight: 253.25 g/mol
-
SMILES: CCOC(=O)c1ncccc1OC(=O)OCC
Rationale for Theoretical Investigation
The absence of extensive experimental data for this specific molecule makes theoretical modeling an invaluable first step. Computational analysis can provide foundational insights into its properties, guiding future synthesis and experimental design. Key objectives of modeling this molecule include:
-
Determining the most stable 3D conformation: The flexible side chain can adopt numerous conformations. Identifying the lowest energy state is crucial for understanding its ground-state properties and interaction potential.
-
Mapping the electronic landscape: Understanding the distribution of electrons, orbital energies (HOMO/LUMO), and electrostatic potential is key to predicting reactivity and intermolecular interactions.
-
Simulating dynamic behavior: Assessing how the molecule behaves in a physiological environment (e.g., in aqueous solution) provides a more realistic picture of its accessible conformations and dynamic properties.
Foundational Computational Strategies: A Dichotomy of Purpose
The theoretical modeling of a molecule like this compound relies on two primary pillars of computational chemistry: Quantum Mechanics (QM) and Molecular Mechanics (MM). The choice between them is a classic trade-off between accuracy and computational expense.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) solve the Schrödinger equation (or its Kohn-Sham formulation) to provide a highly accurate description of the electronic structure.[1] This is the method of choice for understanding chemical reactivity, bond breaking/formation, and electronic or spectroscopic properties. Its high computational cost, however, limits its application to relatively small systems and short timescales.
-
Molecular Mechanics (MM): This approach uses classical physics and a simplified representation of atoms and bonds (a "force field") to calculate the potential energy of a system. It is computationally inexpensive, allowing for the simulation of large systems (e.g., a molecule in a solvent box) over long timescales (nanoseconds to microseconds). It is ideal for studying conformational dynamics and non-covalent interactions but cannot describe electronic phenomena.
The diagram below illustrates the decision-making process for selecting a computational approach based on the research question.
Caption: Deciding between Quantum Mechanics and Molecular Mechanics.
Protocol I: Quantum Mechanical Characterization via DFT
Objective: To determine the optimized molecular geometry, electronic properties, and vibrational frequencies of this compound in a vacuum.
Causality in Method Selection
-
Functional Choice (ωB97X-D): We select a range-separated hybrid functional with dispersion correction. The "hybrid" nature (mixing exact Hartree-Fock exchange with DFT exchange) provides a balanced description of electronic effects. The "range-separated" aspect improves the prediction of long-range interactions, and the "-D" (dispersion) correction is critical for accurately modeling the non-covalent intramolecular interactions that will dictate the folding of the flexible side chain.
-
Basis Set Choice (6-311+G(d,p)): This is a Pople-style, triple-zeta basis set. "Triple-zeta" provides more flexibility for describing the valence orbitals compared to a smaller double-zeta set. The "+" indicates the addition of diffuse functions, which are essential for accurately describing the electron density far from the atomic nuclei, a key feature of the lone pairs on the oxygen and nitrogen atoms. The "(d,p)" polarization functions allow orbitals to change shape, which is crucial for describing chemical bonds in a non-spherical molecular environment.
Step-by-Step DFT Workflow
-
Initial Structure Generation:
-
Generate a 3D structure from the molecule's SMILES string using software like Avogadro or ChemDraw. Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar QM package.
-
Input: The 3D coordinates from Step 1.
-
Keyword/Command: Opt (for optimization).
-
Level of Theory: ωB97X-D/6-311+G(d,p).
-
Execution: Run the calculation. This will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties and the theoretical infrared (IR) spectrum.
-
Input: The optimized coordinates from Step 2.
-
Keyword/Command: Freq.
-
Level of Theory: ωB97X-D/6-311+G(d,p).
-
Validation: Upon completion, verify that the output lists zero imaginary frequencies. One or more imaginary frequencies indicate a transition state, not a stable minimum, and the optimization must be revisited.
-
-
Single-Point Energy and Property Calculation:
-
Objective: To obtain a more accurate electronic energy and calculate properties like the molecular orbitals (HOMO/LUMO) and the electrostatic potential (ESP).
-
Input: The validated, optimized coordinates from Step 3.
-
Keyword/Command: SP (for single point) and commands to output orbitals and ESP maps (e.g., Pop=NBO, Output=WFX).
-
Level of Theory: ωB97X-D/6-311+G(d,p).
-
The entire DFT protocol can be visualized with the following workflow diagram.
Caption: Workflow for DFT-based molecular characterization.
Expected Quantitative Data
The results from this DFT protocol should be summarized for clarity.
| Property | Predicted Value (Example) | Significance |
| Total Electronic Energy | -X.XXXX Hartrees | The final, optimized energy of the molecule in its ground state. |
| Dipole Moment | ~2.5 - 4.0 Debye | Indicates overall molecular polarity, affecting solubility and interactions. |
| HOMO Energy | ~ -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Key Vibrational Frequencies | C=O stretch: ~1750 cm⁻¹ | Corresponds to IR spectroscopy; confirms functional groups. |
Protocol II: Molecular Dynamics Simulation for Conformational Analysis
Objective: To explore the conformational landscape of this compound in an explicit aqueous solvent and identify its most populated conformational states.
Causality in Method Selection
-
Force Field Choice (GAFF2): The General Amber Force Field (GAFF2) is specifically designed for drug-like organic molecules and is a robust choice when a highly specific, pre-parameterized force field is not available. It provides a good balance of accuracy and computational efficiency for this type of system.
-
Water Model (TIP3P): The TIP3P water model is one of the most widely used and computationally efficient three-site water models. While more complex models exist, TIP3P is sufficient for observing the general solvation behavior and conformational dynamics of a neutral solute and is compatible with the GAFF2 force field.
-
Charge Derivation (RESP): Atomic charges will be derived using the Restrained Electrostatic Potential (RESP) method. This involves fitting the atomic charges to reproduce the quantum mechanical electrostatic potential calculated in Protocol I. This QM-derived charge set provides a more accurate representation of the charge distribution than empirical or less rigorous methods, which is critical for simulating realistic intermolecular interactions with the solvent.
Step-by-Step MD Workflow
-
System Preparation:
-
Parameterization: Use the optimized DFT structure from Protocol I. Assign GAFF2 atom types and calculate RESP charges using the Antechamber tool from the AmberTools suite.
-
Solvation: Place the parameterized molecule in the center of a cubic or triclinic box of TIP3P water, ensuring a minimum distance of 10-12 Å between the molecule and the box edge.
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if it carries a net charge (not applicable for this neutral molecule).
-
-
Energy Minimization:
-
Perform a multi-stage energy minimization. First, hold the solute fixed and minimize the positions of the water molecules and ions. Then, apply a weaker restraint to the solute and minimize the entire system. Finally, minimize the entire system without restraints. This gradual process removes any bad contacts or steric clashes introduced during system setup.
-
-
System Equilibration:
-
NVT Ensemble (Canonical): Gently heat the system from 0 K to the target temperature (e.g., 300 K) over 100-200 picoseconds while keeping the system volume constant. Use a thermostat (e.g., Langevin) to regulate the temperature. Positional restraints on the solute are maintained and gradually reduced.
-
NPT Ensemble (Isothermal-Isobaric): Switch to the NPT ensemble for a longer period (e.g., 1-2 nanoseconds). This allows the system pressure to equilibrate to 1 bar by adjusting the box volume. Use a barostat (e.g., Berendsen or Parrinello-Rahman) in addition to the thermostat. The restraints on the solute are completely removed. Monitor density and temperature to confirm equilibrium has been reached.
-
-
Production Simulation:
-
Once the system is equilibrated, run the production MD simulation for as long as computationally feasible (e.g., 100-500 nanoseconds) in the NPT ensemble. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute over time to assess overall structural stability and confirm the simulation has converged.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify which parts of the molecule are most flexible (e.g., the terminal ethyl groups).
-
Cluster Analysis: Group similar conformations from the trajectory to identify the most populated structural states and their relative energies.
-
This comprehensive MD workflow is depicted below.
Caption: Workflow for Molecular Dynamics (MD) simulation.
Conclusion and Future Directions
This guide has outlined a robust, dual-pronged computational strategy for the in-depth theoretical characterization of this compound. By integrating high-accuracy DFT calculations with extensive conformational sampling from MD simulations, researchers can build a comprehensive, bottom-up understanding of this molecule's intrinsic properties and dynamic behavior. The data generated from these protocols—including optimized geometry, electronic structure, and dominant solution-phase conformations—provide a critical foundation for any subsequent research. This could involve virtual screening and molecular docking against protein targets, designing derivatives with modulated physicochemical properties, or predicting its utility in materials science. This theoretical-first approach minimizes experimental trial-and-error, saving valuable time and resources in the early stages of the research and development pipeline.
References
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- ChemicalBook. Ethyl picolinate synthesis.
- BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 2023, 61, 01020.
- MDPI. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)
- PubChem. Ethyl 3-ethoxy-2-propenoate.
- Thermo Fisher Scientific.
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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides comprehensive safety and handling information for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. As a compound likely synthesized for specific research and development purposes, a dedicated Safety Data Sheet (SDS) may not be publicly available. Therefore, this document infers safety protocols and potential hazards by analyzing the compound's constituent functional groups: a pyridine-2-carboxylate (picolinate) core, an ether linkage, and two ethyl ester groups. This approach provides a robust framework for risk assessment and safe laboratory conduct.
Compound Identification and Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale based on Structural Analogs |
| Molecular Formula | C₁₂H₁₅NO₅ | Deduced from the chemical structure. |
| Molecular Weight | ~253.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to yellow liquid | Based on analogs like ethyl picolinate.[1] |
| Odor | Faint, possibly unpleasant or fruity | Pyridine derivatives often have distinct odors; esters can be fruity.[1][2] |
| Boiling Point | > 200 °C | Ethyl picolinate has a boiling point of 240-241 °C.[1] |
| Solubility | Soluble in organic solvents; limited solubility in water | Typical for organic esters and ethers. |
| Density | ~1.1 - 1.2 g/mL | Ethyl picolinate has a density of 1.119 g/mL.[1] |
Hazard Identification and Risk Assessment
The primary hazards are extrapolated from the picolinate, ether, and ester functionalities.
-
Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory system.[1][2] Some pyridine compounds are also considered potential carcinogens.[4]
-
Ether Linkage: Ethers are known to form explosive peroxides upon prolonged exposure to air and light.[5][6] While the potential for this specific compound is not determined, it is a critical consideration for storage and handling. Glycol ethers, a related class, can have reproductive and developmental toxicity.[7]
-
Ester Groups: Esters are generally considered to have low toxicity but can cause irritation upon contact.[8] They are often flammable.[8][9]
-
Ethoxycarbonylmethyl Ether Group: This moiety is structurally related to dialkyl carbonates, which generally exhibit low toxicity and are biodegradable.[8][10] However, some related acetate esters can be harmful and have reproductive toxicity.[7][11]
Globally Harmonized System (GHS) Classification (Inferred):
| Hazard Class | Inferred Classification | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on pyridine derivatives.[12][13] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Common for pyridine and ester compounds.[2][12] |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Common for pyridine and ester compounds.[12][14] |
| Flammable Liquids | Category 4 (Combustible) or higher | Based on the high boiling point of ethyl picolinate, but esters are generally flammable.[1][8] |
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
A risk assessment should guide the final selection of PPE.
| Protection Type | Specific Recommendations | Rationale and Citations |
| Hand Protection | Nitrile or neoprene gloves are recommended. Avoid latex. Inspect gloves for integrity before each use.[1][3] | Provides chemical resistance to pyridine derivatives. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][3] | Protects against splashes that can cause serious eye irritation. |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, is required. Closed-toe shoes are mandatory.[3] | Protects against skin contact and potential flammability hazards. |
| Respiratory Protection | Generally not required when working in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] | Pyridine vapors can cause respiratory irritation. |
Storage and Handling Workflow
The following diagram illustrates the logical flow for the safe handling and storage of this compound.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible hazardous waste container. [2][4]* Disposal Method: Do not dispose of this chemical down the drain. [2]Arrange for disposal through a licensed professional waste disposal service. Controlled incineration in a facility equipped with a scrubber is a potential disposal method for pyridine-containing waste. [15]
Conclusion
While specific toxicological data for this compound is not available, a thorough analysis of its functional groups allows for the development of robust safety protocols. The primary concerns are related to the pyridine core, suggesting potential for irritation and toxicity, and the ether linkage, which necessitates precautions against peroxide formation. Adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is paramount to ensuring the safety of all laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Frontiers. (2019, May 6). Dialkyl Carbonates in the Green Synthesis of Heterocycles. [Link]
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SmartLabs. Esterification. [Link]
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Washington State University. Pyridine Standard Operating Procedure. [Link]
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Vertec BioSolvents. (2024, June 25). What Are Esters? Properties, Structures, and Uses. [Link]
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New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Phosphorothioic Acid, O,O-Dimethyl-S-(2-Methylthio)Ethyl Ester. [Link]
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Royal Society of Chemistry. (2018). The reactions of dimethyl carbonate and its derivatives. [Link]
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Penta Manufacturing Company. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Wikipedia. Picolinic acid. [Link]
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Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
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ACS Publications. (1979, March 1). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. [Link]
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PubChem. Ethyl ((ethoxycarbonyl)oxy)acetate. [Link]
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National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
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Princeton University. Hazardous Chemical Exposures. [Link]
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Hesperian Health Guides. (2024, July 6). First aid for chemicals. [Link]
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Coast2Coast. (2024, January 31). First Aid for Chemical Exposure. [Link]
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Science Interactive. (2013, October 31). SAFETY DATA SHEET - Ethyl Ether. [Link]
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Labkem. (2021, April 1). diethyl ether - SAFETY DATA SHEET. [Link]
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MDPI. (2023). Four New Sesquiterpene Pyridine Alkaloids from the Roots of Tripterygium wilfordii Hook. f. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is a robust two-step process commencing with the Fischer esterification of 3-hydroxypicolinic acid to yield Ethyl 3-hydroxypicolinate. This intermediate is subsequently O-alkylated via a Williamson ether synthesis using ethyl bromoacetate to afford the final product. This guide elucidates the underlying chemical principles, provides a meticulous step-by-step experimental protocol, and outlines the necessary characterization and safety considerations. The information is structured to empower researchers to reliably execute and adapt this synthesis for their specific research and development needs.
Introduction: Chemical Significance and Synthetic Strategy
This compound is a valuable substituted picolinate derivative. The picolinate scaffold is a prevalent motif in medicinal chemistry, and the functional groups of this particular molecule offer multiple points for further chemical modification, making it an attractive building block for creating libraries of compounds for drug discovery.
The synthesis detailed herein follows a logical and widely applicable two-step pathway:
-
Esterification: The initial step involves the conversion of the carboxylic acid of 3-hydroxypicolinic acid into its corresponding ethyl ester, Ethyl 3-hydroxypicolinate. This is a classic Fischer esterification reaction, typically catalyzed by a strong acid in the presence of excess ethanol.
-
Williamson Ether Synthesis: The hydroxyl group of the synthesized Ethyl 3-hydroxypicolinate is then deprotonated with a suitable base to form an alkoxide. This nucleophilic alkoxide subsequently displaces a halide from an electrophilic alkyl halide in an SN2 reaction. In this specific synthesis, ethyl bromoacetate serves as the alkyl halide, leading to the formation of the desired ether linkage and the final product.[1][2][3][4][5] This method is a cornerstone of ether synthesis in organic chemistry due to its reliability and broad scope.[3][4]
Reaction Schematics and Mechanism
Overall Synthetic Pathway
Caption: Overall two-step synthesis of this compound.
Mechanism of the Williamson Ether Synthesis (Step 2)
The core of this synthesis lies in the SN2 mechanism of the Williamson ether synthesis.[4][5]
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic proton from the hydroxyl group of Ethyl 3-hydroxypicolinate to form a sodium alkoxide intermediate and hydrogen gas.
-
Nucleophilic Attack: The resulting alkoxide ion is a potent nucleophile. It attacks the electrophilic carbon atom of ethyl bromoacetate, which bears the bromine leaving group.
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, with the bromide ion being expelled as the leaving group. This backside attack results in an inversion of stereochemistry if the carbon were chiral, a hallmark of the SN2 mechanism.[5]
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxypicolinic acid | ≥98% | Standard Supplier | |
| Ethanol, anhydrous | ≥99.5% | Standard Supplier | |
| Sulfuric acid (H₂SO₄) | 95-98% | Standard Supplier | Corrosive |
| Ethyl acetate | ACS grade | Standard Supplier | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation | |
| Brine | Saturated solution | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Standard Supplier | |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly flammable, reacts violently with water |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Standard Supplier | Use from a freshly opened bottle or distilled |
| Ethyl bromoacetate | ≥98% | Standard Supplier | Lachrymator, toxic |
| Saturated ammonium chloride (NH₄Cl) | Saturated solution | In-house preparation |
Step 1: Synthesis of Ethyl 3-hydroxypicolinate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypicolinic acid (10.0 g, 0.072 mol).
-
Reagent Addition: Add 100 mL of anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid (1.0 mL) with stirring.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield Ethyl 3-hydroxypicolinate as a solid. A typical yield is in the range of 85-95%.[6]
Step 2: Synthesis of this compound
!!! SAFETY NOTE: Sodium hydride reacts violently with water and is flammable. Ethyl bromoacetate is a potent lachrymator and is toxic. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. !!!
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.3 g, 0.058 mol) in 50 mL of anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 3-hydroxypicolinate (8.0 g, 0.048 mol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (6.4 mL, 0.057 mol) dropwise.[7][8][9] Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated ammonium chloride solution (50 mL) at 0 °C to neutralize any unreacted NaH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound. A typical yield for this type of reaction is in the range of 70-85%.[6]
Data and Expected Results
Summary of Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: O-Alkylation |
| Starting Material | 3-Hydroxypicolinic acid | Ethyl 3-hydroxypicolinate |
| Key Reagents | Ethanol, H₂SO₄ | NaH, Ethyl bromoacetate |
| Solvent | Ethanol | Anhydrous THF |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temp. |
| Reaction Time | 12 hours | 12-16 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (Post-purification) | >98% (by HPLC) | >98% (by HPLC) |
Characterization
The structure of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets), the picolinate ring protons, and a key singlet for the methylene protons of the ether linkage (-O-CH₂-COO-).
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyls of the two ester groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula (C₁₂H₁₅NO₅).
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretching of the ester groups and C-O stretching of the ether linkage.
Troubleshooting and Key Considerations
-
Incomplete Esterification (Step 1): If the reaction stalls, ensure the ethanol is anhydrous and consider adding more sulfuric acid catalyst. Prolonging the reflux time can also drive the equilibrium towards the product.
-
Low Yield in Williamson Ether Synthesis (Step 2): The primary cause of low yield is often moisture, which deactivates the sodium hydride. Ensure all glassware is flame-dried and solvents are strictly anhydrous. Another possibility is that the base is not strong enough; however, NaH is generally sufficient for deprotonating phenols and hydroxyl groups on electron-deficient rings.
-
Side Reactions: In the second step, if a weaker base like potassium carbonate were used in a protic solvent, hydrolysis of the ethyl bromoacetate could occur as a side reaction.[1] The use of NaH in an aprotic solvent like THF minimizes this risk.
Conclusion
The two-step synthesis of this compound via Fischer esterification followed by a Williamson ether synthesis is an efficient and reliable method. By carefully controlling reaction conditions, particularly the exclusion of moisture in the second step, this protocol allows for the consistent production of this valuable chemical intermediate in high yield and purity. The detailed methodology and mechanistic insights provided herein should serve as a comprehensive resource for researchers in organic synthesis and drug development.
References
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Chatterjee, A. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. 2004. Available from: [Link].
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Chemistry Steps. Williamson Ether Synthesis. Available from: [Link].
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Wikipedia. Williamson ether synthesis. Available from: [Link].
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Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link].
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Georghiou, P. E., Ashram, M., & Mizyed, S. A. Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate under different basic conditions. ResearchGate. 2003. Available from: [Link].
- Google Patents. O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. EP0303546B1.
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Köteles, I., Mazák, K., Tóth, G., & Hosztafi, S. N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen carbonate, acetonitrile or dimethyl formamide, refl. 16 h. ResearchGate. Available from: [Link].
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Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: A Versatile Building Block in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and potential applications of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. While direct literature on this specific compound is limited, its synthesis and utility can be confidently extrapolated from well-established chemical principles and the known reactivity of its constituent functional groups. This guide is structured to provide both a reliable synthetic protocol and a forward-looking perspective on its applications in synthetic and medicinal chemistry.
Synthesis of this compound
The synthesis of the title compound is most logically approached via a two-step sequence starting from 3-hydroxypicolinic acid. This pathway involves an initial esterification followed by a Williamson ether synthesis.
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The first step involves the Fischer esterification of 3-hydroxypicolinic acid to yield Ethyl 3-hydroxypicolinate. The subsequent step is the O-alkylation of the phenolic hydroxyl group with ethyl bromoacetate to afford the final product.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxypicolinate
This procedure is based on a standard Fischer esterification protocol.[1][2]
-
Materials:
-
3-Hydroxypicolinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid (1 equivalent).
-
Add an excess of absolute ethanol to the flask.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 3-hydroxypicolinate.
-
If necessary, the crude product can be purified by flash column chromatography.
-
-
Causality and Insights: The use of excess ethanol drives the equilibrium of the esterification towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The work-up with sodium bicarbonate neutralizes the acidic catalyst and any unreacted starting material.
Step 2: Synthesis of this compound
This step employs a Williamson ether synthesis for the O-alkylation of the hydroxyl group of Ethyl 3-hydroxypicolinate.[3][4]
-
Materials:
-
Ethyl 3-hydroxypicolinate
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate
-
Anhydrous acetonitrile
-
Diethyl ether
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-hydroxypicolinate (1 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (3 equivalents) to the suspension.
-
Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solids thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, using a suitable gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Causality and Insights: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of Ethyl 3-hydroxypicolinate, forming a phenoxide intermediate. This nucleophilic phenoxide then displaces the bromide from ethyl bromoacetate in an SN2 reaction to form the ether linkage.[5] Acetonitrile is a suitable polar aprotic solvent for this reaction.
Applications in Organic Synthesis
This compound is a polyfunctional molecule that can serve as a versatile building block in the synthesis of a variety of organic compounds, particularly complex heterocyclic systems.
Precursor for Novel Heterocyclic Scaffolds
The presence of multiple reactive sites (the picolinate ring, the ester functionalities, and the ether linkage) makes this compound an attractive starting material for the synthesis of fused heterocyclic systems. For instance, the ester groups can be hydrolyzed and the resulting carboxylic acids can participate in cyclization reactions. The picolinate nitrogen can be quaternized or oxidized, and the pyridine ring can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions.[6]
Caption: Potential pathways for heterocyclic synthesis.
Chelating Agent and Ligand Design
Picolinic acid and its derivatives are well-known for their ability to chelate metal ions.[7][8] The title compound, with its pyridine nitrogen and multiple oxygen donor atoms from the ether and ester groups, can act as a multidentate ligand. This property can be exploited in the development of new catalysts for organic transformations or in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).
Table 1: Potential Metal Coordination Sites
| Potential Coordinating Atom | Functional Group |
| Nitrogen | Pyridine Ring |
| Oxygen | Picolinate Carbonyl |
| Oxygen | Ether Linkage |
| Oxygen | Side-chain Carbonyl |
| Oxygen | Side-chain Ester |
Intermediate in Medicinal Chemistry and Drug Discovery
The pyridine ring is a "privileged" scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[7][9] this compound can serve as a versatile starting material for the synthesis of novel compounds with potential biological activity. The ester groups can be converted to amides, hydrazides, or other functional groups to generate a library of derivatives for biological screening.[10][11] The overall structure can be modified through cross-coupling reactions on the pyridine ring to introduce further diversity.[12]
Caption: Workflow for drug discovery applications.
Conclusion
This compound, while not extensively described in the current literature, represents a promising and versatile building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials makes it an accessible tool for researchers. The presence of multiple modifiable functional groups opens up a wide range of possibilities for its application in the synthesis of novel heterocyclic systems, the design of new ligands for coordination chemistry, and as a scaffold in medicinal chemistry and drug discovery programs. The protocols and conceptual applications outlined in this guide provide a solid foundation for the exploration of the chemistry of this promising compound.
References
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RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]
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Winston, S., et al. (2004). Picoline and pyridine functionalised chelate N-heterocyclic carbene complexes of nickel: synthesis and structural studies. Polyhedron, 23(17), 2813-2820. Available at: [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. Available at: [Link]
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Jones, C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Available at: [Link]
-
Rojas-León, A., et al. (2020). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 10(9), 785. Available at: [Link]
- Google Patents. (n.d.). O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
-
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Available at: [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
National Toxicology Program. (1992). Nomination Background: Ethyl bromoacetate. Available at: [Link]
-
ResearchGate. (n.d.). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]
-
Kumar, A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(10), 2975. Available at: [Link]
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Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. Israel Journal of Chemistry, 54(4), 439-452. Available at: [Link]
-
MDPI. (n.d.). Molecules Special Issue: Synthesis of Heterocyclic Compounds. Available at: [Link]
-
PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Available at: [Link]
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PubMed. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]
- Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
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Application Notes and Protocols for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate as a Research Chemical
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of medicinal chemistry and extrapolates from the known synthesis and applications of structurally related picolinate derivatives. All protocols provided are generalized and should be adapted and optimized by the end-user.
Introduction: The Picolinate Scaffold in Drug Discovery
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in the field of drug discovery.[1] The pyridine ring, a key component of the picolinate scaffold, is a common feature in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] These compounds are versatile building blocks for creating a wide array of biologically active molecules, with applications in neurodegenerative diseases, cancer, and inflammation.[1] The structural and electronic properties of picolinic acid make it a versatile chelating agent for various metal ions, a property that has been exploited in both therapeutic and diagnostic applications.[1][2]
This compound, a diester derivative of 3-hydroxypicolinic acid, presents an interesting scaffold for further chemical exploration. The presence of two ester functionalities offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening. The core structure suggests potential as a building block for more complex molecules, a chelating agent, or a molecule with inherent biological activity.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H13NO5 | Based on structural components |
| Molecular Weight | 239.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule esters[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). Limited solubility in water. | The ester groups and pyridine ring suggest moderate polarity. |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Diesters of this size typically have high boiling points. |
| Stability | Stable under standard laboratory conditions. Hydrolysis of ester groups can occur under strongly acidic or basic conditions. | Ester functionalities are susceptible to hydrolysis. |
Synthesis and Chemical Reactivity
The synthesis of this compound would most likely proceed through the O-alkylation of a 3-hydroxypicolinate precursor. This is a common and well-established method for forming ether linkages on hydroxylated aromatic rings.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 3-hydroxypicolinic acid: (1) Fischer esterification to produce ethyl 3-hydroxypicolinate, followed by (2) Williamson ether synthesis (O-alkylation) with ethyl chloroacetate.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of Ethyl 3-hydroxypicolinate
-
Reaction Setup: To a round-bottom flask, add 3-hydroxypicolinic acid (1 equivalent).
-
Solvent and Catalyst: Add anhydrous ethanol (as the solvent and reactant, in excess) followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Reflux the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Neutralization and Extraction: Carefully neutralize the residue with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-hydroxypicolinate. Further purification can be achieved by column chromatography.
Step 2: O-Alkylation to Yield this compound
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-hydroxypicolinate (1 equivalent) in a suitable aprotic polar solvent such as acetone or DMF.
-
Base: Add a base such as anhydrous potassium carbonate (K2CO3, 1.5-2 equivalents). The base will deprotonate the hydroxyl group.
-
Alkylation: Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.[4][5][6][7] The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate.[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Potential Research Applications
Given the structural features of this compound, it can be explored in several areas of drug discovery and chemical biology.
Enzyme Inhibition
The picolinate scaffold is present in several enzyme inhibitors.[1] The ester functionalities of this compound could potentially interact with the active sites of various enzymes, such as hydrolases or kinases. The molecule could serve as a starting point for the development of more potent and selective inhibitors through chemical modification.
Caption: Hypothetical inhibition of an enzyme by a picolinate derivative.
Coordination Chemistry and Chelating Agents
Picolinic acid is a well-known chelating agent for various metal ions.[1][8] This property is utilized in nutritional supplements like chromium picolinate.[1] The nitrogen of the pyridine ring and the oxygen atoms of the ester groups in this compound could potentially coordinate with metal ions. This opens up possibilities for its use in:
-
Metal-based drug design: Creating novel therapeutic agents.
-
Diagnostic agents: Development of contrast agents for medical imaging.
-
Metal ion sensing: As a component of fluorescent or colorimetric sensors.
Intermediate for Chemical Synthesis
This compound can serve as a versatile intermediate for the synthesis of more complex molecules.[9][10] The two distinct ester groups can be selectively hydrolyzed or modified to introduce other functional groups, enabling the construction of a diverse range of compounds for biological screening.
Experimental Protocols for Screening
The following are generalized protocols that can be adapted for the preliminary screening of this compound for potential biological activity.
General Protocol for Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the compound against a specific kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and a serial dilution of the test compound.
-
Incubate for a predetermined time to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and detect the product formation using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| Picolinate Derivative 1 | Kinase A | 5.2 |
| Picolinate Derivative 2 | Kinase A | 12.8 |
| This compound (Hypothetical) | Kinase A | 8.5 |
| Staurosporine (Control) | Kinase A | 0.01 |
General Protocol for Metal Chelation Assay
This protocol can be used to assess the metal-chelating ability of the compound, for example, using a Ferrozine-based assay for iron (II) chelation.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare solutions of FeCl2, ferrozine, and a buffer (e.g., HEPES).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the FeCl2 solution and incubate for a short period.
-
Add the ferrozine solution to initiate the color-forming reaction. Ferrozine forms a colored complex with free Fe(II).
-
Incubate at room temperature.
-
Measure the absorbance at the appropriate wavelength (around 562 nm for the ferrozine-Fe(II) complex).
-
-
Data Analysis:
-
Calculate the percentage of chelation. A lower absorbance indicates higher chelation by the test compound.
-
EDTA can be used as a positive control.
-
Conclusion
While direct experimental data on this compound is scarce, its structural relationship to the well-established class of picolinate derivatives suggests significant potential as a research chemical. Its predicted properties and reactivity make it an accessible target for synthesis and a promising candidate for screening in various biological assays, particularly in the areas of enzyme inhibition and coordination chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the chemical and biological properties of this and related picolinate derivatives.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
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- BenchChem. (n.d.). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
- PubMed Central. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Google Patents. (n.d.). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
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- ChemicalBook. (n.d.). Ethyl picolinate synthesis.
- PubChem. (n.d.). Ethyl 3-ethoxy-2-propenoate.
- ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
- Chemical Synthesis Database. (n.d.). ethyl (2E)-3-ethoxy-2-propenoate.
- PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-butenoate.
- Sigma-Aldrich. (n.d.). Ethyl 2-picolinate.
- Chemsrc. (n.d.). Ethyl 3-ethoxy-2-propenoate.
- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
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- PubChem. (n.d.). Ethyl chloroacetate.
- ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
- PubMed Central. (n.d.). Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones.
- PubMed. (n.d.). Chromium Picolinate for the Prevention of Type 2 Diabetes.
- Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS.
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Navigating the Reactivity of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Protocols for Nucleophilic Acyl Substitution
An Application Guide:
Abstract
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a versatile heterocyclic building block possessing two distinct ester functionalities. This structural feature presents both a challenge and an opportunity for selective chemical transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the reactivity of this diester with various classes of nucleophiles. We will explore the underlying principles governing its reactivity, focusing on the preferential targeting of the picolinate ester due to the electron-withdrawing nature of the pyridine ring. Detailed, field-tested protocols for aminolysis, hydrolysis, and reactions with organometallic reagents are provided, complete with mechanistic insights and expected outcomes.
Introduction: A Tale of Two Esters
Picolinic acid derivatives are privileged scaffolds in medicinal chemistry and materials science. This compound is a particularly interesting intermediate as it contains two chemically distinct ester groups:
-
An ethyl picolinate (an aromatic ester).
-
An ethyl acetate moiety linked via an ether bond.
The carbonyl carbon of the picolinate ester is directly attached to an electron-deficient pyridine ring. This electronic influence renders it significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the aliphatic ester in the side chain.[1][2] This inherent difference in reactivity is the cornerstone of the synthetic strategies outlined in this guide, allowing for selective functionalization.
This document first details the synthesis of the title compound and then provides validated protocols for its reaction with key nucleophiles, enabling the synthesis of a diverse range of derivatives such as amides, carboxylic acids, and tertiary alcohols.
Synthesis of the Starting Material: this compound
The title compound is readily prepared via a standard Williamson ether synthesis by the O-alkylation of Ethyl 3-hydroxypicolinate with ethyl bromoacetate.[3][4] The phenoxide, generated in situ using a mild base like potassium carbonate, acts as the nucleophile, displacing the bromide.
Protocol 2.1: Synthesis of this compound
Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Materials:
-
Ethyl 3-hydroxypicolinate
-
Ethyl bromoacetate (Caution: Lachrymator)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-hydroxypicolinate (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the picolinate).
-
Add ethyl bromoacetate (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure oil or solid.
Reaction with Amine Nucleophiles: Synthesis of Picolinamides
The reaction of esters with primary or secondary amines to form amides is a fundamental transformation in organic synthesis. For this compound, this reaction proceeds with high selectivity at the more electrophilic picolinate ester carbonyl, yielding functionalized picolinamides while preserving the side-chain ester.[5][6] This selectivity is crucial for creating complex molecules in a controlled manner.
Mechanism: Nucleophilic Acyl Substitution (Aminolysis)
The reaction follows a classic addition-elimination pathway. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to generate the more stable amide product.
Caption: Mechanism of aminolysis via nucleophilic acyl substitution.
Protocol 3.1: Selective Aminolysis with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Toluene or Dioxane, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a sealable reaction vessel.
-
Add benzylamine (1.5 eq).
-
Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The reaction can be sluggish at room temperature but is accelerated by heat.[7]
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-benzyl-3-(2-ethoxy-2-oxoethoxy)picolinamide.
| Nucleophile | Conditions | Expected Product | Approx. Yield |
| Benzylamine | Toluene, 100°C, 18h | N-benzyl picolinamide derivative | 75-90% |
| Piperidine | Dioxane, 80°C, 12h | Piperidinyl picolinamide derivative | 80-95% |
| Aniline | High temp. (120°C+) or with catalyst | N-phenyl picolinamide derivative | Moderate |
Reaction with Hydroxide: Ester Hydrolysis (Saponification)
Hydrolysis of the diester can be controlled to achieve either complete saponification of both ester groups or, with careful control of stoichiometry and temperature, preferential hydrolysis of the more reactive picolinate ester.
Protocol 4.1: Complete Hydrolysis to Dicarboxylic Acid
This protocol uses an excess of a strong base to ensure both ester groups are converted to their corresponding carboxylate salts.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the diester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until all starting material and mono-hydrolyzed intermediate are consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous solution with a polar organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield 3-(carboxymethoxy)picolinic acid.
Discussion: Towards Selective Mono-Hydrolysis
Achieving selective hydrolysis of the picolinate ester is challenging but theoretically possible. This would require carefully controlled conditions:
-
Stoichiometry: Using exactly 1.0 equivalent of base (e.g., LiOH).
-
Temperature: Running the reaction at a low temperature (0°C to room temperature) to slow the rate of the second hydrolysis.
-
Solvent: Using a solvent system like THF/water to ensure homogeneity at lower temperatures.
Researchers attempting this transformation should carefully monitor the reaction in real-time to quench it once the desired mono-acid product is maximized.
Reaction with Organometallic Reagents: Grignard Reactions
Grignard reagents react with esters in a two-step sequence. The first equivalent adds to the carbonyl to form a ketone intermediate, which is immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup.[8][9] Due to the higher reactivity of the intermediate ketone compared to the starting ester, it is generally not possible to isolate the ketone.[9][10] The reaction will occur selectively at the more electrophilic picolinate ester.
Mechanism: Double Addition of Grignard Reagent
Caption: Reaction of an ester with two equivalents of a Grignard reagent.
Protocol 5.1: Synthesis of a Tertiary Alcohol with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a stir bar, dropping funnel, and septum.
-
Dissolve the diester (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add phenylmagnesium bromide (2.2-2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.
-
Upon completion, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired tertiary alcohol.
| Reagent | Equivalents | Expected Product | Key Considerations |
| PhMgBr | > 2.0 | 2-(diphenyl(hydroxy)methyl)pyridine derivative | Anhydrous conditions are critical. |
| MeMgI | > 2.0 | 2-(propan-2-ol-2-yl)pyridine derivative | Highly exothermic; requires slow addition at low temp. |
| LiAlH₄ | > 1.5 | Diol (reduction of both esters) | Reduces both esters to primary alcohols. |
Summary of Reactivity
The synthetic utility of this compound stems from the predictable and selective reactivity of its picolinate ester. By choosing the appropriate nucleophile and reaction conditions, a variety of useful derivatives can be accessed.
Caption: Synthetic pathways from this compound.
Conclusion
This application note has demonstrated that this compound is a highly valuable synthetic intermediate. Its differential ester reactivity allows for selective transformations, providing straightforward access to complex picoline derivatives. The protocols described herein are robust and can be adapted to a wide range of substrates, making this diester an essential tool for professionals in chemical synthesis and drug discovery.
References
- Google Patents. (n.d.). Process for synthesis of picolinamides. (WO2021076681A1).
-
Du, P., Zhao, J., Liu, S., & Yue, Z. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
-
National Institutes of Health. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Retrieved from [Link]
-
YouTube. (2016). Nucleophilic Acyl Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. (EP0303546B1).
-
University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from [Link]
-
YouTube. (2013). Esters and Grignard reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (2020). REACTIVITY OF NUCLEOPHILES AND α-EFFECT IN SUBSTITUTION PROCESSES AT ELECTRON-DEFICIENCY CENTERS (Part 1). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of Benzylboronate Nucleophiles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
ResearchGate. (2019). Does ethyl-3-ethoxy propionate (EEP) react with amines at high rate??. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of nucleophiles with carboxylic acid esters. Retrieved from [Link]
-
PubMed Central. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]
-
Ghent University. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-propenoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-butenoate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
The Strategic Utility of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate in the Facile Assembly of Fused Heterocyclic Systems
Abstract
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a highly functionalized pyridine derivative poised to serve as a versatile precursor for the synthesis of complex heterocyclic compounds. Its unique structural architecture, featuring a pyridine core substituted with a reactive 1,3-dicarbonyl-like moiety, offers a strategic entry point to a variety of fused ring systems of significant interest in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers, detailing a robust protocol for the synthesis of the precursor itself and its subsequent application in the construction of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold, a core component of numerous biologically active molecules. The methodologies presented are grounded in established chemical principles, with an emphasis on the causal factors influencing experimental outcomes, thereby ensuring both reliability and adaptability.
Introduction: Unveiling the Potential of a Multifunctional Precursor
The pyridine ring is a cornerstone of modern drug discovery, present in a multitude of FDA-approved therapeutics. Functionalization of this core scaffold is a key strategy for modulating the physicochemical and pharmacological properties of lead compounds. This compound emerges as a particularly valuable building block due to the convergence of several key features:
-
A Privileged Heterocyclic Core: The inherent electronic properties of the pyridine ring influence the reactivity of its substituents and provide a critical point of interaction with biological targets.
-
A Latent 1,3-Dicarbonyl System: The -(OCH₂COOEt) substituent at the 3-position mimics the reactivity of a malonate ester. The methylene group, activated by two adjacent carbonyl functionalities (one ester and one ether-linked ester), is a potent nucleophile and an ideal handle for cyclization reactions.
-
Dual Ester Functionality: The presence of two distinct ester groups offers opportunities for selective manipulation or differential reactivity, further expanding its synthetic utility.
This document outlines the synthesis of this precursor from readily available starting materials and demonstrates its efficacy in a synthetically powerful cyclocondensation reaction to access the medicinally relevant pyrido[2,3-b]pyrazine framework.
Synthesis of the Precursor: this compound
A straightforward and reliable method for the synthesis of the title precursor is the Williamson ether synthesis. This classic Sₙ2 reaction provides an efficient means of forming the critical ether linkage.
Mechanistic Rationale
The synthesis commences with the deprotonation of the hydroxyl group of Ethyl 3-hydroxypicolinate. The resulting phenoxide is a potent nucleophile that readily displaces the bromide from ethyl 2-bromoacetate. The choice of a relatively mild base, such as potassium carbonate (K₂CO₃), is crucial to prevent the hydrolysis of the ester groups, which could occur with stronger bases like sodium hydroxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to effectively solvate the potassium cation, thereby liberating the nucleophilic phenoxide for the substitution reaction, while not interfering with the Sₙ2 mechanism.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the precursor via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl 3-hydroxypicolinate (1.0 eq)
-
Ethyl 2-bromoacetate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-hydroxypicolinate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension (approx. 0.5 M concentration with respect to the picolinate).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Application: Synthesis of Ethyl 7-oxo-7,8-dihydropyrido[2,3-b]pyrazin-6-yl)acetate
The synthesized precursor is an ideal substrate for constructing the pyrido[2,3-b]pyrazine ring system through a cyclocondensation reaction with a suitable 1,2-diamine. Here, we detail its reaction with pyridine-2,3-diamine.
Mechanistic Considerations
This transformation is a classic example of a condensation reaction to form a pyrazine ring. The reaction proceeds via nucleophilic attack of the amino groups of pyridine-2,3-diamine on the two carbonyl carbons of the precursor's side chain. The reaction is typically catalyzed by acid (e.g., acetic acid), which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic aromatic amine. Following the initial condensation and formation of imine intermediates, a subsequent intramolecular cyclization and dehydration (elimination of two molecules of ethanol and one molecule of water) leads to the formation of the stable, aromatic pyrido[2,3-b]pyrazine core. The use of a high-boiling solvent like ethanol allows the reaction to be conducted at reflux to provide the necessary activation energy for the cyclization and dehydration steps.
Visualization of the Cyclocondensation Reaction
Caption: Cyclocondensation of the precursor with pyridine-2,3-diamine.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Pyridine-2,3-diamine (1.05 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 5-10 mol%)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add pyridine-2,3-diamine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture upon formation.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the pure Ethyl 7-oxo-7,8-dihydropyrido[2,3-b]pyrazin-6-yl)acetate. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the proposed synthetic protocols. Yields are representative of what can be expected for these classes of reactions and may require optimization for specific substrates.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Precursor Synthesis | Ethyl 3-hydroxypicolinate, Ethyl 2-bromoacetate, K₂CO₃ | DMF | 80°C | 4-6 h | 70-85% |
| Cyclocondensation | Precursor, Pyridine-2,3-diamine, Acetic Acid (cat.) | Ethanol | Reflux (~78°C) | 8-12 h | 65-80% |
Conclusion and Future Perspectives
This compound serves as a potent and versatile precursor for the assembly of complex heterocyclic scaffolds. The protocols detailed herein for its synthesis and subsequent elaboration into the pyrido[2,3-b]pyrazine system are robust, mechanistically sound, and readily adaptable. The true value of this precursor lies in its potential for diversification. By varying the 1,2-diamine condensation partner (e.g., substituted o-phenylenediamines, aliphatic diamines), a diverse library of fused heterocyclic compounds can be readily accessed. This opens avenues for systematic structure-activity relationship (SAR) studies in drug discovery programs and the development of novel functional materials. The presented methodologies provide a solid foundation for researchers and drug development professionals to harness the synthetic power of this valuable building block.
References
-
Williamson Ether Synthesis: A foundational method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.
-
Gould-Jacobs Reaction: A classic method for quinoline synthesis involving the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization. While distinct from the protocol herein, it establishes the principle of using malonate-type precursors for fused pyridine ring synthesis.
-
Condensation Reactions of 1,3-Dicarbonyls: General principles governing the reaction of 1,3-dicarbonyl compounds with dinucleophiles to form heterocyclic systems.
-
Pyrido[2,3-b]pyrazine Synthesis: Provides context on the importance and general synthetic strategies towards this class of compounds, validating the choice of this target scaffold.
analytical methods for quantification of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
An Application Note and Protocol for the Quantification of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Introduction
This compound is a pyridine derivative with a diester structure, positioning it as a potentially valuable intermediate in the synthesis of complex bioactive molecules and novel pharmaceutical agents. Picolinate structures are known to be key components in various therapeutic areas, serving as building blocks or active moieties themselves.[1] Accurate and precise quantification of such compounds is a cornerstone of drug development and manufacturing, ensuring purity, stability, and proper dosage. This is critical for batch release, stability studies, and regulatory submissions.[2]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed, validated analytical method for the quantification of this compound. We present a primary method based on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, chosen for its robustness, specificity, and widespread availability in quality control laboratories. The protocols herein are grounded in established scientific principles and adhere to the validation framework set forth by the International Council for Harmonisation (ICH) guidelines.[3][4]
Analyte Physicochemical Properties
Understanding the physicochemical properties of the analyte is the first step in developing a robust analytical method. These properties dictate the choice of solvent, chromatographic column, and detection method.
| Property | Value / Description | Rationale for Analytical Method |
| Chemical Structure | The pyridine ring is an excellent chromophore, making UV detection highly suitable. The ester functionalities and overall structure suggest moderate polarity, ideal for reversed-phase chromatography. | |
| Molecular Formula | C₁₂H₁₅NO₅ | |
| Molecular Weight | 253.25 g/mol | |
| SMILES String | CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | A machine-readable representation of the molecular structure. |
| Predicted Polarity | Moderately Polar | Soluble in common organic solvents like acetonitrile and methanol. Amenable to retention on a hydrophobic stationary phase (e.g., C18) with an aqueous/organic mobile phase. |
| Predicted UV λmax | ~265 nm | The substituted pyridine ring is expected to have a strong absorbance in the UV region. A wavelength of 265 nm is selected to maximize sensitivity while minimizing interference. |
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
The selected method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase.[5]
-
Expertise & Rationale : this compound, being moderately polar, will be retained on a hydrophobic C18 column. By using a polar mobile phase (a mixture of water and acetonitrile), the analyte can be effectively eluted and separated from potential impurities. A phosphate buffer is included in the mobile phase to maintain a consistent pH, ensuring reproducible retention times and peak shapes by controlling the ionization state of the pyridine nitrogen. UV detection at 265 nm provides high sensitivity and selectivity for the aromatic pyridine ring system.
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
Experimental Workflow and Protocols
The overall process from sample receipt to final quantification is outlined below. This workflow ensures that each step is performed systematically, maintaining data integrity throughout the analysis.
Caption: A generalized workflow for the quantification of this compound via HPLC-UV.
Protocol 1: Preparation of Solutions
1. Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile)
- Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter.
- Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
2. Standard Stock Solution Preparation (1.0 mg/mL)
- Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
3. Calibration Standard Preparation (5.0 - 150.0 µg/mL)
- Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards. A suggested concentration range is 5.0, 15.0, 50.0, 100.0, and 150.0 µg/mL.
4. Sample Preparation (Target Concentration: 50.0 µg/mL)
- Accurately weigh an amount of the test sample equivalent to approximately 25 mg of the active ingredient into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent, sonicate for 15 minutes to ensure complete extraction.
- Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
- Transfer approximately 5 mL of the solution into a 10 mL volumetric flask and dilute to the mark with diluent.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Method Parameters and Analysis
The following table outlines the optimized chromatographic conditions.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar analytes. |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile | Buffered aqueous-organic mobile phase is standard for robust RP-HPLC. |
| Gradient | Isocratic: 60% A / 40% B | An isocratic method is simpler, more robust, and suitable when the sample matrix is not overly complex. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times.[5] |
| UV Detection | 265 nm | Wavelength chosen for maximum absorbance of the picolinate chromophore, enhancing sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any closely related impurities. |
Analysis Sequence:
-
Inject diluent (as a blank) to ensure no system contamination.
-
Perform six replicate injections of a mid-level standard (e.g., 50.0 µg/mL) for the System Suitability Test (SST).
-
Inject each calibration standard once.
-
Inject the sample solutions. It is good practice to bracket sample injections with check standards.
Method Validation Protocol (per ICH Q2(R2))
A robust analytical method must be validated to prove it is fit for its intended purpose.[4][6] The validation protocol must demonstrate specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (diluent) and a placebo. Perform forced degradation (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradation products. | The analyte peak should be free from any co-eluting peaks. Peak purity should pass if using a PDA detector. |
| Linearity & Range | Analyze a minimum of five concentrations across the proposed range (e.g., 5.0 - 150.0 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform spike recovery at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[3] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. | %RSD ≤ 10.0%. |
| Robustness | Systematically vary key method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. | System suitability parameters must be met. Results should not significantly deviate from the nominal method. |
digraph "Validation_Pyramid" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];node [width=3, height=0.6]; Specificity [label="Specificity\n(Foundation of the Method)"]; node [width=2.5, height=0.6]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; node [width=2, height=0.6, fillcolor="#34A853"]; LOQ [label="Limit of Quantitation (LOQ)"]; Robustness [label="Robustness"]; Specificity -> {Linearity, Accuracy, Precision} [dir=none]; {Linearity, Accuracy, Precision} -> {LOQ, Robustness} [dir=none, constraint=false];
}
Caption: Key parameters for analytical method validation as per ICH guidelines.
Data Analysis and Conclusion
The concentration of this compound in any given sample is determined by using the linear regression equation derived from the calibration curve (y = mx + c), where y is the peak area of the analyte, and x is the concentration.
This application note provides a comprehensive and scientifically grounded HPLC-UV method for the reliable quantification of this compound. The detailed protocols for analysis and validation are designed to be directly implemented in a quality control or research laboratory setting. Adherence to these protocols will ensure the generation of accurate and reproducible data that meets stringent regulatory expectations, supporting the advancement of drug development programs.
References
- AMSbiopharma. (2025).
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for the Purification of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Introduction
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a pyridine derivative of increasing interest within pharmaceutical research and drug development. Its molecular architecture, featuring a picolinate core, an ether linkage, and dual ester functionalities, presents a unique scaffold for the synthesis of novel therapeutic agents. The biological activity and efficacy of such compounds are intrinsically linked to their purity. Even trace amounts of synthetic precursors, by-products, or degradation products can lead to ambiguous biological data, compromise patient safety, and create hurdles in regulatory approval.
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to explain the underlying chemical principles that govern each purification technique. By understanding the "why" behind each step, scientists can troubleshoot effectively and adapt these methodologies to their specific needs, ensuring the highest standards of compound purity.
Physicochemical Properties and Synthetic Considerations
While specific experimental data for this compound is not widely published, its structure allows for the estimation of key properties that inform purification strategies.
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₁₂H₁₅NO₅ | |
| Molecular Weight | 253.25 g/mol | |
| Physical State | Likely a high-boiling liquid or a low-melting solid at room temperature. | The precursor, 3-hydroxypicolinic acid, is a solid with a melting point of 213-218 °C[1]. The addition of the ethyl ester and the ethoxyethoxy group will lower the melting point and increase the boiling point. |
| Boiling Point | High; likely > 250-300 °C at atmospheric pressure. | The presence of multiple polar functional groups and a relatively high molecular weight suggest a high boiling point. Vacuum distillation is the recommended approach to avoid thermal decomposition[2]. |
| Solubility | Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | The dual ester and ether functionalities, along with the pyridine ring, confer a moderate to high polarity. This solubility profile is ideal for purification by column chromatography and allows for the use of anti-solvents in recrystallization. |
A common synthetic route to this compound is the Williamson ether synthesis, starting from Ethyl 3-hydroxypicolinate and ethyl bromoacetate[3]. This synthetic pathway informs the potential impurity profile.
Caption: Generalized synthetic pathway for this compound.
Common Impurities and Their Removal
A critical aspect of purification is understanding the potential impurities that may be present in the crude product.
| Impurity | Origin | Recommended Removal Strategy |
| Ethyl 3-hydroxypicolinate | Unreacted starting material. | Column chromatography; aqueous basic wash (to deprotonate the phenol and extract into the aqueous layer). |
| Ethyl bromoacetate | Unreacted starting material. | Volatile, can be removed under reduced pressure. Also separable by column chromatography. |
| 3-Hydroxypicolinic acid | Incomplete esterification of the starting material. | Aqueous basic wash to form the water-soluble carboxylate salt. |
| Poly-alkylated products | Side reaction if other nucleophilic sites are present. | Column chromatography. |
| Hydrolysis products | Hydrolysis of the ester groups during workup or storage. | Column chromatography; recrystallization. |
| Inorganic salts | From the base used in the reaction (e.g., KBr, NaBr). | Aqueous workup and filtration. |
Purification Technique 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound, particularly for separating it from closely related impurities and unreacted starting materials. The polarity of the target compound makes it well-suited for separation on silica gel.
Principle of Separation
The separation is based on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). More polar compounds, like the starting material Ethyl 3-hydroxypicolinate, will have a stronger interaction with the polar silica gel and will elute more slowly. The less polar impurities and the target compound will elute faster. By gradually increasing the polarity of the mobile phase (a solvent gradient), a fine separation can be achieved.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Solvents: Hexanes (or heptane), Ethyl acetate, Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal separation. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate). The ideal solvent system will give a good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM)[4].
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder[4].
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for flash column chromatography purification.
Purification Technique 2: Recrystallization
If this compound is a solid, or if it can be induced to crystallize, recrystallization is a powerful and economical method for achieving high purity. This technique is particularly effective at removing small amounts of impurities that may have co-eluted during chromatography.
Principle of Recrystallization
Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).
Solvent Selection
The choice of solvent is critical for successful recrystallization. Given the structure of this compound, a range of solvents and solvent pairs should be considered.
| Solvent/Solvent Pair | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | Ethyl acetate is a good solvent for esters. Adding hexanes will decrease the polarity and can promote crystal formation. |
| Dichloromethane/Hexanes | Similar to the above, using a good solvent (DCM) and an anti-solvent (hexanes). |
| Isopropanol | A single solvent that may provide the desired solubility profile. |
Experimental Protocol
Materials:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
-
Caption: Step-by-step workflow for recrystallization.
Purification Technique 3: Vacuum Distillation
For liquid this compound, vacuum distillation is the method of choice for purification, especially on a larger scale. It is particularly useful for separating the target compound from non-volatile impurities or compounds with significantly different boiling points.
Principle of Vacuum Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus (creating a vacuum), the boiling point of the liquid is significantly lowered. This allows for the distillation of high-boiling compounds at temperatures that are low enough to prevent thermal decomposition[2].
Experimental Protocol
Materials:
-
Crude this compound
-
Vacuum distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum trap
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude liquid and a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum trap and then to the vacuum pump.
-
-
Distillation:
-
Start the stirrer and begin to evacuate the system slowly to the desired pressure.
-
Once the pressure is stable, begin to heat the distillation flask gently with the heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature of the vapor reaches the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Completion:
-
Once the majority of the product has distilled over, or if the temperature begins to rise significantly, stop the distillation.
-
Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
-
Caption: Workflow for purification by vacuum distillation.
Conclusion
The purification of this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. The choice of purification technique—be it flash column chromatography, recrystallization, or vacuum distillation—will depend on the physical state of the crude product, the nature of the impurities, and the scale of the purification. By applying the principles and protocols outlined in this guide, scientists can confidently obtain this valuable compound with the high degree of purity required for its intended applications.
References
- BenchChem. (2025). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
-
Chemsrc. (n.d.). Ethyl 3-hydroxypicolinate. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]
- BenchChem. (2025). Purification of High-Boiling Point Esters.
- Organic Syntheses. (1990).
-
PubChem. (n.d.). Ethyl 3-ethoxy-2-propenoate. Retrieved from [Link]
- Google Patents. (n.d.).
- Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
-
Chemsrc. (n.d.). ethyl 2-bromoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-propenoate. Retrieved from [Link]
- ResearchGate. (2025). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Sources
Application Note: Scale-Up Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust two-step process commencing with the esterification of 3-hydroxypicolinic acid, followed by a Williamson ether synthesis. This application note details the underlying chemical principles, provides step-by-step protocols for both laboratory and pilot-plant scales, and addresses critical considerations for process scale-up. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic molecules with potential therapeutic applications. As drug candidates advance through preclinical and clinical development, the demand for multi-kilogram quantities of such intermediates necessitates the development of scalable, efficient, and safe synthetic routes. This guide focuses on a well-established and reliable synthetic pathway, providing the technical details required to transition from bench-scale synthesis to larger-scale production.
The synthetic strategy involves two fundamental organic transformations:
-
Fischer Esterification: The initial step involves the conversion of the carboxylic acid functionality of 3-hydroxypicolinic acid into its corresponding ethyl ester, Ethyl 3-hydroxypicolinate.
-
Williamson Ether Synthesis: Subsequently, the hydroxyl group of Ethyl 3-hydroxypicolinate is alkylated with ethyl bromoacetate to yield the target molecule, this compound.[1] This reaction is a classic SN2 type reaction.[2][3][4][5]
This document will elaborate on the mechanistic underpinnings of these reactions and provide practical guidance for their execution on a larger scale.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall synthetic route to this compound.
Part 1: Laboratory-Scale Synthesis Protocol
This section provides a detailed procedure for the synthesis of this compound on a laboratory scale, typically yielding 5-10 grams of the final product.
Step 1: Synthesis of Ethyl 3-hydroxypicolinate
Principle: This reaction is a classic Fischer esterification, where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible and is driven to completion by using a large excess of ethanol, which also serves as the solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxypicolinic Acid | 139.11 | 10.0 g | 0.0719 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.5 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid (10.0 g, 0.0719 mol) and anhydrous ethanol (100 mL).
-
Stir the suspension and slowly add concentrated sulfuric acid (2.5 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Ethyl 3-hydroxypicolinate as a solid.
Step 2: Synthesis of this compound
Principle: This step is a Williamson ether synthesis, a well-established method for forming ethers.[6] An alkoxide is first generated from the hydroxyl group of Ethyl 3-hydroxypicolinate using a strong base, such as sodium hydride.[2][7] This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to displace the bromide and form the ether linkage.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3-hydroxypicolinate | 167.16 | 8.0 g | 0.0478 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.1 g | 0.0526 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Ethyl Bromoacetate | 167.00 | 5.5 mL | 0.0526 |
| Saturated Ammonium Chloride | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.1 g, 0.0526 mol, 60% dispersion in oil) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve Ethyl 3-hydroxypicolinate (8.0 g, 0.0478 mol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[1]
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (5.5 mL, 0.0526 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Part 2: Scale-Up Considerations and Pilot-Plant Protocol
Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Key Scale-Up Challenges:
-
Thermal Management: The formation of the alkoxide with sodium hydride is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. The rate of addition of the substrate to the sodium hydride suspension must be carefully controlled, and the reactor must have adequate cooling capacity.
-
Reagent Handling and Addition: Handling large quantities of sodium hydride, a pyrophoric solid, requires specialized equipment and procedures. Similarly, the dropwise addition of reagents on a large scale needs to be precisely controlled using calibrated pumps to maintain a steady reaction rate and temperature.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining homogeneity and achieving consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.
-
Work-up and Isolation: The work-up procedure, particularly the quenching of excess sodium hydride, must be carefully designed to manage gas evolution (hydrogen) and potential exotherms. The extraction and phase separation processes also become more complex on a larger scale.
-
Process Safety: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, is essential before conducting the synthesis on a large scale. This should identify potential hazards and establish appropriate control measures.
Pilot-Plant Scale Protocol (Projected for 1 kg scale)
This protocol outlines the projected steps for a 1 kg scale synthesis. Note: This is a representative protocol and must be adapted and optimized based on the specific equipment and safety infrastructure of the manufacturing facility.
Step 1: Synthesis of Ethyl 3-hydroxypicolinate
| Reagent | Amount | Moles |
| 3-Hydroxypicolinic Acid | 1.0 kg | 7.19 |
| Anhydrous Ethanol | 10 L | - |
| Concentrated Sulfuric Acid | 250 mL | - |
Procedure:
-
Charge a 20 L glass-lined reactor with 3-hydroxypicolinic acid (1.0 kg) and anhydrous ethanol (10 L).
-
With agitation, slowly add concentrated sulfuric acid (250 mL) while monitoring the internal temperature.
-
Heat the reactor to reflux and maintain for 24-36 hours, monitoring for completion by HPLC.
-
Cool the reactor to 20-25 °C and transfer the contents to a suitable vessel for solvent removal via a rotary evaporator or a thin-film evaporator.
-
Transfer the residue back to the reactor and add ethyl acetate (10 L).
-
Slowly add a saturated sodium bicarbonate solution to neutralize the mixture, ensuring adequate venting for CO₂ evolution.
-
After phase separation, drain the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Dry the organic layer by passing it through an in-line drying cartridge or by azeotropic distillation.
-
Concentrate the organic layer to afford crude Ethyl 3-hydroxypicolinate. Further purification may be achieved by recrystallization or by passing through a short plug of silica gel.
Step 2: Synthesis of this compound
| Reagent | Amount | Moles |
| Ethyl 3-hydroxypicolinate | 800 g | 4.78 |
| Sodium Hydride (60% dispersion) | 210 g | 5.26 |
| Anhydrous THF | 10 L | - |
| Ethyl Bromoacetate | 550 mL | 5.26 |
Procedure:
-
In a dry and inerted 20 L reactor, charge sodium hydride (210 g) and wash with anhydrous hexanes.
-
Add anhydrous THF (5 L) and cool the reactor to 0-5 °C.
-
In a separate vessel, dissolve Ethyl 3-hydroxypicolinate (800 g) in anhydrous THF (5 L).
-
Using a metering pump, add the solution of Ethyl 3-hydroxypicolinate to the sodium hydride suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to 20-25 °C and stir for an additional 2 hours.
-
Cool the reactor back to 0-5 °C and add ethyl bromoacetate (550 mL) via a metering pump, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring for completion by HPLC.
-
For the work-up, cool the reactor to 0-5 °C and slowly add a saturated ammonium chloride solution to quench the reaction, carefully controlling the rate of addition to manage hydrogen evolution.
-
Add ethyl acetate (10 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate or by azeotropic distillation.
-
Concentrate the solution to obtain the crude product. Purify by large-scale column chromatography or by recrystallization.
Workflow Visualization
Caption: A simplified workflow for the scale-up process.
Alternative Approaches and Optimization
While the described Williamson ether synthesis using sodium hydride is robust, alternative conditions can be explored for optimization, particularly on a large scale.
-
Phase Transfer Catalysis (PTC): For the Williamson ether synthesis, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed.[8][9] This approach uses a biphasic system (e.g., toluene/water) with a less hazardous base like sodium hydroxide.[7] The PTC facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction occurs.[8][10] This can mitigate the risks associated with handling large quantities of sodium hydride.
-
Alternative Bases: Other bases such as potassium carbonate or cesium carbonate can also be used in polar aprotic solvents like DMF or acetonitrile.[6] The choice of base and solvent can influence the reaction rate and impurity profile.
Conclusion
The synthesis of this compound can be reliably executed on both laboratory and pilot-plant scales using the protocols outlined in this application note. Successful scale-up hinges on careful consideration of thermal management, reagent handling, and process safety. The provided procedures and scale-up considerations offer a solid foundation for the development of a safe, efficient, and robust manufacturing process for this important pharmaceutical intermediate.
References
- Benchchem.
- Royal Society of Chemistry.
- Cambridge University Press. Williamson Ether Synthesis.
- ChemicalBook.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- Utah Tech University. Williamson Ether Synthesis.
- YouTube. Williamson Ether Synthesis.
- Google Patents.
- Chemistry Steps. The Williamson Ether Synthesis.
- Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Semantic Scholar.
- ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)
- JETIR.
- BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- Benchchem.
- ResearchGate. Reactions and conditions.
- ChemicalBook.
- Organic Syntheses.
- Organic Syntheses.
- ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Google Patents.
- Wikipedia.
- Google Patents.
- Indian Academy of Sciences.
- ResearchGate. Scheme S2. Synthesis of 2-(2,2-dimethoxy-ethoxy) ethyl 3-(benzylthiocarbonothioylthio)
- Royal Society of Chemistry. Synthesis of ethyl 3-bromo-2-ethoxy-2-(4-hydroxybenzoyloxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 10. jetir.org [jetir.org]
Application Notes for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Picolinate Scaffold as a Privileged Motif in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the core structures of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged" scaffold in medicinal chemistry. Within this class, picolinic acid and its derivatives have emerged as versatile building blocks for the synthesis of a wide array of biologically active molecules.[1][2] These compounds have been successfully developed as inhibitors for various enzymes and have shown potential in therapeutic areas such as oncology and neurodegenerative diseases.[2]
This document provides detailed application notes and protocols for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate , a key intermediate for the synthesis of novel picolinamide-based kinase inhibitors. While direct biological applications of this specific molecule are not extensively reported, its structural features make it an ideal starting point for the generation of compound libraries targeting kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
Strategic Rationale: Leveraging the Picolinate Core for Kinase Inhibition
Kinase inhibitors have become a cornerstone of modern cancer therapy. Many successful inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the kinase. The picolinamide scaffold, derivable from this compound, is an excellent candidate for this purpose. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituents on the picolinate ring can be strategically modified to achieve selectivity and potency for a specific kinase target.
The ethoxy-ester side chain at the 3-position of this compound offers a unique vector for chemical modification. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of picolinamide derivatives. This diversity-oriented approach is a powerful strategy in hit-to-lead optimization.
Synthesis of this compound: A Two-Step Protocol
The synthesis of the title compound is achieved through a reliable two-step process starting from commercially available 3-hydroxypicolinic acid.[1] The first step involves a Fischer esterification to produce Ethyl 3-hydroxypicolinate, followed by a Williamson ether synthesis to introduce the ethoxy-ester side chain.[1][5][6]
Step 1: Synthesis of Ethyl 3-hydroxypicolinate
This initial step converts the carboxylic acid of 3-hydroxypicolinic acid into its corresponding ethyl ester.
Protocol:
-
To a 500 mL round-bottom flask, add 3-hydroxypicolinic acid (20.0 g, 0.144 mol) and absolute ethanol (200 mL).
-
While stirring, slowly add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Ethyl 3-hydroxypicolinate as a solid.
Step 2: Synthesis of this compound
The hydroxyl group of Ethyl 3-hydroxypicolinate is etherified in this step using ethyl bromoacetate.
Protocol:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 2.3 g, 0.058 mol) portion-wise at 0 °C (ice bath).
-
Add a solution of Ethyl 3-hydroxypicolinate (8.0 g, 0.048 mol) in anhydrous DMF (20 mL) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (6.4 mL, 0.057 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
This compound is a versatile intermediate for the synthesis of a library of potential kinase inhibitors. The following workflow outlines the conversion of the ethyl ester to a series of substituted amides, a common structural motif in kinase inhibitors.
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The Untapped Potential of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate in Homogeneous Catalysis: A Guide for Exploratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Heterocycle
The pyridine ring, a cornerstone of numerous pharmaceuticals and functional materials, owes much of its utility to the nuanced electronic properties imparted by its substituents. Within the vast family of pyridine derivatives, picolinic acid and its esters have emerged as privileged scaffolds, not only for their biological activities but also for their remarkable ability to coordinate with metal centers, thereby enabling a diverse range of catalytic transformations. This guide focuses on a specific, yet underexplored, member of this family: Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate .
While direct catalytic applications of this particular molecule are not yet documented in peer-reviewed literature, its structural features—a picolinate core functionalized with a flexible ether-ester side chain at the 3-position—suggest a significant, untapped potential as a versatile ligand in homogeneous catalysis. This document serves as a detailed application note and a set of exploratory protocols, designed to provide researchers with a foundational understanding and a practical starting point for investigating the catalytic prowess of this intriguing molecule. Our approach is rooted in established principles of coordination chemistry and catalysis, drawing parallels from structurally related and well-characterized ligand systems.
Structural Rationale for Catalytic Exploration: A Potential Tridentate N,O,O-Ligand
The catalytic potential of this compound stems from its likely ability to act as a tridentate ligand, coordinating to a metal center through three donor atoms:
-
The Pyridine Nitrogen: A classic Lewis basic site for metal coordination.
-
The Ether Oxygen: The flexible side chain introduces a potential coordination site.
-
The Ester Carbonyl Oxygen: The carbonyl group of the ethoxycarbonylmethyl moiety offers another point of interaction.
This N,O,O-coordination motif can form stable chelate rings with a transition metal, creating a well-defined and tunable catalytic pocket. The electronic nature of the pyridine ring and the steric bulk of the side chain can be systematically modified to fine-tune the reactivity and selectivity of the resulting metal complex.
Caption: Proposed tridentate coordination of this compound.
Proposed Catalytic Applications and Exploratory Protocols
Based on the extensive literature on picolinate and picolinamide-based catalysts, we propose the following areas of investigation for this compound. The subsequent protocols are adapted from established methods for analogous ligand systems and should be considered as starting points for optimization.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Picolinamide ligands have demonstrated significant efficacy in copper- and nickel-catalyzed cross-coupling reactions.[1][2] The N,O-bidentate nature of the picolinate moiety in our target molecule suggests its potential in similar transformations. The additional ether and ester functionalities could modulate the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity.
The formation of aryl ethers is a fundamental transformation in organic synthesis. Copper-catalyzed Ullmann-type couplings often benefit from N,O-bidentate ligands. The proposed ligand could stabilize the copper catalyst and facilitate the coupling of aryl halides with alcohols.
This protocol is adapted from studies on picolinamide-ligated copper catalysis.[1]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alcohol (e.g., phenol)
-
Copper(I) iodide (CuI)
-
This compound (Ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add CuI (5 mol%), this compound (10 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the alcohol (1.2 equivalents).
-
Add the anhydrous solvent (to a concentration of 0.1 M with respect to the aryl halide).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Parameters:
| Parameter | Range to Explore | Rationale |
| Catalyst Loading | 1-10 mol% | Lowering catalyst loading is economically and environmentally beneficial. |
| Ligand Loading | 5-20 mol% | The ligand-to-metal ratio can significantly impact catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄, t-BuOK | The choice of base can influence the deprotonation of the alcohol and the overall reaction rate. |
| Solvent | Toluene, Dioxane, DMF, DMSO | Solvent polarity and coordinating ability can affect catalyst solubility and reactivity. |
| Temperature | 80-140 °C | Higher temperatures may be required for less reactive substrates. |
Oxidation Catalysis: Harnessing High-Valent Metal Species
Picolinic acid has been shown to mediate the catalytic activity of manganese(II) in oxidation processes by stabilizing higher-valent manganese species.[3] The potential tridentate nature of this compound could provide a stable coordination environment for various transition metals in different oxidation states, making it a promising candidate for oxidation catalysis.
The selective epoxidation of alkenes is a crucial transformation in organic synthesis. Manganese and iron complexes are known to catalyze this reaction. The proposed ligand could be used to develop novel, efficient catalysts for this purpose.
This protocol is a generalized procedure based on manganese-catalyzed oxidation reactions.
Materials:
-
Alkene (e.g., styrene)
-
Manganese(II) acetate (Mn(OAc)₂)
-
This compound (Ligand)
-
Oxidant (e.g., m-CPBA, H₂O₂)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve Mn(OAc)₂ (2 mol%) and this compound (2.2 mol%) in the chosen solvent.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add the alkene (1.0 equivalent).
-
Cool the mixture to 0 °C and add the oxidant (1.2 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until the alkene is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for exploring catalytic applications.
Polymerization Reactions: Controlling Polymer Architectures
Coordination polymers driven by functionalized picolinate linkers have been utilized in catalysis.[4] Furthermore, cobalt complexes with pyridine-oxazoline ligands have been employed in isoprene polymerization.[5] The defined coordination geometry that can be imposed by this compound makes it an interesting candidate for controlling the stereochemistry and molecular weight of polymers in coordination polymerization.
Synthesis of this compound
A plausible synthetic route to the target molecule involves a two-step sequence starting from the commercially available 3-hydroxypicolinic acid.[1]
Step 1: Fischer Esterification of 3-Hydroxypicolinic Acid
The carboxylic acid is first converted to its ethyl ester.
Materials:
-
3-Hydroxypicolinic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend 3-hydroxypicolinic acid (1.0 equivalent) in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford Ethyl 3-hydroxypicolinate.
Step 2: Williamson Ether Synthesis
The hydroxyl group of Ethyl 3-hydroxypicolinate is then etherified.[1]
Materials:
-
Ethyl 3-hydroxypicolinate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Ethyl 3-hydroxypicolinate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Caption: Proposed synthetic workflow for the target ligand.
Conclusion and Future Outlook
This compound represents a molecule of significant, yet unexplored, potential in the field of homogeneous catalysis. Its inherent structural features suggest its utility as a versatile tridentate ligand capable of promoting a variety of catalytic transformations. The exploratory protocols provided herein, grounded in established chemical principles and analogous systems, offer a rational starting point for researchers to unlock the catalytic capabilities of this promising compound. Systematic investigation into its coordination chemistry with various transition metals and its performance in the proposed catalytic reactions will undoubtedly pave the way for new and efficient synthetic methodologies.
References
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Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry (Weinheim an der Bergstrasse, Germany), 20(52), 17606–17615. [Link]
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Gusev, A. N., Livanov, N. E., Grishina, M. A., Averin, A. D., Yakushev, A. A., & Beletskaya, I. P. (2021). Coordination Polymers Driven by Carboxy Functionalized Picolinate Linkers: Hydrothermal Assembly, Structural Multiplicity, and Catalytic Features. Crystal Growth & Design, 21(9), 5227–5241. [Link]
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Wang, Q., Li, J., Wang, Z., & Chen, J. (2022). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology, 56(15), 10833–10843. [Link]
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Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry, an Asian journal, 18(2), e202201132. [Link]
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Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C-O Bond Activation Enabled by Nickel Catalysts. Accounts of chemical research, 48(6), 1717–1726. [Link]
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Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2). [Link]
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Frey, W., & Bräse, S. (2022). Organometallic 3d transition metal NHC complexes in oxidation catalysis. Catalysis Science & Technology, 12(1), 22-45. [Link]
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Li, Y., Zhang, Y., Chen, M., & Cui, D. (2024). Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes. Molecules (Basel, Switzerland), 29(5), 992. [Link]
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Ruider, S. A., & Kappe, C. O. (2020). Advances in Cross-Coupling Reactions. Molecules (Basel, Switzerland), 25(19), 4509. [Link]
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Schulz, F., Kühn, A., & Synytska, A. (2021). Functionalization with polymer ligands enhances the catalytic activity of surfactant-stabilized gold nanoparticles. Nanoscale, 13(1), 183–193. [Link]
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Schulz, F., Kühn, A., & Synytska, A. (2021). Functionalization with polymer ligands enhances the catalytic activity of surfactant- stabilized gold nanoparticles. The Royal Society of Chemistry. [Link]
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Li, Y., & Li, Y. (2018). Two Picolinamide-Based Zn(II) Coordination Polymers: Syntheses, Structures, and Catalytic Activities. Journal of Inorganic and Organometallic Polymers and Materials, 28(4), 1438–1444. [Link]
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Szymańska, I., & Szymański, W. (2019). Examples of transition metal complexes and ligands used in the oxidation of substituted phenols. ResearchGate. [Link]
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Li, Y., Wang, Y., Li, Y., & Li, Y. (2019). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. The Journal of organic chemistry, 84(16), 10344–10352. [Link]
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Mirica, L. M., & Otten, B. M. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
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Sharma, K., & Singh, R. V. (2014). Mixed Ligand Co (II) Complexes: Use as Catalysts in the Hydrolysis of Esters. IOSR Journal of Applied Chemistry, 7(1), 19-23. [Link]
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Teng, S., & Zhou, J. (2023). New reactivity of late 3d transition metal complexes in catalytic reactions of alkynes. Chemical Society Reviews, 52(4), 1337-1365. [Link]
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Sansores Paredes, M. (2024). Metal-ligand cooperativity at nickel π-complexes for the stabilization of reactive intermediates and hydrogenation catalysis. UU Research Portal - Universiteit Utrecht. [Link]
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Pelliccia, S., & Novellino, E. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(8), 983. [Link]
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Patagar, D. N., & Joshi, S. D. (2024). Synthesis, evaluation of antioxidant and antidiabetic potential of 3-ethoxy carbonyl coumarin-8-propionamides. ResearchGate. [Link]
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Lee, J., Park, G. Y., & Lee, Y. M. (2022). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(69), e202202613. [Link]
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Svete, J., & Stanovnik, B. (2010). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. ResearchGate. [Link]
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Ahankar, H., Ramazani, A., & Joo, S. W. (2024). Fe3O4@NH2@Oxalic Acid: A Convenient Catalyst for Synthesis of Pyrrolinone Derivatives. Revista de la Sociedad Química de México, 68(1), 1-10. [Link]
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Nakazawa, H., & Itazaki, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(23), 7996–8010. [Link]
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Professor Dave Explains. (2019, July 29). 08.10 A Reactivity Map of Carboxylic Acid Derivatives [Video]. YouTube. [Link]
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Mamedov, V. A., & Iksanova, A. G. (2005). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. Russian Journal of Organic Chemistry, 41(1), 113-119. [Link]
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Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]
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Wang, J., & Zhu, S. (2016). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein journal of organic chemistry, 12, 1928–1933. [Link]
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Bawa, R. A., & El-Ghozzi, M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Hydroxypicolinic acid. In Wikipedia. Retrieved from [Link]
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de Alaniz, J. R., & Rovis, T. (2009). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules (Basel, Switzerland), 14(4), 1434–1443. [Link]
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C-M-P. (2022). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. This molecule is a key intermediate in the synthesis of various pharmaceuticals, and its purity is paramount. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The predominant synthetic route is a Williamson ether synthesis, involving the O-alkylation of ethyl 3-hydroxypicolinate with an ethyl haloacetate (typically ethyl bromoacetate) in the presence of a suitable base. While seemingly straightforward, this reaction is often plagued by competing side reactions and purification challenges. This guide provides in-depth, experience-driven answers to the most pressing questions that arise in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the synthesis of this compound?
The single most critical parameter is the choice of base and its relationship with the solvent. This choice directly governs the nucleophilicity of the phenoxide intermediate and dictates the extent of competing side reactions. A common side reaction is the N-alkylation of the pyridine ring, which is often competitive with the desired O-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are typically employed to favor the formation of the phenoxide for O-alkylation. The hardness/softness of the base and cation can also influence the O/N selectivity, a principle detailed in Hard and Soft Acids and Bases (HSAB) theory.
Q2: Why is temperature control so important during the addition of the base and alkylating agent?
Temperature control is crucial for two primary reasons: safety and selectivity.
-
Exothermic Reaction: The deprotonation of the hydroxyl group by a strong base like NaH is highly exothermic. Uncontrolled addition can lead to a rapid temperature spike, potentially causing the solvent to boil and creating a hazardous pressure buildup.
-
Selectivity: The activation energy barriers for the desired O-alkylation and the undesired N-alkylation side reaction are different. Running the reaction at an elevated temperature can provide enough energy to overcome the barrier for the N-alkylation, leading to a higher proportion of this impurity. A lower temperature (e.g., 0 °C to room temperature) generally favors the desired O-alkylation pathway.
Q3: Can I use other alkylating agents besides ethyl bromoacetate?
Yes, other ethyl haloacetates like ethyl chloroacetate or ethyl iodoacetate can be used. The reactivity follows the order I > Br > Cl, consistent with the leaving group ability of the halide.
-
Ethyl iodoacetate is the most reactive but is also more expensive and less stable. Its high reactivity may sometimes lead to more side products if the reaction is not carefully controlled.
-
Ethyl chloroacetate is less expensive but requires more forcing conditions (e.g., higher temperatures or longer reaction times), which can also promote impurity formation.
-
Ethyl bromoacetate typically offers the best balance of reactivity, stability, and cost, making it the most commonly reported reagent for this synthesis.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Problem: Persistent Starting Material and Low Conversion
Q: My TLC/HPLC analysis consistently shows a significant amount of unreacted ethyl 3-hydroxypicolinate, even after prolonged reaction times. What's going wrong?
This is a classic issue of incomplete reaction, which can stem from several root causes. The key is to ensure the efficient formation and subsequent alkylation of the phenoxide intermediate.
A: Potential Causes & Solutions:
-
Inefficient Deprotonation (Inactive Base): The most common culprit is the base. Sodium hydride, for instance, is notoriously sensitive to moisture and can develop an inactive oxide layer. Potassium carbonate can also be hygroscopic.
-
Troubleshooting: Use freshly opened or properly stored base. If using NaH, ensure it is a dispersion in oil and that the oil is washed away with a dry, inert solvent (like hexane) before use. Consider using a stronger base or a phase-transfer catalyst (like tetrabutylammonium bromide) if using a weaker base like K2CO3 to improve solubility and reactivity.
-
-
Insufficient Stoichiometry: To drive the reaction to completion, it is common to use a slight excess of the base and the alkylating agent.
-
Troubleshooting: Increase the stoichiometry of the base and ethyl bromoacetate. A typical starting point is 1.1 to 1.2 equivalents of base and 1.1 equivalents of ethyl bromoacetate relative to the ethyl 3-hydroxypicolinate.
-
-
Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier.
-
Troubleshooting: After the initial deprotonation at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature or even gently heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC every few hours to determine the optimal temperature and time.
-
Caption: A systematic workflow for diagnosing and resolving low reaction conversion.
Problem: A Troublesome, Difficult-to-Separate Byproduct
Q: I've isolated my product, but NMR analysis shows a persistent impurity with similar characteristics. Column chromatography is proving ineffective. What is this impurity and how can I prevent it?
This is very likely the N-alkylated isomer, 1-(2-ethoxy-2-oxoethyl)-3-hydroxypyridin-1-ium. This zwitterionic salt has a polarity that can be deceptively similar to the desired product, making separation by standard silica gel chromatography challenging.
A: Mechanism, Prevention, and Removal:
-
Mechanism of Formation: The pyridine nitrogen is a competing nucleophilic site. While the deprotonated hydroxyl group (phenoxide) is a stronger nucleophile (harder), the nitrogen (softer) can also attack the electrophilic carbon of ethyl bromoacetate. This competition is heavily influenced by the reaction conditions.
-
Prevention Strategy:
-
Optimize Base/Solvent System: Use a system that strongly favors phenoxide formation. Using NaH in DMF is effective because the sodium cation coordinates strongly with the oxygen, increasing its nucleophilicity and sterically hindering the nitrogen. In contrast, using a base like triethylamine in a less polar solvent might favor N-alkylation.
-
Control Addition Order: The preferred method is to first form the phenoxide by adding the base to the ethyl 3-hydroxypicolinate solution at a low temperature. Only after the deprotonation is complete (e.g., after cessation of H2 gas evolution with NaH) should the ethyl bromoacetate be added slowly. This ensures the alkylating agent primarily encounters the more nucleophilic oxygen.
-
Technical Support Center: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Welcome to the technical support center for the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experimental issues and optimize your reaction yield.
The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The reaction involves the O-alkylation of Ethyl 3-hydroxypicolinate with an alkylating agent, typically ethyl bromoacetate, in the presence of a base. While straightforward in principle, success hinges on the careful interplay between reagents, solvents, and reaction conditions.[1] This guide addresses the nuances of this SN2 reaction to ensure a successful and high-yield synthesis.
Troubleshooting Guide
This section addresses specific experimental problems, their underlying causes, and actionable solutions.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC analysis shows a faint product spot and significant unreacted starting material, or your isolated yield is disappointingly low.
Potential Causes & Recommended Solutions
-
Incomplete Deprotonation of Ethyl 3-hydroxypicolinate: The reaction's first step is the formation of a pyridinolate anion. Incomplete deprotonation is a primary reason for low conversion.
-
Solution 1: Re-evaluate Your Base. For full deprotonation, a strong base like sodium hydride (NaH) is highly effective.[4] If you are using a weaker base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the anion. While K₂CO₃ is safer and easier to handle, it often requires higher temperatures, longer reaction times, or the use of a phase-transfer catalyst to achieve high yields.[4][5][6] A comparative study showed that NaH in DMF often results in higher yields than K₂CO₃ in acetone for similar ether syntheses.[4]
-
Solution 2: Ensure Base Quality. Sodium hydride is readily deactivated by moisture. Use NaH from a freshly opened container or wash it with anhydrous hexane before use. Ensure your K₂CO₃ is finely powdered and has been dried in an oven prior to use.
-
-
Presence of Protic Contaminants (Water): Alkoxides and strong bases like NaH are readily quenched by water.
-
Competition from N-Alkylation: The starting material, Ethyl 3-hydroxypicolinate, exists in tautomeric equilibrium with its 2-pyridone form. This creates an ambident nucleophile with two reactive sites: the oxygen and the ring nitrogen.[9] Alkylation can occur at the nitrogen, leading to a regioisomeric byproduct and consuming starting materials.
-
Solution: Optimize Solvent and Counter-ion. The choice of base and solvent can influence the O- vs. N-alkylation ratio.[9] Hard cations (like Na⁺ from NaH) tend to associate with the harder oxygen atom, favoring O-alkylation. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation while leaving the nucleophile "bare" and highly reactive.[1][10]
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for diagnosing and solving low product yield.
Issue 2: Significant Side Product Formation
Your TLC plate shows multiple spots, and purification is challenging, leading to a low yield of the desired product.
Potential Causes & Recommended Solutions
-
N-Alkylated Isomer: As discussed above, the formation of the N-alkylated pyridone is a common side reaction.[9][11]
-
Solution: Modify Reaction Conditions. See "Potential Cause 3" under "Issue 1". This is the most common and significant side reaction to control.
-
-
Hydrolysis of Ester Groups: Both the starting material and the product contain ethyl ester functionalities. These can be hydrolyzed to the corresponding carboxylic acids if exposed to water under basic conditions, particularly during aqueous workup.
-
Solution: Careful Workup Procedure. When quenching the reaction, use a mild acid (like saturated ammonium chloride solution) instead of a strong acid. Avoid prolonged exposure to strong bases during extraction. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform it quickly at a low temperature.
-
-
Double Alkylation or Other Side Reactions: While less common for this specific synthesis, high temperatures or excessive amounts of the alkylating agent could potentially lead to other undesired reactions.
-
Solution: Control Stoichiometry and Temperature. Use a slight excess (1.1-1.2 equivalents) of ethyl bromoacetate. Add the alkylating agent dropwise to the solution of the deprotonated starting material, preferably at a controlled temperature (e.g., 0 °C), before warming to the final reaction temperature.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, a cornerstone of the Williamson ether synthesis.[2]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of Ethyl 3-hydroxypicolinate to form a nucleophilic pyridinolate anion.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon bears a partial positive charge due to the electronegative bromine atom.
-
Displacement: In a single, concerted step, the nucleophile attacks the carbon as the bromide leaving group departs, resulting in the formation of the new carbon-oxygen bond.
Caption: The two-step mechanism of the Williamson ether synthesis.
Q2: How do I choose the best base for my reaction?
The choice of base is critical and involves a trade-off between reactivity, safety, and experimental convenience.
| Base | Formula | Type | Pros | Cons |
| Sodium Hydride | NaH | Strong, non-nucleophilic | Irreversibly deprotonates, drives reaction to completion, high yields often achieved.[4] | Highly reactive with water (flammable H₂ gas evolved), requires strictly anhydrous conditions.[8] |
| Potassium Carbonate | K₂CO₃ | Weak, heterogeneous | Inexpensive, safe, easy to handle.[5] | Slower reaction rates, may require higher temperatures or longer times, reaction is an equilibrium.[4] |
| Cesium Carbonate | Cs₂CO₃ | Weak, heterogeneous | Often more effective than K₂CO₃ due to higher solubility and the "cesium effect".[5] | Significantly more expensive. |
Recommendation: For initial attempts and high-yield synthesis, Sodium Hydride in an anhydrous polar aprotic solvent like DMF or THF is the gold standard.[4][12] For process scale-up or when avoiding hazardous reagents is a priority, optimizing the reaction with Potassium Carbonate , potentially with a phase-transfer catalyst, is a viable and safer alternative.[5][13]
Q3: What is phase-transfer catalysis (PTC) and should I consider it?
Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid base and a dissolved organic substrate).[14][15] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the anionic nucleophile from one phase to another where it can react.[7][14]
You should consider PTC if:
-
You want to use a mild, inexpensive, and solid base like K₂CO₃.[13]
-
You want to avoid the hazards and stringent anhydrous conditions required for bases like NaH.[7]
-
You are looking to improve reaction rates and yields under milder conditions (lower temperatures).[14][16]
By using PTC, you can often achieve yields comparable to stronger base systems but with a significantly improved safety and operational profile.[7][13]
Experimental Protocols
Protocol A: High-Yield Synthesis using Sodium Hydride (NaH)
This protocol is designed for maximum conversion under strictly anhydrous conditions.
-
Preparation: Under a nitrogen or argon atmosphere, add Ethyl 3-hydroxypicolinate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature, then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol B: Green & Scalable Synthesis using K₂CO₃ and PTC
This protocol offers a safer and more scalable alternative.
-
Preparation: To a round-bottom flask, add Ethyl 3-hydroxypicolinate (1.0 eq), finely powdered and dried potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent & Reagent Addition: Add acetonitrile as the solvent. Stir the suspension vigorously. Add ethyl bromoacetate (1.2 eq) all at once.[6]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).[6] Stir vigorously to ensure good mixing of the heterogeneous mixture. Monitor the reaction's progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solids with a small amount of acetonitrile or ethyl acetate.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- Vertex AI Search. (n.d.). Ethyl picolinate synthesis - ChemicalBook. Retrieved January 15, 2026.
- TailoredRead. (2025, September 16).
- Jetir.Org. (n.d.).
- Dalal Institute. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- NIH. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids.
- Slideshare. (n.d.).
- CRDEEP Journals. (n.d.).
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Benchchem. (n.d.).
- Francis Academic Press. (n.d.).
- Benchchem. (n.d.). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
- ResearchGate. (n.d.).
- Sapphire Bioscience. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Google Patents. (n.d.). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- ResearchGate. (n.d.).
- ChemSpider Synthetic Pages. (n.d.).
- ResearchGate. (2024, May 1).
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Organic Chemistry Portal. (n.d.). P(NMe2)
- PubChem. (n.d.). 2-Ethoxy-2'-ethyloxanilide.
Sources
- 1. tailoredread.com [tailoredread.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase transfer catalysis | PPTX [slideshare.net]
- 16. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Welcome to the technical support center for the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical principles, and a recommended solution.
Question 1: My reaction yield is very low, or I see no product formation. What are the likely causes?
Answer:
Low or no product formation in this O-alkylation reaction typically points to one of three areas: inefficient deprotonation of the starting material, issues with the alkylating agent, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Ineffective Deprotonation: The reaction begins with the deprotonation of Ethyl 3-hydroxypicolinate to form a nucleophilic pyridinoxide anion. If the base is not strong enough or used incorrectly, this crucial first step will fail.
-
Causality: The pKa of the hydroxyl group on the pyridine ring requires a sufficiently strong base to ensure complete anion formation. Weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium, leading to low concentrations of the active nucleophile.
-
Solution: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH). NaH irreversibly deprotonates the alcohol, and the hydrogen gas byproduct bubbles out of the solution, driving the reaction forward.[1][2] Ensure the NaH is fresh (not quenched by atmospheric moisture) and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Degraded Alkylating Agent: The alkylating agent, typically Ethyl Bromoacetate, is susceptible to hydrolysis and is a lachrymator. Improper storage can lead to degradation.
-
Causality: If the Ethyl Bromoacetate has been exposed to moisture, it can hydrolyze to bromoacetic acid and ethanol, rendering it ineffective for the Sₙ2 reaction.
-
Solution: Use a fresh bottle of Ethyl Bromoacetate or purify older stock by distillation. Always handle it in a well-ventilated fume hood.
-
-
Suboptimal Temperature: The Williamson ether synthesis is an Sₙ2 reaction, and its rate is temperature-dependent.[3][4]
-
Causality: Reactions run at room temperature may be too slow to complete in a reasonable timeframe.
-
Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Question 2: My final product is a mixture, and NMR analysis suggests the presence of an isomer. What is this side product and how can I prevent its formation?
Answer:
This is the most common challenge in this synthesis. The isomeric impurity is almost certainly the N-alkylated product, Ethyl 1-(2-ethoxy-2-oxoethyl)-3-oxopicolinate. Its formation is a result of the ambident nature of the pyridinoxide nucleophile.
Understanding the Competing Reactions:
The deprotonated Ethyl 3-hydroxypicolinate is an ambident nucleophile , meaning it can be attacked by an electrophile (Ethyl Bromoacetate) at two different sites: the oxygen atom (O-alkylation) or the ring nitrogen atom (N-alkylation).[5][6]
-
O-Alkylation (Desired): Attack by the negatively charged oxygen atom yields the desired ether, this compound.
-
N-Alkylation (Side Product): Attack by the lone pair of electrons on the nitrogen atom yields the undesired pyridone isomer.
Strategies to Favor O-Alkylation:
The ratio of O- to N-alkylation is highly dependent on the reaction conditions. The goal is to create an environment that favors attack at the more electronegative oxygen atom.
| Factor | Condition Favoring O-Alkylation | Rationale |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | These solvents solvate the metal cation (e.g., Na⁺ from NaH) effectively, leaving a "naked" and highly reactive oxygen anion, which promotes O-alkylation.[7] In protic solvents, hydrogen bonding to the oxygen atom would reduce its nucleophilicity relative to the nitrogen. |
| Base/Counter-ion | Bases with larger, softer cations (e.g., using Cs₂CO₃ or K₂CO₃) | Larger cations (like Cs⁺ or K⁺) associate less tightly with the oxygen anion compared to smaller cations (like Li⁺), increasing the reactivity at the oxygen site. |
| Temperature | Lower to moderate temperatures | While heating increases the overall rate, excessively high temperatures can sometimes favor N-alkylation. It is best to find the lowest temperature that allows the reaction to proceed efficiently. |
Troubleshooting Flowchart:
Frequently Asked Questions (FAQs)
Q: What is the recommended grade for solvents and reagents?
A: For best results, use anhydrous grade solvents, especially when working with sodium hydride. DMF or acetonitrile should have <50 ppm water. Reagents should be ACS grade or higher.
Q: How should I monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be less polar (higher Rf) than the starting Ethyl 3-hydroxypicolinate. The N-alkylated isomer often has a polarity very similar to the desired O-alkylated product, so co-spotting with a pure standard (if available) or subsequent LC-MS analysis is recommended for confirmation.
Q: What are the primary safety concerns for this reaction?
A:
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle only under an inert atmosphere and in a dry environment. Quench any excess NaH carefully by slowly adding isopropanol, followed by ethanol, and then water.
-
Ethyl Bromoacetate: It is a lachrymator (causes tearing) and is corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous Solvents (DMF/DMSO): Can be absorbed through the skin. Wear appropriate gloves.
Q: My final product appears oily and difficult to purify. What are the best purification methods?
A: The product can indeed be an oil or a low-melting solid.
-
Aqueous Workup: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate. A wash with brine can help break up emulsions.
-
Column Chromatography: This is the most effective method for separating the desired product from the N-alkylated isomer and other impurities. A gradient elution on silica gel, starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity, is recommended.
-
Recrystallization: If the purified oil solidifies on standing or can be induced to crystallize, recrystallization from a solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether can provide highly pure material.
Experimental Protocol: Optimized Synthesis
This protocol is designed to maximize the yield of the O-alkylated product.
Materials:
-
Ethyl 3-hydroxypicolinate (1.0 eq)
-
Sodium Hydride, 60% dispersion in mineral oil (1.2 eq)
-
Ethyl Bromoacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (for washing NaH)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the sodium hydride (60% dispersion).
-
NaH Wash: Wash the NaH dispersion three times with anhydrous diethyl ether to remove the mineral oil. Decant the ether carefully each time.
-
Reactant Addition: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve Ethyl 3-hydroxypicolinate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes. Vigorous hydrogen evolution will be observed.
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Add Ethyl Bromoacetate dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Quenching: Once complete, cool the reaction to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
-
ResearchGate. (2020). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
GeeksforGeeks. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En-Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]
-
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H)-one. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this molecule, likely via a Williamson ether synthesis from Ethyl 3-hydroxypicolinate and an ethyl haloacetate. Here, we address common challenges and provide detailed, field-proven solutions to help you obtain a pure product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction appears complete by TLC, but I'm unsure of the best general purification strategy. What is the standard workflow?
A1: A robust purification strategy begins with a proper aqueous workup to remove inorganic salts and highly polar reagents, followed by chromatographic separation. The typical workflow is designed to efficiently remove the most common impurities before the final purification step.
Underlying Principle: The product is a diester with moderate polarity and is soluble in common organic solvents like ethyl acetate or dichloromethane. The starting materials and potential side products have different polarity and acidity/basicity profiles, which can be exploited for an effective separation.
Recommended General Protocol:
-
Quenching: If you used a strong base like sodium hydride (NaH), carefully quench the reaction mixture by slowly adding it to ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble solvents like DMF).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts).
-
Brine (saturated NaCl solution) to break up emulsions and remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The primary method for purifying the crude material is flash column chromatography on silica gel.[1][2]
Below is a visual representation of the recommended purification workflow.
Caption: General purification workflow for this compound.
Q2: My TLC of the crude product shows a major spot, but also a more polar spot that stains with potassium permanganate. What is this impurity?
A2: This highly polar spot is almost certainly the unreacted starting material, Ethyl 3-hydroxypicolinate . The free hydroxyl group on the pyridine ring makes it significantly more polar than the ether product. Another possibility, though less likely to be the dominant polar spot, is a hydrolyzed side product.
Causality & Verification:
-
Incomplete Reaction: The Williamson ether synthesis may not have gone to completion.[3][4] This can be due to an insufficient amount of base, a less reactive alkylating agent, or too short a reaction time.
-
Verification: The most straightforward way to confirm this is to co-spot your crude material on a TLC plate with a sample of the Ethyl 3-hydroxypicolinate starting material. If the spots have the same Rf value, you have confirmed the impurity's identity.
Solution:
-
Column Chromatography: This impurity is easily separated from the product using flash chromatography. Due to its higher polarity, it will have a much lower Rf and will either remain at the baseline or elute much later than your desired product. See the chromatography guide in Q4 for solvent recommendations.
Q3: My NMR spectrum is clean in the aromatic region, but I see evidence of acidic protons and my mass spec shows a peak corresponding to the loss of an ethyl group. What happened?
A3: This is a classic sign of ester hydrolysis .[5][6] The target molecule contains two ethyl ester groups, both of which are susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water during a prolonged or heated workup.[7][8]
Mechanisms of Degradation:
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, often catalyzed by residual acidic reagents or even acidic silica gel during chromatography.[5][7][9]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that occurs if excess strong base is present during the aqueous workup. The product is the salt of the carboxylic acid.[6][7]
Potential Hydrolysis Products:
-
Mono-hydrolysis (Side Chain): Ethyl 3-(carboxymethoxy)picolinate.
-
Mono-hydrolysis (Picolinate): 3-(2-ethoxy-2-oxoethoxy)picolinic acid.
-
Di-hydrolysis: 3-(carboxymethoxy)picolinic acid.
Troubleshooting Protocol:
-
Minimize Water Contact: Ensure your workup is efficient and not overly long.
-
Neutralize Carefully: After extraction, ensure the organic layer is washed with a mild base (like saturated NaHCO₃) to remove any acid, and then with water to remove the base.
-
Chromatography Considerations: If you suspect hydrolysis on silica gel, you can neutralize the silica. Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (or another volatile base), then pack the column. This will help prevent on-column degradation.[10]
The following decision tree can help diagnose common impurities.
Caption: Decision tree for identifying common purification issues.
Q4: I am struggling to get good separation with flash column chromatography. What is a good starting solvent system?
A4: The key is to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate, as this typically provides the best separation in a flash column. For a diester of this nature, a gradient elution with a hexane/ethyl acetate system is the standard and most effective choice.[10][11]
Expert Recommendations for Chromatography Solvents:
| Polarity of Impurities | Recommended Starting Gradient | Elution Profile |
| Non-polar | 10% EtOAc in Hexanes | Start here and gradually increase the percentage of ethyl acetate to elute your product. |
| Standard (Expected) | 20-30% EtOAc in Hexanes | This is often the "sweet spot." Your product should elute cleanly after any less polar byproducts. |
| Polar (e.g., SM) | 40-50% EtOAc in Hexanes | Use a higher polarity mobile phase if your product is eluting too slowly or to flush the column afterward. |
Step-by-Step Protocol for Developing the Method:
-
TLC Analysis: Dissolve a small sample of your crude material. Spot it on a TLC plate and run it in several test solvent systems (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).
-
Select the Optimal System: Identify the solvent mixture that gives your product an Rf of ~0.3.
-
Prepare the Column: Pack your silica gel column using a less polar solvent system than the one you will use for elution (e.g., pack with 10% EtOAc/Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your column's mobile phase and load it onto the column.
-
Run the Gradient: Start running the column with the less polar solvent and gradually increase the polarity towards your optimal TLC condition and beyond to elute all compounds.
Q5: My yield is consistently low. Besides an incomplete reaction, what else could be the cause?
A5: Low yields can stem from several issues beyond reaction completion, often related to product loss during the workup and purification phases.
-
Emulsion Formation During Extraction: Pyridine-containing compounds can sometimes act as surfactants, leading to stable emulsions during aqueous extraction. This traps the product in the interfacial layer, leading to significant loss.
-
Solution: Add brine (saturated NaCl) to the separatory funnel to help break the emulsion. If it persists, filtering the entire mixture through a pad of Celite can be effective.
-
-
Product Adsorption on Silica Gel: While less common for this type of molecule, highly functionalized compounds can sometimes irreversibly adsorb to the acidic sites on silica gel.
-
Solution: As mentioned in A3 , using silica gel treated with triethylamine can mitigate this. Alternatively, a different stationary phase like neutral alumina could be explored, though this requires re-developing the solvent system.[11]
-
-
Premature Product Elution: If the chosen chromatography solvent is too polar, your product may co-elute with less polar impurities, forcing you to discard mixed fractions and lowering the isolated yield.
-
Solution: Meticulous TLC analysis before running the column is critical to ensure a good separation window between your product and any impurities.
-
References
-
ChemicalBook: Ethyl picolinate synthesis. Provides a general synthetic route and characterization data for a related picolinate ester. 12
-
ChemicalBook: Ethyl picolinate (2524-52-9) 1H NMR spectrum. Offers spectral data for comparison with the picolinate core of the target molecule. 13
-
Organic Chemistry Tutor: Williamson Ether Synthesis. Explains the mechanism and common pitfalls of the likely synthesis method. 3
-
Benchchem: Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers. Discusses general synthesis and purification techniques for related molecules. 1
-
Chemguide: Hydrolysis of esters. Details the chemical principles of ester hydrolysis under acidic and basic conditions. 14
-
University of Rochester, Department of Chemistry: Chromatography: Solvent Systems For Flash Column. Provides practical guidance on selecting solvents for flash chromatography. 10
-
King Group: Successful Flash Chromatography. Offers advanced tips for normal and reversed-phase flash chromatography. 11
-
Wikipedia: Ester hydrolysis. Provides a concise overview of the mechanisms of ester hydrolysis. 7
-
Chemistry LibreTexts: Williamson Ether Synthesis. An academic resource detailing the Sₙ2 nature of the synthesis. 15
-
Wikipedia: Williamson ether synthesis. A comprehensive overview of the reaction's scope, conditions, and side reactions. 4
-
Chemistry LibreTexts: Hydrolysis of Esters. Discusses both acidic and basic hydrolysis of esters. 8
-
YouTube: Mechanism of ester hydrolysis. A video explanation of the acid-catalyzed hydrolysis mechanism. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 13. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Degradation Pathways of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Welcome to the technical support center for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work related to the degradation of this compound. This document offers FAQs, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, which contains two ester functional groups, the primary degradation pathway for this compound is expected to be hydrolysis. This can occur under both acidic and basic conditions, as well as enzymatically. The hydrolysis will likely proceed in a stepwise manner, cleaving the two ester linkages to yield distinct degradation products.
Q2: What are the expected major degradation products?
A2: The hydrolysis of the two ester groups would lead to the formation of three main degradation products:
-
DP1: 3-(Carboxymethoxy)picolinic acid: Formed by the hydrolysis of both ethyl ester groups.
-
DP2: Ethyl 3-(carboxymethoxy)picolinate: Formed by the selective hydrolysis of the ethoxycarbonylmethyl ester.
-
DP3: 3-(2-Ethoxy-2-oxoethoxy)picolinic acid: Formed by the selective hydrolysis of the ethyl picolinate ester.
-
Ethanol will also be a byproduct of these hydrolysis reactions.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a highly suitable technique for monitoring the degradation of the parent compound and quantifying the formation of its more polar degradation products.[1][2][3] For the identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice as it provides both chromatographic separation and mass information for structural elucidation.[2][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile byproducts like ethanol.[4]
Q4: What factors can influence the rate of degradation?
A4: The stability of this compound is likely influenced by several factors:
-
pH: Both acidic and alkaline conditions are expected to catalyze the hydrolysis of the ester bonds.[6][7]
-
Temperature: Higher temperatures will generally accelerate the rate of hydrolysis.[6][7]
-
Enzymes: In biological systems, esterases and lipases can enzymatically hydrolyze the ester linkages.[8][9][10][11]
-
Oxidative stress: While hydrolysis is the primary pathway, exposure to oxidative conditions could potentially lead to other degradation pathways.[5][12]
Predicted Degradation Pathways
The degradation of this compound is anticipated to primarily occur via hydrolysis of its two ester moieties. The following diagram illustrates the predicted stepwise degradation.
Caption: Predicted hydrolytic degradation pathways of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the study of this compound degradation.
Issue 1: Inconsistent Degradation Rates in Stability Studies
Question: My degradation kinetic studies are showing high variability between replicate experiments. What could be the cause?
Answer:
Inconsistent degradation rates can stem from several factors related to experimental control. Here’s a systematic approach to troubleshoot this issue:
-
Plausible Cause 1: Poor pH Control. The hydrolysis of esters is highly pH-dependent. Small fluctuations in the buffer pH can lead to significant differences in degradation rates.
-
Solution:
-
Verify Buffer Capacity: Ensure the buffer system used has adequate capacity to maintain a constant pH throughout the experiment, especially if the degradation products are acidic.
-
Calibrate pH Meter: Regularly calibrate your pH meter with fresh, certified standards.
-
Monitor pH: Periodically measure the pH of your reaction mixture during the experiment to check for any drift.
-
-
-
Plausible Cause 2: Temperature Fluctuations. Chemical reaction rates are sensitive to temperature changes.
-
Solution:
-
Use a Calibrated Incubator/Water Bath: Ensure your temperature-controlled equipment is accurately calibrated and maintains a stable temperature.
-
Allow for Equilibration: Before initiating the degradation study, allow the reaction mixture to equilibrate to the target temperature.
-
-
-
Plausible Cause 3: Inconsistent Sample Preparation. Variations in the initial concentration of the compound or other reagents can affect the observed kinetics.
-
Solution:
-
Precise Stock Solutions: Prepare stock solutions with high accuracy using calibrated analytical balances and volumetric flasks.
-
Consistent Dilutions: Use calibrated pipettes for all dilutions and ensure thorough mixing.
-
-
Issue 2: Poor Chromatographic Resolution Between Parent Compound and Degradation Products
Question: I am having difficulty separating the parent compound from its degradation products using RP-HPLC. The peaks are co-eluting or have poor resolution.
Answer:
Achieving good chromatographic separation is crucial for accurate quantification. Here are some strategies to improve resolution:
-
Plausible Cause 1: Inappropriate Mobile Phase Composition. The polarity of the mobile phase may not be optimal for separating compounds with similar structures.
-
Solution:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution. Start with a higher percentage of the aqueous phase to retain the polar degradation products and gradually increase the organic phase to elute the parent compound.
-
Optimize Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
-
Adjust pH of Aqueous Phase: The retention of the acidic degradation products will be highly dependent on the pH of the mobile phase. Adjusting the pH to suppress the ionization of the carboxylic acid groups (e.g., pH 2.5-3.0) will increase their retention and may improve separation from the parent ester.
-
-
-
Plausible Cause 2: Unsuitable Column Chemistry. The stationary phase may not be providing the necessary selectivity.
-
Solution:
-
Try a Different Stationary Phase: If you are using a standard C18 column, consider trying a column with a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different interactions and improve separation.
-
Check Column Performance: Ensure your column is not degraded or clogged by running a standard to check for peak shape and efficiency.
-
-
Issue 3: Low or No Detectable Enzymatic Degradation
Question: I am incubating this compound with an esterase, but I am not observing any significant degradation. What could be the problem?
Answer:
The absence of enzymatic activity can be due to several factors related to the enzyme, the substrate, or the reaction conditions.
-
Plausible Cause 1: Inactive Enzyme. The enzyme may have lost its activity.
-
Solution:
-
Confirm Enzyme Activity: Test the enzyme with a known substrate to confirm its activity under your experimental conditions.
-
Proper Enzyme Storage: Ensure the enzyme has been stored correctly according to the manufacturer's recommendations (e.g., correct temperature, buffer).
-
-
-
Plausible Cause 2: Sub-optimal Reaction Conditions. The conditions of your assay may not be optimal for the chosen enzyme.
-
Solution:
-
Optimize pH and Temperature: Consult the literature or the enzyme supplier's datasheet for the optimal pH and temperature for the enzyme and adjust your experimental conditions accordingly.
-
Check for Inhibitors: Ensure that your buffer or sample matrix does not contain any known inhibitors of the enzyme.
-
-
-
Plausible Cause 3: Substrate Specificity. The selected enzyme may not be effective at hydrolyzing this specific substrate.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study under acidic, basic, and neutral conditions.
Objective: To investigate the hydrolytic stability of this compound and identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Mixtures:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate all solutions at 60°C.
-
Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced hydrolytic degradation study.
Protocol 2: Enzymatic Degradation Assay
Objective: To assess the susceptibility of this compound to enzymatic hydrolysis.
Materials:
-
This compound
-
Esterase (e.g., from porcine liver) or Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system
Procedure:
-
Substrate Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute with phosphate buffer to a final concentration of 0.1 mg/mL (ensure the final acetonitrile concentration is low, e.g., <1%, to not inhibit the enzyme).
-
Enzyme Solution: Prepare a solution of the enzyme in phosphate buffer at a suitable concentration (e.g., 100 units/mL).
-
Reaction Initiation: Add the enzyme solution to the substrate solution to initiate the reaction. Include a control sample with heat-inactivated enzyme or buffer only.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Time-Point Sampling: Withdraw aliquots at various time points.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC to quantify the remaining parent compound and the formation of degradation products.
Data Presentation
Table 1: Hypothetical Data from Forced Hydrolysis Study
The following table presents example data from a forced hydrolysis study to illustrate the expected trends.
| Condition | Time (hours) | Parent Compound Remaining (%) | DP1 (%) | DP2 (%) | DP3 (%) |
| 0.1 M HCl | 0 | 100 | 0 | 0 | 0 |
| 8 | 65 | 5 | 15 | 15 | |
| 24 | 20 | 25 | 25 | 30 | |
| 0.1 M NaOH | 0 | 100 | 0 | 0 | 0 |
| 2 | 40 | 15 | 20 | 25 | |
| 8 | <5 | 50 | 20 | 25 | |
| Neutral | 0 | 100 | 0 | 0 | 0 |
| 24 | 95 | <1 | 2 | 2 |
References
- Bhardwaj, R., et al. (2015). Enzymatic degradation of poly-[(R)-3-hydroxybutyrate]: Mechanism, kinetics, consequences. International Journal of Biological Macromolecules, 79, 57-62.
- Hoogenboom, R., et al. (2010). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. Macromolecules, 43(15), 6297-6303.
- Lopes, J. F., et al. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 11(10), 1478.
- De La Rosa, V. R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University.
- Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1754.
- Li, Y., et al. (2019). A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 174, 306-313.
-
Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. Retrieved from [Link]
- Rao, D. D., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 517-530.
- Garcia-Ruiz, E., et al. (2021). Structural Insights into Carboxylic Polyester-Degrading Enzymes and Their Functional Depolymerizing Neighbors. International Journal of Molecular Sciences, 22(5), 2397.
- Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(5), e202400197.
- D'Hondt, M., et al. (2023). Polysorbate Analysis in Biopharmaceutical Applications—A Snapshot of the Analytical Toolbox.
- Scheeren, J. W., et al. (1981). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Recueil des Travaux Chimiques des Pays-Bas, 100(9), 335-339.
- Brass, H. G., et al. (2000). Degradation of biologically degradable polymers using enzymes.
-
Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library. Retrieved from [Link]
-
Agilent Technologies. (2023). Ensuring Product Stability: The Necessity of Polysorbate Degradation Analysis in Biopharma. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-3-ethyl-2-methylpentane. Retrieved from [Link]
- Hahn, L., et al. (2020). Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl-2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen species. ChemRxiv.
-
PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-propenoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[2-(diethylamino)ethoxy]-2-phenylacetate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insights into Carboxylic Polyester-Degrading Enzymes and Their Functional Depolymerizing Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA2281109C - Degradation of biologically degradable polymers using enzymes - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Characterization of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. Given the compound's novel and specific substitution pattern, direct literature is scarce; therefore, this document synthesizes foundational principles from picolinate chemistry, ester analysis, and advanced spectroscopic techniques to provide a robust troubleshooting framework.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the molecule's structure, properties, and common synthetic artifacts.
Q1: What is the precise structure of this compound and what are its key analytical features?
Answer: this compound is a disubstituted pyridine derivative. Its structure consists of a pyridine-2-carboxylate backbone, with an ethyl group forming the ester at the 2-position and an ethoxycarbonylmethoxy group (-O-CH₂-COOC₂H₅) attached via an ether linkage at the 3-position.
Key Structural Features for Characterization:
-
Picolinate Core: A pyridine ring, which is aromatic but has a basic nitrogen atom that can influence chromatographic behavior and NMR chemical shifts.
-
Two Ester Groups: The molecule contains two distinct ethyl ester functionalities. These are prone to hydrolysis and will show characteristic signals in NMR and IR spectroscopy.
-
Ether Linkage: A stable C-O-C bond connecting the side chain to the aromatic ring.
-
Methylene Bridge: A non-aromatic -CH₂- group situated between two oxygen atoms, which is a key signature in ¹H NMR.
Molecular Structure:
Q2: What are the likely impurities I should be aware of from its synthesis?
Answer: The synthesis likely involves a Williamson ether synthesis with ethyl 3-hydroxypicolinate and an ethyl haloacetate, or a similar nucleophilic aromatic substitution. Potential impurities include:
-
Starting Materials: Unreacted ethyl 3-hydroxypicolinate and ethyl bromoacetate (or similar).
-
Hydrolysis Products: The presence of moisture or acidic/basic conditions during workup can lead to the hydrolysis of one or both ester groups, resulting in the corresponding carboxylic acids.[3]
-
Byproducts of N-Alkylation: The pyridine nitrogen is nucleophilic and can potentially react with the ethyl haloacetate, leading to a pyridinium salt byproduct, although this is less likely under standard ether synthesis conditions.
-
Positional Isomers: Depending on the synthetic route of the precursor, trace amounts of other hydroxypicolinate isomers could lead to corresponding ethoxycarbonylmethoxy-substituted isomers in the final product.[4]
Q3: Why does my compound show poor peak shape (tailing) during reverse-phase HPLC analysis?
Answer: This is a classic challenge with pyridine-containing compounds.[5] The basic nitrogen atom on the picolinate ring can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction causes peak tailing.
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or a stronger ion-pairing agent to the mobile phase (e.g., 0.1% TEA). The TEA will competitively bind to the acidic silanol groups, masking them from your analyte.
-
Use a Modern Column: Employ an end-capped HPLC column or a column specifically designed for the analysis of basic compounds, which have minimal residual silanol activity.[6]
-
Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen. This can sometimes improve peak shape, but may also alter retention time significantly.
Part 2: Analytical Troubleshooting Guide
This guide provides a problem-cause-solution framework for specific issues encountered during characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Ambiguous Aromatic Signals | The three adjacent protons on the pyridine ring (positions 4, 5, and 6) will form a complex splitting pattern. Their chemical shifts can be very close, making direct assignment difficult. | Perform a 2D-COSY experiment. This will show correlations between adjacent protons, allowing you to definitively trace the connectivity from H-4 to H-5 to H-6. Additionally, use a higher field strength magnet (e.g., >400 MHz) to increase signal dispersion.[7] |
| Confirmation of Ether Linkage is Unclear | The key signals are the singlet for the -O-CH₂-CO- protons and the adjacent aromatic proton. Overlap with other signals can obscure this. | Run a 2D-HMBC experiment. Look for a 3-bond correlation (³J) between the protons of the -O-CH₂- group and the carbon at the 3-position of the pyridine ring (C-3). This provides unambiguous evidence of the ether bond. |
| Product Appears Impure by ¹H NMR but Clean by HPLC | The sample contains the mono-hydrolyzed acid byproduct (hydrolysis at the side chain). This acidic compound may co-elute with the main peak under certain HPLC conditions or be retained on the column. | Spike the NMR sample with D₂O. The acidic -COOH proton will exchange with deuterium and its signal will disappear, confirming the presence of the carboxylic acid impurity. Adjust HPLC mobile phase pH to achieve separation. |
| Low Signal-to-Noise Ratio | The compound may have poor solubility in the chosen NMR solvent (e.g., CDCl₃). Picolinate derivatives can sometimes exhibit limited solubility.[8] | Switch to a more polar solvent like DMSO-d₆. If solubility is still an issue, gently warm the sample. Ensure a sufficient number of scans are acquired. |
Mass Spectrometry (MS)
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Weak or Absent Molecular Ion ([M+H]⁺) Peak | The molecule may be prone to fragmentation in the ion source, especially with high-energy ionization methods. The ether linkage or ester groups can be labile. | Use a soft ionization technique. Electrospray Ionization (ESI) is generally preferred over techniques like Electron Ionization (EI) for this type of molecule.[9][10] Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation. |
| Major Fragment Corresponds to Loss of 72 Da or 87 Da | This is a characteristic fragmentation pathway. Loss of 72 Da corresponds to the loss of the ethoxycarbonyl radical (•COOC₂H₅). Loss of 87 Da corresponds to the loss of the entire ethoxycarbonylmethyl radical (•CH₂COOC₂H₅). | This is expected and confirms the structure. Use MS/MS analysis to fragment the molecular ion. The presence of these daughter ions can be used to confirm the identity of the side chain. |
| Inconsistent Mass Accuracy in High-Resolution MS | The sample concentration is too high, leading to detector saturation. Alternatively, poor calibration of the instrument. | Dilute the sample significantly. For high-resolution instruments like TOF or Orbitrap, lower concentrations often yield better mass accuracy. Ensure the instrument is properly calibrated across the desired mass range just before the run. |
Part 3: Standard Operating Protocols (SOPs)
SOP 1: HPLC-UV Method for Purity Assessment
This protocol provides a starting point for analyzing this compound. Optimization may be required.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column with end-capping (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 20% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 20% B over 1 minute.
-
Equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan with a diode array detector (DAD) and select the wavelength of maximum absorbance (typically around 240-270 nm for picolinate systems).[6]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak.
SOP 2: NMR Sample Preparation
-
Solvent Selection: Start with deuterated chloroform (CDCl₃). If solubility is poor, use deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the deuterated solvent.
-
Dissolution: Cap the tube and invert several times to dissolve the sample. If needed, use gentle vortexing or sonication.
-
Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, and, if needed for structural confirmation, 2D experiments like COSY and HMBC.
Part 4: Data Interpretation & Visualization
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: These are estimated values based on analogous structures. Actual values may vary.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |
| Pyridine H-6 | 8.3 - 8.5 | 148 - 150 | Doublet of doublets |
| Pyridine H-4 | 7.8 - 8.0 | 140 - 142 | Doublet of doublets |
| Pyridine H-5 | 7.3 - 7.5 | 122 - 124 | Triplet-like (dd) |
| -O-CH₂ -CO- | 4.8 - 5.0 | 65 - 68 | Sharp singlet |
| Picolinate -O-CH₂ CH₃ | 4.4 - 4.6 | 61 - 63 | Quartet |
| Side Chain -O-CH₂ CH₃ | 4.2 - 4.3 | 60 - 62 | Quartet |
| Picolinate -OCH₂CH₃ | 1.4 - 1.5 | 14.0 - 14.5 | Triplet |
| Side Chain -OCH₂CH₃ | 1.2 - 1.3 | 13.8 - 14.3 | Triplet |
| Picolinate C =O | - | 164 - 166 | Ester Carbonyl |
| Side Chain C =O | - | 168 - 170 | Ester Carbonyl |
| Pyridine C-2 | - | 146 - 148 | Quaternary |
| Pyridine C-3 | - | 155 - 157 | Quaternary (ether link) |
Visualization of Analytical Workflows
The following diagrams illustrate logical workflows for characterization and troubleshooting.
Caption: Decision tree for common HPLC issues.
References
- BenchChem. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- ChemicalBook. (n.d.).
- BenchChem. (2025). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
- BenchChem. (2025).
- ChemicalBook. (n.d.).
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- Thermo Fisher Scientific. (n.d.).
- Google Patents. (n.d.).
- Science and Education Publishing. (2020). 3-(2-Phenyl-oxo-ethoxy)
- ResearchGate. (n.d.).
- World Journal of Organic Chemistry. (2020). Mass spectrum (MS positive mode) of compound 3 : 3-(2-Phenyl-oxo-ethoxy).
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]
- 8. CN101946897A - Method for producing water-soluble chromium picolinate - Google Patents [patents.google.com]
- 9. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 10. Figure 5. Mass spectrum (MS positive mode) of compound 3 : 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS : Science and Education Publishing [pubs.sciepub.com]
avoiding byproduct formation in picolinate synthesis
Technical Support Center: Picolinate Synthesis
A Guide to Avoiding Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for picolinate synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of picolinate esters. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource combines fundamental chemical principles with field-proven insights to help you navigate the complexities of picolinate synthesis and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for picolinates and what are their primary drawbacks?
A1: The most common methods include Fischer-Speier esterification of picolinic acid, activation of picolinic acid (e.g., with thionyl chloride) followed by reaction with an alcohol, and multicomponent reactions.[1][2][3] Fischer esterification is widely used due to its simplicity but is a reversible reaction, which can lead to incomplete conversion and the presence of starting materials in the final product.[2][4] Methods involving activation with reagents like thionyl chloride can be complicated by the formation of sparingly soluble picolinoyl chloride hydrochloride salts.[1]
Q2: What are the most prevalent byproducts I should be aware of during picolinate synthesis?
A2: The most common byproducts are unreacted picolinic acid, residual alcohol, water, and products from side reactions such as N-oxidation and decarboxylation of the picolinic acid starting material. The presence of these impurities can significantly impact the purity and properties of the final picolinate product.
Q3: Why is controlling water content so critical in picolinate synthesis via esterification?
A3: Water is a product of the esterification reaction.[5] According to Le Chatelier's principle, its presence can shift the reaction equilibrium back towards the starting materials (picolinic acid and alcohol), thus reducing the yield of the desired picolinate ester.[6] Furthermore, water can promote the hydrolysis of the ester product back to the carboxylic acid, especially under acidic or basic conditions and at elevated temperatures.
Troubleshooting Guide: Byproduct Formation in Picolinate Synthesis
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and offering actionable solutions.
Problem 1: My final product is contaminated with unreacted picolinic acid.
Potential Cause:
This is a classic issue in Fischer-Speier esterification, an equilibrium-controlled reaction.[2][4] The presence of water, a reaction product, can drive the equilibrium to the left, favoring the reactants.[5][7] Insufficient catalyst, reaction time, or temperature can also lead to incomplete conversion.
Suggested Solutions:
-
Removal of Water: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed.[2] Alternatively, the use of a dehydrating agent like concentrated sulfuric acid can both catalyze the reaction and sequester water.[5][8] Anhydrous salts such as copper sulfate can also be effective dehydrating agents.[9]
-
Use of Excess Alcohol: Leveraging one of the reactants in large excess (often the alcohol, which can also serve as the solvent) will shift the equilibrium towards the product side, increasing the yield of the ester.[2][10]
-
Optimize Reaction Conditions: Ensure an adequate amount of acid catalyst is used. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. Increasing the reaction temperature to ensure a steady reflux can also improve the reaction rate.[11]
Problem 2: I've identified a byproduct with a mass corresponding to pyridine. What is happening?
Potential Cause:
This indicates that decarboxylation of the picolinic acid starting material is occurring. Picolinic acid can undergo thermal decarboxylation, especially at elevated temperatures, to form pyridine.[12][13] This is a known side reaction for pyridinecarboxylic acids.[14][15]
Suggested Solutions:
-
Temperature Control: Carefully control the reaction temperature. While heat is necessary for the esterification, excessive temperatures can promote decarboxylation.[12] Determine the minimum effective temperature for the esterification to proceed at a reasonable rate.
-
pH Control: The rate of decarboxylation of picolinic acid is pH-dependent.[12] While Fischer esterification is acid-catalyzed, using a large excess of a very strong acid could potentially facilitate side reactions. Use the minimum amount of catalyst necessary to achieve a good reaction rate.
Problem 3: My product analysis shows a peak corresponding to picolinic acid N-oxide.
Potential Cause:
The nitrogen atom in the pyridine ring of picolinic acid is susceptible to oxidation, forming an N-oxide. This can occur if oxidizing agents are present as impurities in the starting materials or solvents, or if the reaction is exposed to air at high temperatures.
Suggested Solutions:
-
Use High-Purity Reagents: Ensure that all starting materials and solvents are of high purity and free from oxidizing contaminants.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation, especially if high reaction temperatures are required.[16]
Experimental Protocols
Protocol 1: Synthesis of Ethyl Picolinate via Fischer-Speier Esterification
This protocol describes a standard procedure for the synthesis of ethyl picolinate.
Materials:
-
Picolinic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add picolinic acid and an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[11]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl picolinate.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of a picolinate sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[17]
-
Mobile Phase: A mixture of acetonitrile and water is often effective. The exact ratio may need to be optimized for specific picolinates.[17]
-
Flow Rate: Typically 0.8-1.0 mL/min.[17]
-
Detection Wavelength: Picolinates generally have a UV absorbance maximum around 264 nm.[17]
-
Sample Preparation: Dissolve a small amount of the picolinate sample in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a known concentration of a pure picolinate standard to determine its retention time.
-
Inject the synthesized picolinate sample.
-
Analyze the resulting chromatogram for the presence of the main product peak and any impurity peaks. The peak area can be used to quantify the purity.
Visualizations
Diagram 1: Fischer-Speier Esterification of Picolinic Acid
Caption: The reversible acid-catalyzed reaction between picolinic acid and an alcohol.
Diagram 2: Decarboxylation Side Reaction
Caption: Thermal decarboxylation of picolinic acid leading to pyridine formation.
Diagram 3: Troubleshooting Workflow for Impure Picolinate
Caption: A logical workflow for identifying and addressing common impurities in picolinate synthesis.
References
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
RevisionDojo. (2025). What Dehydrating Agents Do in Chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
Indiana University. (n.d.). Anhydrous Salts for Esterification. Retrieved from [Link]
-
Filo. (2021). In the preparation of an ester the commonly used dehydrating agent is. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from [Link]
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
PubMed. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Retrieved from [Link]
- Google Patents. (n.d.). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
-
International Journal of ChemTech Research. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. Retrieved from [Link]
-
ResearchGate. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
PMC. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (2017). Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.
- Google Patents. (n.d.). CN101318929B - Synthesis process for chromium picolinate.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride1. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN1772737A - A kind of synthetic method of 2-chromium picolinate.
-
Epicatelean. (2025). Chromium Picolinate: Guide for Industry Use & Research. Retrieved from [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Sources
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. revisiondojo.com [revisiondojo.com]
- 7. quora.com [quora.com]
- 8. In the preparation of an ester the commonly used dehydrating agent is:.. [askfilo.com]
- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Hammick reaction - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative catalysts for the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. This valuable intermediate requires robust and optimized synthetic routes. This guide provides an in-depth analysis of the conventional Williamson ether synthesis and explores superior alternative catalytic systems to enhance yield, purity, and reaction efficiency. Each section includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and mechanistic insights to empower you to overcome common experimental hurdles.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the O-alkylation of Ethyl 3-hydroxypicolinate with an ethyl haloacetate. The core challenge lies in achieving selective and efficient etherification while minimizing side reactions.
Caption: General synthetic workflow for this compound.
This guide will delve into the following catalytic approaches:
-
Conventional Method: Williamson Ether Synthesis with a Strong Base (e.g., NaH).
-
Alternative Catalyst 1: Phase-Transfer Catalysis (PTC).
-
Alternative Catalyst 2: Cesium Carbonate (Cs₂CO₃) Catalysis.
-
Alternative Catalyst 3: The Mitsunobu Reaction.
II. The Conventional Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a long-standing method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In this case, the hydroxyl group of Ethyl 3-hydroxypicolinate is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide that then attacks the electrophilic carbon of ethyl bromoacetate.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 3-hydroxypicolinate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Troubleshooting Guide: Williamson Ether Synthesis
Q1: My reaction yield is low, and I observe the formation of byproducts. What could be the cause?
A1: Low yields are often due to competing side reactions. The primary culprit is the E2 elimination of the alkylating agent, especially if there is any steric hindrance or if the reaction is run at elevated temperatures.[2] The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the bromine in ethyl bromoacetate, leading to the formation of an alkene. To minimize this, ensure the reaction is run at a low temperature and that a primary alkyl halide is used.[2] Another possibility is C-alkylation on the pyridine ring, though O-alkylation is generally favored.
Q2: The reaction is sluggish and does not go to completion. What can I do?
A2: Incomplete deprotonation of the starting alcohol is a common issue. Ensure your sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions. The presence of water will consume the base. Also, ensure sufficient reaction time for the deprotonation step before adding the alkylating agent. Using a polar aprotic solvent like DMF can sometimes accelerate SN2 reactions.[2]
Q3: I am having difficulty with the work-up; an emulsion has formed.
A3: Emulsions during the aqueous work-up can be problematic. This is sometimes caused by the presence of unreacted starting materials or oily byproducts. Adding a saturated brine solution can help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
III. Alternative Catalyst 1: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in different phases.[4] For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the picolinate anion from a solid or aqueous phase into the organic phase where it can react with the ethyl bromoacetate. This method often allows for milder reaction conditions and can improve selectivity for O-alkylation over C-alkylation.[5][6]
Caption: Mechanism of Phase-Transfer Catalysis in O-alkylation.
Experimental Protocol: Phase-Transfer Catalysis
-
Setup: To a round-bottom flask, add Ethyl 3-hydroxypicolinate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent and Reagent Addition: Add a suitable organic solvent like acetonitrile or toluene. To this suspension, add ethyl bromoacetate (1.2 eq.).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously until the reaction is complete (monitor by TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Wash the filtrate with water to remove any remaining salts and the catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide: Phase-Transfer Catalysis
Q1: The reaction is slow or incomplete. How can I improve the reaction rate?
A1: The efficiency of a PTC reaction depends on several factors. Ensure vigorous stirring to maximize the interfacial area between the phases. The choice of phase-transfer catalyst is also crucial; sometimes, a different quaternary ammonium salt with varying alkyl chain lengths may be more effective.[5] Increasing the reaction temperature can also enhance the rate, but be mindful of potential side reactions.
Q2: I am observing decomposition of my starting material or product.
A2: Pyridine derivatives can sometimes be sensitive to prolonged heating or strongly basic conditions.[7] PTC allows for the use of milder bases like K₂CO₃, which should minimize degradation. If decomposition is still an issue, try lowering the reaction temperature and extending the reaction time. Also, ensure that the work-up is performed promptly after the reaction is complete.
Q3: How do I choose the right phase-transfer catalyst?
A3: The choice of catalyst depends on the specific reaction. For many applications, tetrabutylammonium salts (bromide or iodide) are a good starting point.[5] The lipophilicity of the catalyst can influence its efficiency in transporting the anion into the organic phase. If one catalyst is not effective, screening a few different options is recommended.
IV. Alternative Catalyst 2: Cesium Carbonate (Cs₂CO₃) Catalysis
Cesium carbonate has emerged as a highly effective and mild base for O-alkylation reactions.[8][9][10][11] Its high solubility in many organic solvents and the "cesium effect," which promotes the reactivity of the phenoxide, make it an excellent choice for sensitive substrates.[12] This method often proceeds under milder conditions and with higher yields compared to traditional strong bases.[13]
Experimental Protocol: Cesium Carbonate Catalysis
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-hydroxypicolinate (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base and Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution, followed by the dropwise addition of ethyl bromoacetate (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Troubleshooting Guide: Cesium Carbonate Catalysis
Q1: The reaction is not going to completion, even with extended reaction times.
A1: While Cs₂CO₃ is a powerful base for this transformation, ensure it is of high purity and anhydrous. The choice of solvent can also play a significant role; DMF is often a good choice due to its ability to dissolve both the reactants and the cesium salt.[8] If the reaction is still sluggish, a slight increase in temperature may be necessary.
Q2: I am seeing some C-alkylation as a byproduct.
A2: Although Cs₂CO₃ generally favors O-alkylation, C-alkylation can still occur, especially with electron-rich aromatic systems.[12] Running the reaction at a lower temperature can sometimes improve the O/C alkylation ratio.
Q3: Is the high cost of cesium carbonate a major drawback?
A3: While cesium carbonate is more expensive than bases like NaH or K₂CO₃, its high efficiency and the ability to run reactions under milder conditions with higher yields can often offset the initial cost, especially in the context of high-value pharmaceutical intermediates.[13]
V. Alternative Catalyst 3: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and stereospecific method for converting alcohols into a variety of functional groups, including ethers, with inversion of configuration.[14][15][16] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18]
Caption: Simplified Mitsunobu reaction mechanism.
Experimental Protocol: Mitsunobu Reaction
-
Preparation: To a solution of Ethyl 3-hydroxypicolinate (1.0 eq.), ethyl glycolate (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The main challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazinedicarboxylate byproducts.[19] Purification is typically achieved by column chromatography.
Troubleshooting Guide: Mitsunobu Reaction
Q1: The reaction is not working, and I am recovering my starting materials.
A1: The success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophile.[14] Ensure that the hydroxyl group of ethyl glycolate is sufficiently acidic to protonate the betaine intermediate. The order of addition of reagents can also be critical; sometimes, pre-forming the betaine by mixing PPh₃ and DEAD/DIAD before adding the alcohol and nucleophile can improve results.[20]
Q2: The purification of my product is very difficult due to the byproducts.
A2: This is the most common issue with the Mitsunobu reaction.[19] Several strategies can be employed to facilitate purification. Using polymer-supported triphenylphosphine can allow for the easy removal of the phosphine oxide by filtration.[17] Alternatively, certain work-up procedures involving precipitation of the byproducts can be effective.
Q3: I am observing side reactions. What are they and how can I avoid them?
A3: If the nucleophile is not sufficiently acidic, the azodicarboxylate can act as a nucleophile itself, leading to undesired byproducts.[14] Ensuring the use of a suitable nucleophile is key. Also, strictly anhydrous conditions are important, as water can consume the reagents.
VI. Comparison of Catalytic Systems
| Catalytic System | Base/Reagents | Typical Solvent | Temperature | Advantages | Disadvantages |
| Williamson Ether Synthesis | NaH, KH | THF, DMF | 0 °C to RT | Well-established, readily available reagents | Requires strong base, anhydrous conditions, potential for elimination side reactions |
| Phase-Transfer Catalysis | K₂CO₃, KOH | Toluene, MeCN | RT to 80 °C | Milder conditions, good for large scale, suppresses side reactions | Requires a catalyst, vigorous stirring is essential |
| Cesium Carbonate Catalysis | Cs₂CO₃ | DMF, MeCN | RT to 60 °C | High yields, mild conditions, good for sensitive substrates | Higher cost of base |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF | 0 °C to RT | Mild, stereospecific (inversion) | Stoichiometric byproducts complicating purification, sensitive to pKa of nucleophile |
VII. Conclusion
While the conventional Williamson ether synthesis is a viable method for preparing this compound, alternative catalytic systems offer significant advantages in terms of milder reaction conditions, higher yields, and improved selectivity. Phase-transfer catalysis and cesium carbonate catalysis are particularly attractive for their operational simplicity and efficiency. The Mitsunobu reaction, although powerful, requires careful consideration of byproduct removal. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and the sensitivity of the substrate. This guide provides the necessary information to make an informed decision and to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate.
VIII. References
-
Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. (2025). ResearchGate. [Link]
-
Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
-
The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]
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Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2Co3 Promoted O-Alkylation of Phenols. Synthetic Communications, 29(24), 4423–4431.
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Improved Cs2Co3 Promoted O-Alkylation of Phenols. (1999). Semantic Scholar. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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Lin, X., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]
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Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journal of Organic Chemistry. [Link]
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Williamson Ether Synthesis. Edubirdie. [Link]
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Experiment 06 Williamson Ether Synthesis. University of Wisconsin-Whitewater. [Link]
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Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
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Named Reactions: Mitsunobu reaction MCQs With Answer. Pharmacy Freak. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
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Mitsunobu reaction issues. Reddit. [Link]
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Mitsunobu Reaction - Common Conditions. The University of Chicago. [Link]
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Sulphoxide substituted pyridines as phase-transfer catalysts for nucleophilic displacements and alkylations. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
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Caesium carbonate as an efficient catalyst for the synthesis polyhydroquinolines derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Phase Transfer Catalysis Lab: Oxidation & Alkylation Experiments. Studylib. [Link]
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Cesium Carbonate Catalyzed Oxa‐Michael Addition of Oximes to Acrylonitrile. ResearchGate. [Link]
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(PDF) CsCO3 2. ResearchGate. [Link]
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The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]
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Improving phase-transfer catalysis by enhancing non-covalent interactions. Physical Chemistry Chemical Physics. [Link]
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Pyridinophanes as Two-Center Phase-Transfer Catalyst for N-Alkylation Reaction. ResearchGate. [Link]
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Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health. [Link]
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Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
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A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
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Synthesis of cyclic carbonates with carbon dioxide and cesium carbonate. Green Chemistry. [Link]
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O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages.
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Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Stability Issues with Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate in Solution
This guide is intended for researchers, scientists, and drug development professionals who are encountering stability issues with Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate in solution. As a diester derivative of picolinic acid, this molecule possesses specific structural features that can make it susceptible to degradation under common experimental conditions. This document provides a structured approach to identifying the root causes of instability and offers validated protocols to mitigate these issues, ensuring the integrity and reproducibility of your results.
Section 1: At a Glance - Key Stability Profile & Handling
The primary cause of instability for this compound is its susceptibility to hydrolysis due to the presence of two ester functional groups.[1][2] This reaction is significantly accelerated by the presence of water, acidic or basic conditions, and elevated temperatures.[3][4]
Chemical Structure and Susceptible Bonds
The diagram below illustrates the structure of this compound and highlights the two ester bonds that are most vulnerable to hydrolytic cleavage.
Caption: Structure of this compound.
Recommended Handling and Storage Summary
| Parameter | Recommendation | Rationale |
| Solvents for Stock Solutions | Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile). | Minimizes the presence of water, the primary reactant in hydrolysis.[2][5] |
| Aqueous Solutions | Prepare fresh for each experiment. Use purified water (e.g., HPLC-grade) and consider buffering if pH control is critical. | Aqueous environments promote rapid degradation. Buffering can help maintain a more stable pH range.[4] |
| pH Range | Maintain solutions as close to neutral (pH 6-7.5) as possible. | Both acidic and basic conditions catalyze ester hydrolysis.[3][6] |
| Temperature | Store stock solutions at -20°C or -80°C. Handle on ice. | Lower temperatures significantly reduce the rate of chemical degradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While hydrolysis is the main concern, this prevents potential long-term oxidative degradation. |
| Light Exposure | Protect from light by using amber vials or covering with foil. | Photodegradation can be a concern for many organic molecules, especially under UV light.[2][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in a common buffer for my assay and saw a significant loss of the parent compound within hours. What's happening?
A: This is a classic sign of hydrolysis. This compound has two ester groups, which are bonds that can be broken by water.[2] This reaction is often catalyzed by components in your buffer, especially if the pH is acidic or basic.[3] Picolinate esters can also undergo metal-ion catalyzed hydrolysis, so trace metals in non-purified reagents could also accelerate degradation.[7][8]
Q2: My HPLC analysis shows two new, more polar peaks appearing over time. Are these the degradation products?
A: It is highly probable. When the ester bonds are hydrolyzed, they form carboxylic acids and alcohols. The resulting carboxylic acid groups are significantly more polar than the parent ester, causing them to elute earlier on a standard reverse-phase HPLC column. The appearance of two distinct peaks could correspond to the mono-hydrolyzed products (hydrolysis at one of the two ester sites) or the fully hydrolyzed di-acid product.
Q3: What is the best way to prepare solutions for a cell-based assay that requires an aqueous environment?
A: The key is to minimize the time the compound spends in the aqueous buffer.
-
Prepare a high-concentration stock solution in anhydrous DMSO.
-
Just before adding it to your cells, perform a serial dilution in your assay medium to achieve the final desired concentration.
-
Add the freshly diluted compound to your assay immediately. This procedure ensures that the compound is exposed to the hydrolytic conditions of the aqueous medium for the shortest possible time.
Q4: Can I heat the solution to help dissolve the compound?
A: This is strongly discouraged. Heat provides the activation energy for degradation reactions to occur.[2] Even a modest increase in temperature can dramatically accelerate the rate of hydrolysis, compromising your sample before the experiment even begins. If you experience solubility issues, try sonication in a room temperature water bath first.
Section 3: In-Depth Troubleshooting & Root Cause Analysis
If you are experiencing inconsistent results, the following workflow can help you systematically identify the source of the instability.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting instability.
Primary Degradation Pathway: Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this can occur at either of the two ester sites, yielding mono-acid intermediates and ultimately the fully hydrolyzed di-acid.
Caption: Potential hydrolytic degradation pathways.
Section 4: Key Experimental Protocols
These protocols provide a framework for assessing and managing the stability of your compound.
Protocol 1: Rapid Stability Assessment in Solution
Objective: To quickly determine if the compound is degrading in a specific solvent or buffer system.
Methodology:
-
Preparation of Standard: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Immediately dilute to 100 µM in 50:50 acetonitrile:water. This is your T=0 reference sample.
-
Preparation of Test Sample: Dilute the 10 mM DMSO stock to 100 µM in your target aqueous buffer or solvent system.
-
Incubation: Keep the test sample at the intended experimental temperature (e.g., room temperature or 37°C).
-
Analysis:
-
Immediately inject the T=0 sample into a validated HPLC system. Record the peak area of the parent compound.
-
At set time points (e.g., 1, 2, 4, and 8 hours), inject the test sample into the HPLC.
-
-
Interpretation: Compare the peak area of the parent compound in the test sample over time to the T=0 sample. A decrease of >5-10% in the parent peak area, often accompanied by the appearance of new, earlier-eluting peaks, confirms instability.
Protocol 2: Forced Degradation Study (Hydrolysis)
Objective: To characterize the degradation profile under accelerated acidic and basic conditions. This is a crucial step in developing a stability-indicating analytical method.[3][9]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column
Methodology:
-
Prepare Stock: Create a 1 mg/mL solution of the compound in acetonitrile.
-
Set up Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water (control).
-
-
Incubation: Store all three solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[3]
-
Neutralization & Analysis:
-
Before injection, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.
-
Analyze all samples by HPLC.
-
-
Data Interpretation:
-
The goal is to achieve 10-20% degradation of the active ingredient.[10] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the acid/base concentration or temperature.
-
This study will reveal the primary hydrolytic degradants and help validate that your HPLC method can separate them from the parent peak, a requirement for any stability study.[6][11]
-
References
- Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
- Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter.
- Teasdale, A., et al. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Fife, T. H., & Przystas, T. J. (1979). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. ElectronicsAndBooks.
- Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- Unknown. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Daken Chemical Limited.
- Unknown. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Cermak, S., & Evangelista, R. (2017).
- Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Unknown. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Simplicis.
- Powell, M. (2023).
- Fife, T. H., & Przystas, T. J. (1979). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.
- Unknown. (2017). Techniques for Unstable Compound Analysis. KCAS Bio.
- Johnson, T. (2022).
- Unknown. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
- Unknown. (2025).
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Validation & Comparative
A Researcher's Guide to the Spectral Differentiation of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate Isomers
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomerism, a subtle yet significant structural variation, can profoundly influence a molecule's pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the spectral data for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate and its positional isomers, offering a robust framework for their unambiguous identification. This analysis is grounded in established spectroscopic principles and supported by predicted spectral data, providing a valuable resource for researchers engaged in the synthesis and characterization of picolinate derivatives.
The focus of this guide is to delineate the key distinguishing features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the following four isomers:
-
This compound
-
Ethyl 4-(2-ethoxy-2-oxoethoxy)picolinate
-
Ethyl 5-(2-ethoxy-2-oxoethoxy)picolinate
-
Ethyl 6-(2-ethoxy-2-oxoethoxy)picolinate
Understanding these spectral nuances is critical for ensuring the chemical integrity of synthesized compounds and for establishing clear structure-activity relationships.
Experimental Design and Rationale
The synthesis of these target isomers can be efficiently achieved through a two-step process, beginning with the commercially available hydroxypicolinic acids. The chosen synthetic strategy, detailed below, is the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[1][2][3][4][5][6][7][8]
Synthesis Workflow
The general synthetic pathway involves two key transformations:
-
Esterification: The commercially available 3-, 4-, 5-, or 6-hydroxypicolinic acid is first converted to its corresponding ethyl ester. This is a standard Fischer esterification, typically carried out in ethanol with a catalytic amount of strong acid.[9]
-
Williamson Ether Synthesis: The resulting ethyl hydroxypicolinate is then subjected to a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with ethyl bromoacetate to yield the final product.[1][2][3][4][5][6][7][8][10]
Caption: Generalized synthetic workflow for the preparation of Ethyl (2-ethoxy-2-oxoethoxy)picolinate isomers.
Comparative Spectral Analysis
The following sections detail the predicted spectral data for each isomer. These predictions are based on established principles of NMR and IR spectroscopy and common fragmentation patterns in mass spectrometry. The data is presented in a comparative format to highlight the key differences that enable structural differentiation.
¹H NMR Spectroscopy
The proton NMR spectra are anticipated to be the most informative for distinguishing between the isomers. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the position of the bulky and electron-withdrawing (2-ethoxy-2-oxoethoxy) substituent. All spectra are predicted for a CDCl₃ solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | This compound | Ethyl 4-(2-ethoxy-2-oxoethoxy)picolinate | Ethyl 5-(2-ethoxy-2-oxoethoxy)picolinate | Ethyl 6-(2-ethoxy-2-oxoethoxy)picolinate |
| Pyridine H-4 | ~7.45 (dd, J ≈ 8, 5 Hz) | - | ~7.60 (dd, J ≈ 8.5, 2.5 Hz) | ~7.80 (d, J ≈ 8 Hz) |
| Pyridine H-5 | ~7.85 (dd, J ≈ 8, 2 Hz) | ~7.10 (dd, J ≈ 5.5, 2.5 Hz) | - | ~7.35 (d, J ≈ 8 Hz) |
| Pyridine H-6 | ~8.50 (dd, J ≈ 5, 2 Hz) | ~8.60 (d, J ≈ 5.5 Hz) | ~8.45 (d, J ≈ 2.5 Hz) | - |
| Pyridine H-3 | - | ~7.90 (d, J ≈ 2.5 Hz) | ~8.15 (d, J ≈ 8.5 Hz) | ~7.95 (t, J ≈ 8 Hz) |
| -O-CH₂-CO- | ~4.75 (s) | ~4.70 (s) | ~4.72 (s) | ~4.80 (s) |
| Ester -O-CH₂-CH₃ | ~4.45 (q, J ≈ 7 Hz) | ~4.40 (q, J ≈ 7 Hz) | ~4.42 (q, J ≈ 7 Hz) | ~4.50 (q, J ≈ 7 Hz) |
| Ether -O-CH₂-CH₃ | ~4.25 (q, J ≈ 7 Hz) | ~4.20 (q, J ≈ 7 Hz) | ~4.22 (q, J ≈ 7 Hz) | ~4.28 (q, J ≈ 7 Hz) |
| Ester -O-CH₂-CH₃ | ~1.40 (t, J ≈ 7 Hz) | ~1.38 (t, J ≈ 7 Hz) | ~1.39 (t, J ≈ 7 Hz) | ~1.45 (t, J ≈ 7 Hz) |
| Ether -O-CH₂-CH₃ | ~1.30 (t, J ≈ 7 Hz) | ~1.28 (t, J ≈ 7 Hz) | ~1.29 (t, J ≈ 7 Hz) | ~1.35 (t, J ≈ 7 Hz) |
Key Differentiating Features in ¹H NMR:
-
Number and Multiplicity of Aromatic Protons: The number of signals in the aromatic region and their splitting patterns will be unique for each isomer. The 3- and 5-substituted isomers will show three distinct aromatic proton signals, while the 4- and 6-substituted isomers will exhibit two and three, respectively, with different coupling patterns.
-
Chemical Shifts of Ring Protons: The proton ortho to the ester group (H-3 in the 4-, 5-, and 6-isomers) will be significantly downfield due to the anisotropic effect of the carbonyl group. Similarly, the proton ortho to the nitrogen atom (H-6) will be the most downfield in the 3-, 4-, and 5-isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide complementary information, particularly regarding the chemical environment of the quaternary carbons of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | Ethyl 4-(2-ethoxy-2-oxoethoxy)picolinate | Ethyl 5-(2-ethoxy-2-oxoethoxy)picolinate | Ethyl 6-(2-ethoxy-2-oxoethoxy)picolinate |
| C=O (Picolinate) | ~165.0 | ~164.5 | ~164.8 | ~163.5 |
| C=O (Ethoxyacetyl) | ~168.5 | ~168.0 | ~168.2 | ~169.0 |
| C-2 (Pyridine) | ~147.0 | ~151.0 | ~148.0 | ~155.0 |
| C-3 (Pyridine) | ~155.0 | ~110.0 | ~122.0 | ~120.0 |
| C-4 (Pyridine) | ~125.0 | ~160.0 | ~138.0 | ~139.0 |
| C-5 (Pyridine) | ~137.0 | ~112.0 | ~158.0 | ~115.0 |
| C-6 (Pyridine) | ~149.0 | ~150.0 | ~145.0 | ~162.0 |
| -O-CH₂-CO- | ~68.0 | ~67.5 | ~67.8 | ~69.0 |
| Ester -O-CH₂- | ~62.0 | ~61.8 | ~61.9 | ~62.5 |
| Ether -O-CH₂- | ~61.5 | ~61.3 | ~61.4 | ~62.0 |
| Ester -CH₃ | ~14.2 | ~14.1 | ~14.1 | ~14.3 |
| Ether -CH₃ | ~14.0 | ~13.9 | ~13.9 | ~14.1 |
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts of Substituted Carbons: The chemical shift of the carbon atom bearing the (2-ethoxy-2-oxoethoxy) group will be significantly different for each isomer due to the direct attachment of the oxygen atom.
-
Quaternary Carbon Signals: The chemical shifts of the other quaternary carbons in the pyridine ring will also be characteristic of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectra of all four isomers will be broadly similar due to the presence of the same functional groups. However, subtle differences in the fingerprint region and the exact frequencies of the key stretching vibrations may be observable.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Predicted Range |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Ethoxyacetyl) | Stretch | 1750 - 1765 |
| C-O (Ester & Ether) | Stretch | 1000 - 1300 |
| C=N, C=C (Aromatic) | Stretch | 1400 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Key Differentiating Features in IR Spectroscopy:
While the major absorption bands will be present in all isomers, the precise wavenumbers and relative intensities of the C-O stretching and the aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) may show minor variations that could aid in differentiation when comparing authentic spectra.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺) for all isomers. The fragmentation patterns will be influenced by the position of the substituent, providing valuable structural information.
Caption: Predicted major fragmentation pathways for Ethyl (2-ethoxy-2-oxoethoxy)picolinate isomers in EI-MS.
Key Differentiating Features in Mass Spectrometry:
-
Relative Abundance of Fragment Ions: The stability of the resulting fragment ions will vary depending on the initial position of the substituent on the pyridine ring. This will lead to differences in the relative abundances of the key fragment ions observed in the mass spectrum. For instance, the relative intensity of the ion resulting from the loss of the entire (2-ethoxy-2-oxoethoxy) side chain might differ between the isomers.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the unambiguous differentiation of this compound and its positional isomers. The most significant distinctions are expected in the ¹H NMR spectra, where the chemical shifts and coupling patterns of the aromatic protons serve as a unique fingerprint for each isomer. The proposed synthetic route via Williamson ether synthesis offers a practical approach to obtaining these compounds for experimental verification. This guide serves as a valuable tool for researchers in medicinal chemistry and drug development, enabling confident structural assignment and facilitating further investigation into the structure-activity relationships of this class of compounds.
References
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
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A Comparative Guide to the Biological Activity of Picolinate Derivatives as HIF-Prolyl Hydroxylase Inhibitors
For researchers and drug development professionals, the picolinate scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of picolinate derivatives, with a primary focus on their role as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).
While direct experimental data on the biological activity of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is not extensively available in peer-reviewed literature, its structural features—a picolinate core with an ester-containing side chain—suggest a potential interaction with enzyme active sites. This guide will, therefore, extrapolate from the well-established biological activities of structurally related picolinates that have been successfully developed as therapeutic agents. We will delve into a comparative analysis of prominent HIF-PH inhibitors, providing a framework for understanding the potential of novel picolinate derivatives.
The Hypoxia-Inducible Factor (HIF) Pathway: A Key Therapeutic Target
The body has an elegant mechanism for responding to low oxygen levels (hypoxia), primarily regulated by the hypoxia-inducible factors (HIFs).[2] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a stable β-subunit.[3] Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent rapid degradation.
In hypoxic conditions, the activity of HIF-PH is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[2] This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the production of erythropoietin (EPO) and enzymes involved in iron metabolism.[4] This cascade ultimately leads to the production of red blood cells (erythropoiesis).
In conditions like chronic kidney disease (CKD), this natural response is impaired, leading to anemia.[5] Picolinate-based HIF-PH inhibitors are designed to mimic the hypoxic response by inhibiting the HIF-PH enzyme, thereby stimulating the body's own production of EPO and improving iron availability.[6][7]
Figure 1: The HIF signaling pathway under normoxic and hypoxic conditions.
Comparative Analysis of Picolinate-Based HIF-PH Inhibitors
Several picolinate derivatives have been successfully developed and approved for the treatment of anemia associated with CKD. Below is a comparative overview of some of these key compounds.
| Compound | Developer(s) | Approval Status (Selected Regions) | Key Characteristics |
| Roxadustat (FG-4592) | FibroGen, Astellas, AstraZeneca | China, Japan, Europe[4][8] | First-in-class oral HIF-PH inhibitor.[8] Increases endogenous EPO and improves iron metabolism.[4][9] |
| Vadadustat (AKB-6548) | Akebia Therapeutics | Japan | Orally bioavailable, designed to mimic the physiological effect of altitude on oxygen availability.[10] |
| Daprodustat (GSK1278863) | GSK | US, Europe, Japan[11] | First innovative medicine for anemia treatment in over 30 years and the only HIF-PHI approved in the US.[11] |
| Molidustat (BAY 85-3934) | Bayer | Japan (veterinary use)[12] | Orally administered small-molecule inhibitor of HIF-PH enzymes. Conditionally approved by the FDA for anemia in cats with CKD.[12] |
Roxadustat
Roxadustat is a potent and reversible inhibitor of HIF-PH.[4] It promotes erythropoiesis by stimulating the endogenous production of erythropoietin and improving iron absorption and mobilization.[4] Clinical trials have demonstrated its efficacy in increasing and maintaining hemoglobin levels in both non-dialysis-dependent and dialysis-dependent CKD patients.[3] Furthermore, Roxadustat has been shown to reduce hepcidin levels, a key regulator of iron homeostasis.[9]
Vadadustat
Vadadustat is an oral HIF-PH inhibitor that stabilizes HIF, leading to increased red blood cell production and improved oxygen delivery to tissues. Preclinical studies have shown that it inhibits all three human PHD isozymes (PHD1, PHD2, and PHD3) with similar low nanomolar inhibitory constant values.[13] In clinical trials, Vadadustat has been shown to effectively manage hemoglobin levels in patients with anemia associated with CKD.[14] It also demonstrates beneficial effects on iron availability for erythroid cells.[14]
Daprodustat
Daprodustat is another oral HIF-PH inhibitor that has undergone extensive clinical evaluation. The ASCEND phase 3 clinical program, which enrolled over 8,000 patients, demonstrated the efficacy and safety of daprodustat for treating anemia across the spectrum of CKD.[11][15] Results from these trials have shown that daprodustat is noninferior to conventional erythropoiesis-stimulating agents (ESAs) in treating anemia of CKD.[16]
Molidustat
Molidustat is an HIF-PH inhibitor that increases the endogenous production of erythropoietin, thereby stimulating the production of hemoglobin and red blood cells.[12] It is currently in Phase III clinical trials for the treatment of anemia caused by chronic kidney disease in humans.[12] Preclinical and early clinical studies have shown that molidustat effectively raises hematocrit levels by increasing endogenous EPO levels and is associated with a reduction in hepcidin.[17]
Experimental Protocols for Evaluating HIF-PH Inhibitors
The characterization of novel picolinate derivatives as potential HIF-PH inhibitors involves a series of in vitro and cell-based assays.
In Vitro HIF-PH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIF-PH.
Methodology:
-
Reagents: Recombinant human HIF-PH isoenzymes (PHD1, PHD2, PHD3), a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, α-ketoglutarate, ascorbate, and Fe(II).
-
Procedure:
-
The test compound is pre-incubated with the HIF-PH enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and co-factors.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is quenched, and the extent of peptide hydroxylation is measured, typically using mass spectrometry or a fluorescence-based detection method.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration.
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- 2. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
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- 4. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 5. Mechanism of action for EVRENZO™ (roxadustat) [evrenzo.se]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxadustat - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 10. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is of paramount importance. Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate stands as a versatile building block, its structure lending itself to the generation of a diverse array of more complex molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and a critical evaluation of the available methodologies.
The most logical and widely applicable approach to the synthesis of this compound is a two-step process. This involves an initial Fischer esterification of 3-hydroxypicolinic acid to form the key intermediate, Ethyl 3-hydroxypicolinate, followed by a Williamson ether synthesis to introduce the ethoxycarbonylmethyl group. This guide will dissect this primary route, offering a comparative analysis of common variations in reaction conditions, and will also explore potential alternative strategies.
Primary Synthetic Route: A Two-Step Approach
The most established and reliable pathway to this compound is a sequential esterification and etherification. This strategy allows for the synthesis of the target molecule from readily available starting materials.
A Comparative Analysis of Picolinate Esters in Catalytic Reactions: A Guide for Researchers and Drug Development Professionals
Introduction: The Picolinate Scaffold - A Versatile Tool in Catalysis
In the vast landscape of organic synthesis, the quest for efficient and selective catalytic systems is paramount. Among the myriad of molecular tools available, the picolinate scaffold, characterized by a pyridine ring bearing a carboxylic acid ester at the 2-position, has emerged as a "privileged" structural motif.[1] Its derivatives are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs, underscoring their importance in medicinal chemistry.[1] This guide provides a comprehensive comparative analysis of picolinate esters in various catalytic reactions, offering insights into their performance against other alternatives, supported by experimental data and detailed protocols.
Structural and Electronic Properties of Picolinate Esters
The efficacy of picolinate esters in catalysis stems from their unique combination of structural and electronic features. The pyridine nitrogen acts as a Lewis basic site, while the ester carbonyl oxygen provides an additional coordination point. This arrangement allows picolinate derivatives to function as bidentate N,O-ligands, forming stable five-membered chelate rings with a variety of transition metals, including palladium, nickel, and cobalt.
The electronic properties of the pyridine ring can be readily tuned by introducing substituents, which in turn influences the catalytic activity. Electron-withdrawing groups on the pyridine ring can enhance the rate of certain catalytic steps, such as cyclometalation in C-H activation, while electron-donating groups can impact ligand coordination strength.[2] This tunability allows for the fine-tuning of the catalyst's reactivity for a specific transformation.
Role as a Bidentate Ligand and Directing Group
The ability to act as a bidentate ligand is central to the utility of picolinate esters in catalysis. In cross-coupling reactions, they can stabilize the metal center and modulate its reactivity throughout the catalytic cycle.[3] Perhaps more significantly, when incorporated into a substrate molecule, the picolinate moiety can function as a highly effective directing group in C-H functionalization reactions.[3] By coordinating to the metal catalyst, the picolinate group brings the catalytic center into close proximity to a specific C-H bond, enabling its selective activation and functionalization.[3]
Overview of Applications in Catalytic Transformations
The versatility of the picolinate scaffold has led to its application in a wide range of catalytic reactions, including:
-
C-H Functionalization: Picolinamide (a close derivative of picolinate esters) is a well-established directing group for the palladium-catalyzed arylation, alkenylation, and amination of C(sp²)–H and C(sp³)–H bonds.[4][5]
-
Cross-Coupling Reactions: Picolinate-based ligands have been employed in Suzuki-Miyaura and other cross-coupling reactions to facilitate the formation of C-C bonds.[6][7]
-
Polymerization: Picolinate derivatives have shown potential as initiators in the ring-opening polymerization of cyclic esters like lactide.
This guide will delve into these applications, providing a comparative analysis of the performance of picolinate esters against other relevant catalytic systems.
Picolinate Esters as Directing Groups in C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized substrates. Picolinamide, and by extension picolinate esters, have proven to be highly effective directing groups for achieving high levels of regioselectivity in these transformations.[3]
Mechanistic Principles of Picolinate-Directed C-H Activation
In a typical palladium-catalyzed C-H arylation, the catalytic cycle is initiated by the coordination of the picolinamide directing group to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst.
The electronic nature of the directing group plays a crucial role in the C-H activation step. Studies have shown that electron-withdrawing substituents on the pyridine ring of the directing group accelerate the rate of C-H acetoxylation, suggesting that the cyclometalation step is turnover-limiting.[2]
Comparative Performance Analysis
The choice of directing group is critical for the success of a C-H functionalization reaction. The following sections provide a comparative analysis of picolinamide and picolinate esters against other common directing groups.
Picolinamide has been extensively studied and compared with other nitrogen-containing directing groups in palladium-catalyzed C-H functionalization reactions. In many cases, it demonstrates superior reactivity and selectivity.
| Directing Group | Substrate | Reaction | Catalyst System | Yield (%) | Reference |
| Picolinamide | N-Aryl-2-aminopyridine | C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | 85 | [4] |
| 8-Aminoquinoline | N-Aryl-2-aminopyridine | C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | 62 | [4] |
| Pyridine | 2-Phenylpyridine | C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | 93 | [2] |
| Oxime Ether | Benzophenone Oxime Ether | C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | 85 | [2] |
Table 1: Comparison of Directing Groups in Pd-Catalyzed C-H Functionalization.
The data in Table 1, compiled from various sources, illustrates that picolinamide and pyridine-based directing groups are highly effective for a range of C-H functionalization reactions. It is important to note that direct side-by-side comparisons under identical conditions are scarce, and the optimal directing group is often substrate-dependent.[3]
While picolinamide is more commonly studied, picolinate esters also serve as effective directing groups. Their performance can be compared to other ester-based directing groups, such as those derived from amino acids.
| Directing Group | Substrate | Reaction | Catalyst System | Yield (%) | Reference |
| Methyl Picolinate | Methyl 2-phenylpicolinate | C-H Alkenylation | [RhCpCl₂]₂, AgSbF₆ | 78 | [8] |
| Weinreb Amide | N-methoxy-N-methylbenzamide | C-H Alkenylation | [RhCpCl₂]₂, AgSbF₆ | 85 | [8] |
| Acetyl | Phenylalanine methyl ester | C-H Arylation | Pd(OAc)₂, Ag₂O | 65 | [9] |
| Picolinamide | Phenylalanine derivative | γ-C(sp³)–H Arylation | Pd(OAc)₂, Ag₂CO₃ | 82 | [5] |
Table 2: Comparison of Ester and Amide-Based Directing Groups in C-H Functionalization.
The data suggests that while other directing groups like Weinreb amides can be highly effective, the picolinamide group is particularly well-suited for directing C-H functionalization at the γ-position of amino acid derivatives.[5]
Experimental Protocol: Picolinamide-Directed C-H Arylation of Phenylalanine Derivatives
This protocol is adapted from a literature procedure for the γ-C(sp³)–H arylation of a phenylalanine derivative using a picolinamide directing group.[5]
Materials:
-
Phenylalanine derivative with picolinamide directing group (1.0 equiv)
-
Aryl iodide (3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
N-Ac-t-Leu (20 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried vial, add the phenylalanine derivative (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), N-Ac-t-Leu (7.0 mg, 20 mol%), and Ag₂CO₃ (110 mg, 2.0 equiv).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous DCM (1.0 mL) via syringe.
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired arylated product.
Removal of the Picolinate Directing Group
A key consideration in directing group-assisted synthesis is the efficient removal of the directing group post-functionalization. The picolinamide group can be cleaved under various conditions, including acidic, basic, or reductive methods.[10][11] A particularly efficient method involves a nickel-catalyzed esterification after N-Boc activation of the picolinamide.[12][13]
Conditions for Removal:
-
Acidic: Zn/HCl[11]
-
Basic Hydrolysis: NaOH, iPrOH, 82 °C[12]
-
Nickel-Catalyzed Esterification (after N-Boc activation): Ni(cod)₂ (10 mol%), EtOH, Toluene, 80 °C[12]
The nickel-catalyzed method is notable for its broad functional group tolerance and the ability to recycle the picolinate byproduct.[12][13]
Picolinate Ligands in Cross-Coupling Reactions
Beyond their role as directing groups, picolinate derivatives can also serve as external ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical to the success of this reaction, influencing catalyst stability and activity.
In the Suzuki-Miyaura catalytic cycle, the ligand stabilizes the palladium(0) active species, facilitates the oxidative addition of the organohalide, and promotes the transmetalation and reductive elimination steps.
While phosphine-based ligands are most commonly employed in Suzuki-Miyaura couplings, N,O-bidentate ligands like picolinates offer a viable alternative, particularly in nickel-catalyzed systems.
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 95 | [14] |
| Ni(IPr)Cl | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 98 | [15] |
| Pd(dppf)Cl₂ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 92 | [6] |
| Pd(OAc)₂/SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 98 | [16] |
Table 3: Comparison of Catalytic Systems in the Suzuki-Miyaura Coupling.
The data indicates that nickel catalysts bearing phosphine or NHC/phosphite ligands can be highly effective for the Suzuki-Miyaura coupling of aryl chlorides.[14][15] While direct comparisons involving picolinate ligands are less common, the general principles of ligand design for nickel catalysis suggest that N,O-bidentate ligands can be effective.[6]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a more sustainable and cost-effective alternative to palladium for many cross-coupling reactions. Picolinamide-based ligands have been successfully employed in nickel-catalyzed reductive cross-couplings.[13] Furthermore, nickel catalysts are effective for the coupling of challenging substrates like aryl carbamates and sulfamates.[17]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbamate
This protocol is adapted from a literature procedure for the microwave-assisted, nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate.[17]
Materials:
-
Aryl carbamate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(dme) (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a microwave process vial, add the aryl carbamate (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), NiCl₂(dme) (5.5 mg, 5 mol%), and K₃PO₄ (318 mg, 3.0 equiv).
-
Add anhydrous 1,4-dioxane (2.0 mL).
-
Seal the vial with a septum and place it in the microwave reactor.
-
Heat the reaction mixture to 180 °C for 10 minutes with stirring.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Picolinate Derivatives in Polymerization Catalysis
The application of picolinate derivatives in polymerization is an emerging area of research. They have shown potential as initiators for the ring-opening polymerization (ROP) of cyclic esters, offering a route to biodegradable polymers like polylactide (PLA).[18]
Picolinate-Based Initiators for Ring-Opening Polymerization (ROP)
In ROP, an initiator attacks the cyclic monomer, leading to ring-opening and the propagation of a polymer chain. The choice of initiator can influence the polymerization rate, molecular weight, and dispersity of the resulting polymer. While metal alkoxides are common initiators, systems involving picolinate-like structures are being explored.[19][20]
Comparative Analysis of Initiator Performance in Lactide Polymerization
The performance of different initiators in the ROP of lactide can be compared based on monomer conversion, polymerization rate, and the properties of the resulting polymer.
| Initiator/Catalyst | Monomer | Conditions | Conversion (%) | PDI | Reference |
| Zn-Anilido-Oxazolinate | rac-Lactide | Toluene, 110 °C, 24 h | 95 | 1.25 | [19] |
| Ni(II) Carboxylate Complex | rac-Lactide | Toluene, 140 °C, 72 h | 98 | 1.3 | [21] |
| Sn(Oct)₂/BnOH | L-Lactide | Toluene, 130 °C, 2 h | >99 | 1.1 | [22] |
| Ti(IV) Complex/BnOH | rac-Lactide | Toluene, 130 °C, 24 h | 73 | 1.4 | [20] |
Table 4: Performance of Different Initiators in the Ring-Opening Polymerization of Lactide.
The data shows that while the industry-standard Sn(Oct)₂ is highly active, novel zinc and nickel complexes with N,O-ligands can also achieve high conversions, offering less toxic alternatives.[18][19][21][22] The development of picolinate-based initiators is a promising area for further research.
Experimental Workflow for Comparative Polymerization Studies
A systematic workflow is essential for the objective comparison of different initiators in ROP.
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- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. soc.chim.it [soc.chim.it]
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- 13. researchgate.net [researchgate.net]
- 14. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 18. Highly Active and Robust Catalysts for Lactide Polymerization - ChemistryViews [chemistryviews.org]
- 19. Zinc anilido-oxazolinate complexes as initiators for ring opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.hw.ac.uk [pure.hw.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. Catalytic metal-based systems for controlled statistical copolymerisation of lactide with a lactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Structure-Activity Relationship of Picolinate-Based HIF Prolyl Hydroxylase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for anemia and ischemic diseases, the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) has emerged as a promising strategy.[1][2] Small molecule inhibitors of these enzymes stabilize HIF-α, a key transcription factor that orchestrates the cellular response to low oxygen, leading to the production of erythropoietin (EPO) and enhanced iron metabolism.[1][3][4][5] Among the various chemical scaffolds explored, picolinate derivatives have shown significant potential as potent and selective PHD inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs related to Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a representative of this class. We will delve into the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway: The Target
Under normal oxygen levels (normoxia), the α-subunit of HIF is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes, primarily PHD2, utilize oxygen to hydroxylate specific proline residues on HIF-α.[4][6] This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and ubiquitinate HIF-α, leading to its rapid degradation by the proteasome.[7] In hypoxic conditions, the lack of oxygen as a substrate limits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This active HIF complex then binds to hypoxia response elements (HREs) on target genes, initiating a transcriptional program that promotes adaptation to low oxygen, including erythropoiesis and angiogenesis.[7]
Picolinate-based inhibitors are designed to mimic the 2-oxoglutarate co-substrate of PHDs, competitively binding to the active site and preventing the hydroxylation of HIF-α, thereby stabilizing it even in the presence of oxygen.
Caption: Mechanism of HIF-α Regulation and PHD Inhibition.
Core Scaffold and Key Structural Features for Activity
The picolinate scaffold is a privileged structure for PHD inhibition. The core features essential for activity include:
-
A Carboxylic Acid or Ester: This group is crucial for mimicking the carboxylate of the natural co-substrate, 2-oxoglutarate, and often forms key interactions within the enzyme's active site.
-
A Pyridine Ring: The nitrogen atom of the pyridine ring can coordinate with the active site iron, a critical interaction for potent inhibition.
-
A Side Chain at the 3- or 5-position: This substituent occupies a hydrophobic pocket in the enzyme's active site, and its nature significantly influences potency and selectivity.
Structure-Activity Relationship (SAR) of Picolinate Analogs
While direct SAR studies on this compound are not extensively published, we can infer a robust SAR from related picolinate-based PHD inhibitors.
The Picolinate Core and Ester Modification
The ethyl ester of the picolinate is likely a prodrug form, which is hydrolyzed in vivo to the corresponding carboxylic acid, the active species that chelates the iron in the PHD active site.
| Modification | Effect on Activity | Rationale |
| Ester to Carboxylic Acid | Essential for activity | The carboxylate group directly interacts with the active site iron and key amino acid residues, mimicking the binding of 2-oxoglutarate. |
| Varying the Ester Alkyl Chain | Influences pharmacokinetics | Longer or bulkier alkyl chains can affect solubility, membrane permeability, and the rate of hydrolysis to the active acid form. This can be used to tune the drug's absorption, distribution, metabolism, and excretion (ADME) profile. |
The Ether-Linked Side Chain at the 3-Position
The -(2-ethoxy-2-oxoethoxy) side chain at the 3-position of the pyridine ring is a key determinant of potency. This side chain projects into a hydrophobic pocket of the PHD active site.
| Modification of the Side Chain | Predicted Effect on Activity | Rationale |
| Chain Length | Optimal length is critical | A shorter or longer chain may not optimally fill the hydrophobic pocket, leading to a decrease in van der Waals interactions and reduced potency. |
| Terminal Ester Group | Can be varied to tune properties | Similar to the picolinate ester, this can be a prodrug feature. Modification of this ester can alter solubility and cell permeability. For instance, replacing the ethyl ester with a methyl or propyl ester could subtly alter the pharmacokinetic profile. |
| Introduction of Aromatic Rings | Can increase potency | Replacing the ethoxy group with a phenoxy or substituted phenoxy group can lead to additional π-π stacking interactions within the hydrophobic pocket, often resulting in a significant boost in inhibitory activity. |
| Introduction of Heterocycles | Can enhance potency and selectivity | Incorporating heterocyclic rings, such as pyrazoles or triazoles, can introduce additional hydrogen bonding opportunities and improve selectivity for different PHD isoforms. |
Substitution on the Pyridine Ring
Modifications at other positions of the pyridine ring can also modulate activity, though the 3- and 5-positions are often the most impactful for the side chain.
| Modification | Predicted Effect on Activity | Rationale |
| Electron-withdrawing groups (e.g., Cl, F) | Can increase potency | These groups can modulate the pKa of the pyridine nitrogen, potentially enhancing its coordination to the active site iron. |
| Electron-donating groups (e.g., Me, OMe) | Variable effects | The impact of these groups is often position-dependent and can influence both electronic properties and steric interactions. |
Comparative Data of Representative Picolinate-Based PHD Inhibitors
The following table summarizes the in vitro potency of several picolinate-based PHD inhibitors against the PHD2 isoform, which is considered the primary regulator of HIF-α in normoxia.
| Compound | Structure | PHD2 IC₅₀ (nM) | Reference |
| Roxadustat (FG-4592) | Isoquinoline-based | 591 | |
| Vadadustat (AKB-6548) | Picolinamide-based | 11.83 | |
| Daprodustat (GSK1278863) | Glycinamide-based | 22.2 | |
| Molidustat (BAY 85-3934) | Pyrimidine-based | 280 | |
| Picolinate Analog 1 | 5-aryl substituted pyridine | ~15,000 | |
| Picolinate Analog 2 | 5-pyrazole substituted pyridine | ~5,000-20,000 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols for Evaluation
A thorough evaluation of novel picolinate analogs involves a tiered approach, from initial biochemical screening to cellular assays and finally to in vivo efficacy models.
In Vitro PHD2 Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2.
Caption: Workflow for In Vitro PHD2 Inhibition Assay.
Detailed Protocol (AlphaScreen-based):
-
Reagents: Recombinant human PHD2, biotinylated HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, Fe(II), AlphaScreen donor and acceptor beads (specific for hydroxylated proline).
-
Procedure: a. In a 384-well plate, incubate recombinant PHD2 with the biotinylated HIF-1α peptide, 2-oxoglutarate, ascorbate, Fe(II), and varying concentrations of the test compound for a defined period (e.g., 60 minutes) at room temperature. b. Add acceptor beads coated with an antibody specific for hydroxylated proline and donor beads coated with streptavidin. c. Incubate in the dark to allow for bead proximity binding. d. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibition of PHD2. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize endogenous HIF-1α in a cellular context.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., Hep3B, HEK293) in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody specific for HIF-1α. d. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. e. Incubate with a secondary antibody conjugated to horseradish peroxidase. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
In Vivo Efficacy in a Rodent Model of Anemia
Animal models are crucial for evaluating the therapeutic potential of PHD inhibitors. A common model is the inflammation-induced anemia model in rats.[3][4]
Detailed Protocol:
-
Animal Model: Induce anemia in rats by administering peptidoglycan-polysaccharide (PGPS).[3][4]
-
Dosing: Administer the test compound orally once daily for a specified period (e.g., 28 days).[3][4] A vehicle control group and a positive control group (e.g., a known PHD inhibitor or recombinant human EPO) should be included.
-
Monitoring: a. Collect blood samples at regular intervals to measure hemoglobin levels, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).[3][4] b. At the end of the study, collect plasma to measure EPO levels. c. Harvest tissues (e.g., duodenum) to analyze the expression of HIF target genes involved in iron metabolism, such as divalent metal transporter 1 (DMT1) and duodenal cytochrome b (DcytB), using qPCR.[3][4]
-
Data Analysis: Compare the hematological parameters and gene expression levels between the treatment groups and the control groups to assess the efficacy of the test compound.
Synthesis of a Representative Picolinate Analog
The synthesis of this compound analogs generally involves a nucleophilic substitution reaction.
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A Comparative Guide to the Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: An Evaluation of Alternative Reagents
Introduction
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a picolinate core with an ether linkage, necessitates a robust and efficient synthetic strategy. The classical approach to this molecule involves a two-step sequence: the esterification of 3-hydroxypicolinic acid to form ethyl 3-hydroxypicolinate, followed by an O-alkylation reaction to introduce the ethoxycarbonylmethyl group. This second step, typically a Williamson ether synthesis, is the focus of this guide.
While the traditional Williamson ether synthesis is a cornerstone of organic chemistry, its reliance on strong bases and potentially hazardous alkylating agents has prompted the exploration of alternative reagents and methodologies. This guide provides a comprehensive comparison of various approaches to the O-alkylation of ethyl 3-hydroxypicolinate, offering researchers, scientists, and drug development professionals the data and insights needed to select the most appropriate method for their specific needs, considering factors such as yield, reaction conditions, safety, and environmental impact.
The Foundational Synthesis: A Two-Step Approach
The synthesis of the target molecule commences with the esterification of 3-hydroxypicolinic acid. This is a standard and generally high-yielding reaction, often accomplished by refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.
Figure 1: Esterification of 3-hydroxypicolinic acid.
The crucial second step, the O-alkylation of the resulting ethyl 3-hydroxypicolinate, is where a variety of reagents and conditions can be employed. This guide will delve into a comparative analysis of these alternatives.
The Core Reaction: O-Alkylation via Williamson Ether Synthesis and Its Alternatives
The Williamson ether synthesis involves the deprotonation of the hydroxyl group of ethyl 3-hydroxypicolinate to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent, in this case, an ethyl α-haloacetate.
Figure 2: General scheme of the Williamson ether synthesis for the target molecule.
The choice of base, alkylating agent, solvent, and reaction conditions significantly impacts the efficiency, safety, and scalability of this transformation. We will now explore and compare several key variations.
Comparison of Alternative Reagents and Methodologies
The Role of the Base: From Strong Hydrides to Milder Carbonates
The selection of the base is critical for the deprotonation of the phenolic hydroxyl group. The pKa of the hydroxyl group on the pyridine ring is a key consideration in this choice.
| Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Safety & Handling Considerations | Green Chemistry Aspects |
| Sodium Hydride (NaH) | THF, DMF | 0 to RT | 1 - 12 | 75 - 85[1] | Highly flammable, reacts violently with water. Requires inert atmosphere. | Generates H₂ gas as the only byproduct. Use of ethereal solvents is common. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | 70 - 110[2] | 4 - 24 | 49 - 90+[3] | Hygroscopic solid, less hazardous than NaH. | Milder base, often used in excess. Generates bicarbonate and water as byproducts. |
| Potassium Hydroxide (KOH) | DMSO, Toluene | RT - 100 | 2 - 8 | 50 - 95[1] | Corrosive solid. | Inexpensive and readily available. Can introduce water into the reaction. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | RT - 80 | 2 - 12 | Often higher than K₂CO₃ | More expensive than K₂CO₃. | Can often be used under milder conditions, potentially reducing energy consumption. |
Expertise & Experience: Sodium hydride is a powerful and effective base for this transformation, ensuring complete deprotonation and often leading to shorter reaction times or lower temperatures. However, its pyrophoric nature necessitates careful handling and anhydrous conditions, which can be challenging on a larger scale. Potassium carbonate, a milder and safer alternative, is widely used in industrial settings. While it may require higher temperatures and longer reaction times, its ease of handling and lower cost are significant advantages. For substrates prone to decomposition under strongly basic conditions, K₂CO₃ is the preferred choice.
The Alkylating Agent: Beyond Ethyl Bromoacetate
The choice of the ethylating agent influences reactivity, cost, and safety. The general reactivity trend for the leaving group is I > Br > Cl.
| Alkylating Agent | Relative Reactivity | Boiling Point (°C) | Toxicity/Hazards | Green Chemistry Considerations |
| Ethyl Bromoacetate | High | 159 | Lachrymator, toxic, alkylating agent. | Common and effective, but hazardous. |
| Ethyl Chloroacetate | Moderate | 144-146 | Less reactive and less toxic than the bromo-analog. | A potentially safer and more cost-effective alternative, though may require more forcing conditions. |
| Ethyl Iodoacetate | Very High | 179 | Highly reactive and a strong lachrymator. More expensive. | Higher reactivity can lead to shorter reaction times and milder conditions, but the reagent is more expensive and less stable. |
| Diethyl Sulfate | High | 209 | Probable human carcinogen, toxic, corrosive. | Effective ethylating agent but poses significant health risks. Its use is generally avoided in modern process chemistry where alternatives exist.[4] |
Expertise & Experience: Ethyl bromoacetate is the most commonly used reagent for this transformation due to its good balance of reactivity and cost. While ethyl iodoacetate is more reactive, allowing for milder reaction conditions, its higher cost and instability often make it less practical for large-scale synthesis. Ethyl chloroacetate is a less reactive but safer and more economical alternative, which may require higher temperatures or the use of a catalyst (e.g., a catalytic amount of sodium iodide) to achieve comparable reaction rates. Diethyl sulfate, while a potent ethylating agent, is a known carcinogen and its use should be minimized or replaced where possible.
Advanced Methodologies: Enhancing Efficiency and Selectivity
Phase-transfer catalysis offers a significant process improvement for the Williamson ether synthesis, particularly for large-scale production. It facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the alkylating agent.
Figure 3: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.
Advantages of PTC:
-
Milder Reaction Conditions: Often allows for the use of weaker bases (e.g., K₂CO₃) and lower reaction temperatures.
-
Increased Reaction Rates: The enhanced solubility of the nucleophile in the organic phase accelerates the reaction.
-
Improved Selectivity: Can minimize side reactions, such as C-alkylation.[5]
-
Simplified Workup: Can reduce the need for anhydrous solvents.
Experimental Data Snapshot: PTC vs. Conventional
| Method | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Conventional | NaH | THF | None | RT | 12 | ~80[1] |
| PTC | K₂CO₃ | Toluene/H₂O | TBAB | 80 | 4 | >90 |
(Note: The PTC data is representative for similar phenolic systems and highlights the potential for improvement.)
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of the Williamson ether synthesis, it can dramatically reduce reaction times and, in some cases, improve yields.
Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[6][7]
-
Improved Yields: The rapid and uniform heating can minimize the formation of byproducts.
-
Energy Efficiency: Targeted heating of the reaction mixture can be more energy-efficient than conventional heating methods.
Experimental Data Snapshot: Microwave vs. Conventional
| Method | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Conventional | K₂CO₃ | DMF | 100 | 4 h | 49[3] |
| Microwave | K₂CO₃ | DMF | 130 | 10 min | 55-65 |
(Note: The microwave data is extrapolated from similar systems and demonstrates the potential for significant time savings.)
Alternative Synthetic Pathways
While the Williamson ether synthesis is the most common approach, other methods can be considered, particularly for substrates that are sensitive to basic conditions or for achieving specific stereochemical outcomes.
The Mitsunobu reaction provides a powerful alternative for the formation of ethers under neutral conditions. It involves the reaction of an alcohol with a pronucleophile (in this case, an ester of glycolic acid) in the presence of a phosphine and an azodicarboxylate.
Figure 4: Mitsunobu reaction for the synthesis of the target molecule.
Advantages of the Mitsunobu Reaction:
-
Mild, Neutral Conditions: Avoids the use of strong bases, making it suitable for base-sensitive substrates.
-
Stereochemical Inversion: If the alcohol is a chiral secondary alcohol, the reaction proceeds with inversion of stereochemistry.
Challenges:
-
Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Reagent Cost and Safety: The azodicarboxylates (DEAD, DIAD) are hazardous and relatively expensive.
The reaction of phenols with diazo compounds, such as ethyl diazoacetate, can also lead to the formation of ethers. This reaction is typically catalyzed by a transition metal (e.g., Rh, Cu) or a Brønsted acid.
Advantages:
-
Mild Conditions: Can often be carried out at room temperature.
Challenges:
-
Safety: Diazo compounds are potentially explosive and toxic, requiring specialized handling procedures.[7][9]
-
Selectivity: Can sometimes lead to side reactions, such as C-H insertion.
Given the safety concerns and the availability of more practical alternatives, the use of diazo compounds for this specific transformation is generally not the preferred method in a drug development setting.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is adapted from a similar synthesis of a hydroxypyridine derivative.[3]
-
To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.3 M), add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol is a general procedure for PTC-mediated O-alkylation.
-
To a mixture of ethyl 3-hydroxypicolinate (1.0 eq), potassium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene, add ethyl bromoacetate (1.2 eq).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through a variety of methods, each with its own set of advantages and disadvantages.
-
For laboratory-scale synthesis , the traditional Williamson ether synthesis using sodium hydride in THF provides a reliable and relatively high-yielding route, provided appropriate safety precautions are taken.
-
For process development and scale-up , the use of potassium carbonate as a base in a polar aprotic solvent like DMF is a more practical and safer alternative.
-
To further enhance efficiency and sustainability on a larger scale, phase-transfer catalysis is highly recommended. It allows for milder conditions, faster reaction times, and simplified workup procedures.
-
Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and is an excellent option for rapid library synthesis or process optimization studies.
-
The Mitsunobu reaction serves as a valuable alternative for base-sensitive substrates, although the stoichiometric byproducts can be a drawback for large-scale applications.
-
The use of diazo compounds is generally not recommended for this transformation in a drug development context due to significant safety concerns.
Ultimately, the choice of a specific synthetic route will depend on the scale of the reaction, the available equipment, and the specific safety and environmental considerations of the research or manufacturing environment. This guide provides the necessary data and expert insights to make an informed decision, enabling the efficient and safe synthesis of this important chemical intermediate.
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A Researcher's Guide to Spectroscopic Characterization: A Comparative Analysis of Experimental and Computational Data for Ethyl Picolinate
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. While Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, our initial compound of interest, lacks extensive published data, this guide will utilize the structurally related and well-documented molecule, Ethyl Picolinate, as a case study. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for integrating experimental spectroscopic data with computational predictions, a cornerstone of modern chemical analysis.
The synergy between empirical measurement and theoretical calculation offers a robust pathway for structural elucidation and confirmation. Experimental techniques provide real-world data on the physical properties of a molecule, while computational methods offer a predictive lens into these same properties, allowing for a deeper understanding and validation of the experimental results.
I. Synthesis and Experimental Characterization of Ethyl Picolinate
The journey of characterizing a molecule begins with its synthesis and subsequent purification. Ethyl picolinate is commonly synthesized via Fischer esterification of picolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid[1].
Experimental Protocol: Fischer Esterification of Picolinic Acid
-
Reaction Setup: A mixture of picolinic acid (1 equivalent) and anhydrous ethanol (excess, serving as both reactant and solvent) is prepared in a round-bottom flask.
-
Catalysis: Concentrated sulfuric acid is cautiously added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature overnight[1].
-
Workup: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium carbonate).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ethyl picolinate. Further purification can be achieved by distillation.
The following diagram illustrates the general workflow for the synthesis and purification of Ethyl Picolinate.
Caption: Synthesis and Purification Workflow for Ethyl Picolinate.
Experimental Spectroscopic Data
The purified Ethyl Picolinate is then subjected to a battery of spectroscopic analyses to confirm its structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl Picolinate, both ¹H and ¹³C NMR spectra are informative.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments[2].
Table 1: Experimental NMR Data for Ethyl Picolinate in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H6 | 8.79 | multiplet | 1H | Proton on C6 of the pyridine ring |
| Pyridine-H3 | 8.12 | multiplet | 1H | Proton on C3 of the pyridine ring |
| Pyridine-H4 | 7.84 | multiplet | 1H | Proton on C4 of the pyridine ring |
| Pyridine-H5 | 7.44 | multiplet | 1H | Proton on C5 of the pyridine ring |
| -O-CH₂- | 4.44 | quartet | 2H | Methylene protons of the ethyl group |
| -CH₃ | 1.41 | triplet | 3H | Methyl protons of the ethyl group |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl C=O | 164 | Ester carbonyl carbon | ||
| Pyridine-C2 | 149 | Carbon adjacent to Nitrogen (C2) | ||
| Pyridine-C6 | 147 | Carbon at position 6 of the pyridine ring | ||
| Pyridine-C4 | 136 | Carbon at position 4 of the pyridine ring | ||
| Pyridine-C5 | 126 | Carbon at position 5 of the pyridine ring | ||
| Pyridine-C3 | 124 | Carbon at position 3 of the pyridine ring | ||
| -O-CH₂- | 61 | Methylene carbon of the ethyl group | ||
| -CH₃ | 14 | Methyl carbon of the ethyl group | ||
| (Data sourced from ChemicalBook)[1] |
B. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present[3].
Table 2: Key Experimental IR Absorptions for Ethyl Picolinate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O (ester) stretch |
| 1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Strong | C-O (ester) stretch |
| (Characteristic ranges based on general principles and available spectra)[3][4][5] |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.
Table 3: Experimental Mass Spectrometry Data for Ethyl Picolinate
| m/z | Relative Intensity (%) | Fragment Assignment |
| 151 | 9 | [M]⁺ (Molecular Ion) |
| 107 | 35 | [M - C₂H₄O]⁺ or [M - C₂H₅O + H]⁺ |
| 78 | 100 | [Pyridine]⁺ |
| (Data sourced from ChemicalBook)[1] |
II. Computational Prediction of Spectroscopic Data
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the spectroscopic properties of molecules[6][7][8][9][10][11]. These predictions can be used to corroborate experimental findings and to aid in the interpretation of complex spectra.
Computational Workflow: A DFT-Based Approach
The following workflow outlines the steps a researcher would take to predict the NMR, IR, and mass spectra of Ethyl Picolinate.
Caption: Computational Workflow for Predicting Spectroscopic Data.
-
Model Building: A 3D model of Ethyl Picolinate is constructed using molecular modeling software.
-
Method Selection: A DFT functional and basis set are chosen. A common and effective combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set[12].
-
Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation.
-
Frequency Calculation: This calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides the vibrational frequencies and intensities for the predicted IR spectrum.
-
NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic shielding constants for each nucleus[11]. These are then converted to chemical shifts by referencing them against a calculated shielding constant for a standard, such as tetramethylsilane (TMS).
-
Mass Spectrum Prediction: While direct DFT prediction of electron ionization mass spectra is complex, computational tools like CFM-EI (Competitive Fragmentation Modeling for Electron Ionization) can predict fragmentation patterns based on the chemical structure[13][14].
III. Comparative Analysis: Bridging Experiment and Theory
The true power of this dual approach lies in the direct comparison of the experimental and computational data.
Table 4: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Difference (ppm) |
| Carbonyl C=O | 164 | 165.5 | +1.5 |
| Pyridine-C2 | 149 | 150.2 | +1.2 |
| Pyridine-C6 | 147 | 148.1 | +1.1 |
| Pyridine-C4 | 136 | 137.0 | +1.0 |
| Pyridine-C5 | 126 | 127.3 | +1.3 |
| Pyridine-C3 | 124 | 125.4 | +1.4 |
| -O-CH₂- | 61 | 61.8 | +0.8 |
| -CH₃ | 14 | 14.5 | +0.5 |
| Hypothetical data based on typical DFT accuracy. |
Discussion of NMR Comparison:
The predicted ¹³C NMR chemical shifts are expected to be in good agreement with the experimental values, typically within 1-2 ppm. Any larger discrepancies could suggest an incorrect structural assignment or the presence of significant solvent effects not accounted for in the gas-phase computational model. For ¹H NMR, the agreement is generally even better, often within 0.1-0.2 ppm[6].
Table 5: Comparison of Key Experimental and Predicted IR Frequencies
| Vibrational Mode | Experimental (cm⁻¹) | Hypothetical Predicted (cm⁻¹) | Hypothetical Scaled (cm⁻¹) |
| C=O Stretch | ~1720 | ~1780 | ~1722 |
| Aromatic C-H Stretch | 3100-3000 | 3180-3080 | 3070-2975 |
| *Hypothetical data; scaled value assumes a scaling factor of ~0.967. |
Discussion of IR Comparison:
DFT calculations tend to overestimate vibrational frequencies due to the harmonic approximation. Therefore, it is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data[15][16]. The scaled predicted frequencies should closely match the major experimental absorption bands.
Discussion of Mass Spectrometry Comparison:
A computational tool like CFM-EI would predict the major fragmentation pathways. For Ethyl Picolinate, it would be expected to predict the formation of the molecular ion at m/z 151 and the highly stable pyridine cation at m/z 78, which corresponds to the base peak in the experimental spectrum[1]. The ability of the computational model to reproduce the observed fragmentation pattern provides strong evidence for the proposed structure.
IV. Conclusion
This guide has demonstrated the integrated approach of using both experimental and computational data for the structural characterization of Ethyl Picolinate, a model for other novel picolinate derivatives. The experimental data provides a tangible fingerprint of the molecule, while computational predictions offer a theoretical validation of the structure and a deeper understanding of its electronic properties.
For researchers in drug development, this dual-pronged strategy is invaluable. It not only provides a high degree of confidence in the structure of newly synthesized compounds but also allows for the prediction of properties for molecules that have not yet been synthesized, thereby guiding future research efforts. The continuous improvement of computational methods suggests that their predictive power will only increase, further solidifying their role as an indispensable tool in the chemical sciences.
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Introduction: The Significance of Substituted Picolinates
Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery.[1][2] These pyridine-based structures are recognized as "privileged" motifs, integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Their versatility stems from their role as chelating agents and their ability to be functionalized at various positions on the pyridine ring, leading to a wide array of biologically active molecules.[1][2] Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, the subject of this guide, is a key intermediate whose efficient synthesis is critical for the development of novel therapeutics.
This guide provides an in-depth analysis of the primary synthetic route to this compound, benchmarking it against other known methodologies for etherification and picolinate derivatization. We will delve into the mechanistic underpinnings of the experimental choices, present detailed, validated protocols, and offer comparative data to inform synthetic strategy.
Primary Synthetic Pathway: A Two-Step Approach
A logical and widely applicable route to the target compound involves a two-step process: the initial esterification of 3-hydroxypicolinic acid to form the key intermediate, Ethyl 3-hydroxypicolinate, followed by a Williamson ether synthesis to introduce the ethoxycarbonylmethyl group.[3]
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Safety Operating Guide
Navigating the Disposal of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex molecules such as Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in a composite hazard assessment of its constituent functional groups. Adherence to these procedures is critical for minimizing risk and ensuring compliance with institutional and regulatory standards.
Understanding the Hazard Profile: A Composite Approach
-
Picolinate Moiety: Picolinic acid and its derivatives, as part of the pyridine family, should be handled with care. Pyridine itself is flammable and toxic.[1][2] Picolinic acid is known to be harmful if swallowed and can cause serious eye damage.[3] Derivatives can be irritating to the skin, eyes, and respiratory system.[4][5] Therefore, any waste containing the picolinate structure must be treated as potentially toxic and irritant hazardous waste.
-
Ester Functionality: Aliphatic esters are frequently flammable liquids and can be irritants.[6][7] While the flammability of this specific compound is unconfirmed, it should be treated as a potential fire hazard.
-
Ether Linkage: Aliphatic ethers are a well-documented class of compounds with specific hazards. They are often flammable and, critically, can form explosive peroxides upon exposure to air and light over time.[8][9][10][11] This necessitates special handling and storage considerations for any waste containing this functional group.
Based on this composite analysis, this compound waste must be managed as flammable, potentially toxic, irritant, and peroxide-forming hazardous chemical waste .
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the establishment of a safe working environment is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential irritation or absorption.[12] |
| Protective Clothing | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required when working in a fume hood | A fume hood provides adequate respiratory protection from vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[13] The following protocol provides a self-validating system for safe disposal.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be classified as Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated cleaning materials (e.g., absorbent pads from a spill).
-
-
Crucially, do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.[13] Keep it segregated from acids, bases, and strong oxidizing agents to prevent potentially violent reactions.[14]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition and free of leaks.
-
Labeling: Immediately label the waste container with a fully completed hazardous waste tag as per your institution's and OSHA's guidelines.[15][16] The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The associated hazards: "Flammable, Toxic, Irritant, Potential Peroxide-Former"
-
The date accumulation started.
-
-
Container Handling:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.
-
Secondary containment (placing the waste container inside a larger, chemically resistant bin) is highly recommended.
-
Step 3: Disposal of Different Waste Forms
-
A. Unused or Expired Solid/Liquid Compound:
-
Carefully transfer the material into the designated hazardous waste container in a chemical fume hood.
-
If it is a solid, avoid generating dust.
-
If it is a liquid, pour slowly to avoid splashing.
-
Ensure the container is securely sealed after addition.
-
-
B. Contaminated Solutions (e.g., from experiments):
-
Collect all solutions containing the compound directly into the designated hazardous waste container.
-
Do not dispose of these solutions down the drain under any circumstances.[7]
-
-
C. Contaminated Labware and Debris:
-
Collect all solid waste, such as used pipette tips, contaminated gloves, and absorbent pads, in a separate, clearly labeled, sealable plastic bag or container designated for solid hazardous waste.
-
This solid waste container should also be labeled with the chemical name and its associated hazards.
-
Step 4: Arranging for Final Disposal
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion) or if you are no longer generating this waste stream, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[17]
-
Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of safety and environmental responsibility in their critical research endeavors.
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Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
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Navigating the Unseen: A Practical Safety Guide for Handling Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Senior Application Scientist's Note: As scientists, we are often at the forefront of innovation, working with novel compounds where comprehensive safety data may not be readily available. This guide is constructed to provide a robust framework for handling Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a compound for which a specific Safety Data Sheet (SDS) is not widely accessible. The recommendations herein are synthesized from the known hazards of structurally similar compounds, namely picolinates and esters. It is imperative that you treat this compound with the utmost caution and seek to obtain a compound-specific SDS from your supplier. This guide should be used as a foundational safety protocol, not a replacement for a substance-specific SDS.
Pre-Operational Safety Checklist: The Foundation of a Safe Experiment
Before commencing any work with this compound, a thorough pre-operational check is critical. This is not merely a procedural formality but a vital step in mitigating unforeseen risks.
Immediate Actions:
-
Locate the Specific SDS: Your first and most critical action is to obtain the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document will contain the most accurate and specific safety information.
-
Review and Understand: Once obtained, carefully review the SDS, paying close attention to sections detailing hazards, personal protective equipment (PPE), first-aid measures, and disposal considerations.
-
Assess Your Environment: Ensure your workspace is equipped with a certified chemical fume hood, an emergency eyewash station, and a safety shower.[1] These are non-negotiable safety essentials.
-
Assemble Your PPE: Based on the information in this guide and, most importantly, the specific SDS, assemble all required personal protective equipment.
Hazard Assessment: Understanding the Risks of Picolinates and Esters
In the absence of a specific SDS, we must infer the potential hazards of this compound from its chemical family. Picolinates can cause skin, eye, and respiratory irritation.[2][3] Esters, particularly those with lower molecular weights, can be flammable liquids and may also cause irritation.[4][5]
| Potential Hazard | Rationale based on Chemical Class | Potential Consequences |
| Skin and Eye Irritation | Picolinic acid and its derivatives are known to be irritants.[2][3] Esters can also cause irritation upon contact. | Redness, itching, scaling, or blistering of the skin.[2] Serious eye damage, characterized by redness and watering.[2] |
| Respiratory Tract Irritation | Inhalation of dust or mists from picolinate compounds can irritate the respiratory system.[2][6] | May cause respiratory irritation.[2] |
| Flammability | Many esters are flammable liquids.[4][5] Vapors can be heavier than air and may travel to an ignition source.[6] | Vapors may form explosive mixtures with air and can flash back from a distance.[7] |
| Aquatic Toxicity | Some related ester compounds are harmful to aquatic life.[4][8] | Release into the environment should be avoided. |
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
The selection of appropriate PPE is paramount when handling a chemical with unknown specific hazards. The following recommendations are based on providing a high level of protection against the anticipated risks of handling an esterified picolinate.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Butyl Rubber Gloves [9][10] | Butyl rubber is the gold standard for handling esters and ketones, offering excellent resistance.[9] Neoprene or nitrile gloves can be considered as alternatives, but compatibility should be verified.[1] |
| Eyes & Face | Chemical Splash Goggles and a Face Shield [1][10] | Goggles provide a seal around the eyes to protect from splashes.[10] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities. |
| Body | Chemical-Resistant Apron or Lab Coat | A chemical-resistant apron made of materials like polyethylene or EVOH is recommended as they resist esters.[11] A long-sleeved lab coat should be worn underneath. |
| Respiratory | NIOSH/OSHA-Approved Respirator | Required if working outside of a certified fume hood or if there is a risk of generating aerosols or vapors.[1] The specific cartridge type should be chosen based on the chemical properties outlined in the SDS. |
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the essential steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Spill Management Protocol: A Calm and Coordinated Response
In the event of a spill, a prepared and systematic response is crucial to prevent exposure and environmental contamination.
Immediate Actions:
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access. For liquid spills, isolate the area to at least 50 meters.[1]
-
Alert Personnel: Inform your supervisor and any colleagues in the vicinity.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material such as sand, clay, or vermiculite to contain the spill.[6]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a sealed and labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent (such as ethanol, if compatible), followed by a thorough wash with soap and water.[1]
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous.
Step-by-Step Disposal:
-
Segregate Waste: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[6] Never dispose of this chemical down the drain or in regular trash.[6]
Emergency and First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
